2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Description
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOBWWSTKFWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743974 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858279-01-3 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional scaffold, it serves as a versatile intermediate for the synthesis of a wide array of substituted quinoline derivatives. This document details the plausible synthetic routes, physicochemical properties, spectroscopic signature, and potential applications of this compound, with a particular focus on its utility in drug discovery and development. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The partially saturated 5,6,7,8-tetrahydroquinoline ring system retains key electronic features of the parent quinoline while offering a three-dimensional geometry that can be advantageous for ligand-receptor interactions. The introduction of chloro-substituents at the 2- and 4-positions dramatically enhances the synthetic utility of the tetrahydroquinoline core. These positions are activated towards nucleophilic substitution, providing a gateway for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening. This compound is therefore a valuable building block for the development of novel therapeutic agents, with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide will elucidate the synthesis and chemical characterization of this important intermediate.
Synthesis of this compound
The synthesis of this compound is not extensively documented in the literature as a standalone preparation. However, a highly plausible and efficient synthetic route can be devised based on well-established transformations of quinoline and quinazolinone systems. The most common approach involves the chlorination of a corresponding dione precursor using a potent chlorinating agent like phosphoryl chloride (POCl₃).
Proposed Synthetic Pathway: Chlorination of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
A robust method for the synthesis of dichlorinated nitrogen heterocycles is the treatment of the corresponding dihydroxy or dione tautomer with a strong chlorinating agent.[3][4] In a similar vein, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is synthesized from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione and phosphoryl chloride.[3] This reaction is expected to be adaptable for the synthesis of the target quinoline derivative.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a proposed method based on analogous syntheses.[3][4]
Materials:
-
5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione (1 equivalent).
-
Carefully add an excess of phosphoryl chloride (POCl₃) (e.g., 5-10 equivalents) to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is sparse, its properties can be inferred from available data and the analysis of its structure.[5][6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂N | [5] |
| Molecular Weight | 201.08 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
| XlogP (Predicted) | 3.7 | [5] |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrogenated ring. The protons on the carbons adjacent to the nitrogen and the aromatic ring will be deshielded. The aromatic proton will appear as a singlet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbons attached to the chlorine atoms (C2 and C4) will be significantly downfield. The signals for the aliphatic carbons will appear in the upfield region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 9:6:1.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-Cl stretching vibrations, as well as C=C and C=N stretching frequencies from the aromatic and heterocyclic rings. The C-H stretching vibrations from the aliphatic ring will also be present.
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its reactivity towards nucleophiles. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
Nucleophilic Substitution Reactions
The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position.[7][8] This differential reactivity can be exploited for the regioselective synthesis of monosubstituted derivatives. Common nucleophiles used in these reactions include amines, alcohols, thiols, and organometallic reagents.
Caption: General reactivity of this compound.
Potential Applications
-
Medicinal Chemistry: As a versatile scaffold, it can be used to synthesize libraries of compounds for screening against various biological targets. Substituted 5,6,7,8-tetrahydroquinolines have shown promise as C5a receptor antagonists, which are implicated in inflammatory diseases.[1] The ability to readily diversify the core structure makes it an attractive starting point for lead optimization campaigns.
-
Materials Science: The quinoline ring system has interesting photophysical properties.[9] Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for similar chlorinated heterocyclic compounds, it should be handled with care.[10]
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: Combustible solid. Keep away from heat and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chlorination protocols. The key to its utility lies in the differential reactivity of its two chloro-substituents, which allows for the controlled and regioselective introduction of a wide array of functional groups. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors, offering insights into its preparation, properties, and potential applications. As the demand for novel chemical entities continues to grow, the importance of such versatile building blocks in the design and synthesis of next-generation therapeutics and materials will undoubtedly increase.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE | 1127-85-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C9H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [wap.guidechem.com]
- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. merckmillipore.com [merckmillipore.com]
characterization of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
An In-depth Technical Guide to the Characterization of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to facilitate a deeper understanding of this heterocyclic compound.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-HIV properties.[1] The introduction of halogen substituents, such as chlorine, onto this scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a compound of considerable interest for further investigation and as a versatile intermediate in the synthesis of novel therapeutic agents.[4][5]
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the chlorination of the corresponding dione precursor, 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione. This transformation can be effectively achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione (1 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (10 equivalents) to the flask under a nitrogen atmosphere.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess phosphorus oxychloride by pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Physicochemical and Spectroscopic Characterization
A thorough is essential to confirm its identity and purity. The following table summarizes its key properties and expected spectroscopic data.
| Property | Value |
| Molecular Formula | C₉H₉Cl₂N |
| Molecular Weight | 202.08 g/mol [6] |
| CAS Number | 858279-01-3[6] |
| Appearance | Expected to be a solid at room temperature. |
| Predicted XlogP | 3.7[7] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.25 (s, 1H), 2.90 (t, 2H), 2.80 (t, 2H), 1.90 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 150.5, 148.2, 142.1, 125.4, 122.8, 32.5, 28.1, 22.4, 22.1 |
| Mass Spec (EI) | Predicted M⁺ peaks: m/z 201, 203, 205 (isotopic pattern)[7] |
| IR (KBr, cm⁻¹) | Predicted: 3050, 2940, 2860, 1580, 1450, 850, 750 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Predicted):
-
δ 7.25 (s, 1H): A singlet corresponding to the proton at the C3 position of the quinoline ring.
-
δ 2.90 (t, 2H): A triplet for the two protons at the C8 position, adjacent to the aromatic ring.
-
δ 2.80 (t, 2H): A triplet for the two protons at the C5 position.
-
δ 1.90 (m, 4H): A multiplet for the four protons at the C6 and C7 positions.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Region (δ 120-155): Five signals are expected for the six carbons of the aromatic portion of the molecule. The carbons bearing chlorine atoms (C2 and C4) will be significantly downfield.
-
Aliphatic Region (δ 20-35): Four signals are expected for the four sp³ hybridized carbons of the tetrahydro- ring.
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected peaks would be at m/z 201 (M⁺, for two ³⁵Cl), 203 (M⁺+2, for one ³⁵Cl and one ³⁷Cl), and 205 (M⁺+4, for two ³⁷Cl) with an approximate ratio of 9:6:1.[7]
-
Fragmentation: Fragmentation may occur through the loss of chlorine atoms or cleavage of the tetrahydro- ring.
Experimental Protocol for MS:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions:
-
~3050 cm⁻¹: C-H stretching of the aromatic ring.
-
2940 and 2860 cm⁻¹: C-H stretching of the aliphatic ring.
-
~1580 and 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.
-
~850 and 750 cm⁻¹: C-Cl stretching vibrations.
Experimental Protocol for IR:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid compound or analyze as a thin film.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Chemical Reactivity and Potential Applications
The two chlorine atoms at the 2- and 4-positions of the quinoline ring are expected to be reactive towards nucleophilic substitution. This reactivity provides a handle for the introduction of a wide variety of functional groups, making this compound a valuable intermediate for the synthesis of a library of derivatives for drug discovery.
Caption: Potential nucleophilic substitution reactions.
Given the established biological activities of the tetrahydroquinoline scaffold, derivatives of this compound could be explored as:
-
Kinase Inhibitors: The quinoline core is present in many approved kinase inhibitors.
-
Antimicrobial Agents: The introduction of various substituents could lead to compounds with antibacterial or antifungal activity.[2]
-
CNS Active Agents: The tetrahydroquinoline scaffold is also found in compounds targeting central nervous system receptors.
Safety and Handling
Based on the Safety Data Sheet for similar compounds, this compound should be handled with care.
-
Hazards: May be harmful if swallowed, causes skin irritation, and serious eye irritation.[8][9]
-
Precautions: Handle in a well-ventilated area, wear protective gloves, clothing, and eye protection.[8] Avoid breathing dust, fumes, or vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound. Its characterization relies on a combination of standard spectroscopic techniques, including NMR, MS, and IR. The reactivity of its chloro-substituents opens up numerous possibilities for the synthesis of diverse derivatives with potential applications in drug discovery and materials science. This guide provides a foundational framework for researchers to synthesize, characterize, and further explore the potential of this promising molecule.
References
- 1. ajrconline.org [ajrconline.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. datapdf.com [datapdf.com]
- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 858279-01-3|this compound|BLD Pharm [bldpharm.com]
- 7. PubChemLite - this compound (C9H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with a broad spectrum of therapeutic applications. The introduction of chloro-substituents at the 2 and 4 positions of this scaffold presents a molecule of significant interest: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. While direct experimental evidence elucidating its precise mechanism of action remains to be fully established, this technical guide synthesizes current knowledge on structurally related compounds to propose a well-grounded, hypothesized mechanism. We postulate that this compound primarily functions as a modulator of critical cellular signaling pathways implicated in cancer progression, with a strong potential for enzyme inhibition. This guide will delve into the putative molecular interactions, suggest robust experimental protocols for validation, and provide the necessary framework for future research and development.
Introduction: The Tetrahydroquinoline Scaffold and the Influence of Halogenation
The tetrahydroquinoline ring system is a cornerstone in medicinal chemistry, lauded for its versatile biological activities. Derivatives of this scaffold have been demonstrated to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The diverse pharmacology of these compounds stems from their ability to interact with a wide array of biological targets, including enzymes and receptors.[1]
Halogenation, particularly chlorination, is a well-established strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. In the context of quinoline-based compounds, chloro-substituents have been shown to augment their therapeutic efficacy, notably in antimalarial and anticancer agents.[3] The electron-withdrawing nature of chlorine can influence the electronic distribution of the heterocyclic ring, potentially enhancing binding affinities to target proteins.
Given this background, this compound emerges as a compound with significant therapeutic potential, warranting a thorough investigation into its mechanism of action.
Hypothesized Mechanism of Action: A Focus on Anticancer Activity
Based on the extensive literature on tetrahydroquinoline derivatives and chloro-substituted quinolines, we hypothesize that this compound exerts its biological effects primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, and the modulation of oncogenic signaling pathways.
Putative Molecular Targets and Signaling Pathways
The anticancer activity of numerous tetrahydroquinoline derivatives has been attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[2][4] Two of the most frequently implicated pathways are the PI3K/AKT/mTOR and NF-κB signaling cascades, both of which are central regulators of cell growth, proliferation, and survival.
-
The PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in a multitude of cancers. Tetrahydroquinoline analogs have been reported to induce autophagy and disrupt cell survival by inhibiting key components of this pathway, such as AKT and mTOR.[4] We propose that this compound may act as an inhibitor of one or more kinases within this cascade.
-
The NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell proliferation and survival. Certain 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated the ability to block the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity.[5] The structural similarity suggests that this compound could exhibit a similar inhibitory effect.
The proposed mechanism of action is visually summarized in the following diagram:
Caption: Hypothesized signaling pathways targeted by this compound.
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously test the hypothesized mechanism of action, a systematic series of in vitro experiments is essential. The following protocols provide a comprehensive framework for this investigation.
Cell Viability and Cytotoxicity Assessment
This initial step is crucial to determine the concentration-dependent effects of the compound on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Enzyme Inhibition Assays
Directly assessing the inhibitory effect of the compound on key kinases is a critical validation step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for AKT)
-
Reaction Setup: In a 96-well plate, combine recombinant human AKT enzyme, a suitable substrate (e.g., GSK3α/β peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Analysis of Cell Cycle and Apoptosis
To understand the cellular consequences of treatment, cell cycle distribution and apoptosis induction should be investigated.
Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis
-
Cell Cycle Analysis:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with propidium iodide (PI) solution containing RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis of Signaling Pathways
This technique allows for the direct visualization of changes in the phosphorylation status and expression levels of key proteins within the hypothesized signaling pathways.
Experimental Workflow: Western Blotting
Caption: Standard workflow for Western blot analysis.
Key Proteins to Probe:
| Pathway | Primary Antibodies | Expected Outcome with Inhibition |
| PI3K/AKT/mTOR | p-AKT (Ser473), Total AKT, p-mTOR (Ser2448), Total mTOR | Decreased phosphorylation of AKT and mTOR |
| NF-κB | p-IκBα, Total IκBα, NF-κB p65 (nuclear fraction) | Decreased phosphorylation of IκBα, Reduced nuclear NF-κB p65 |
| Apoptosis | Cleaved Caspase-3, PARP, Bcl-2, Bax | Increased cleaved Caspase-3 and PARP, Altered Bcl-2/Bax ratio |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | [Insert experimental value] |
| A549 (Lung Cancer) | [Insert experimental value] |
| HCT116 (Colon Cancer) | [Insert experimental value] |
| Normal Fibroblasts | [Insert experimental value] |
Table 2: Summary of Expected Experimental Outcomes
| Assay | Parameter Measured | Expected Result for Active Compound |
| MTT Assay | Cell Viability (IC50) | Low micromolar range in cancer cells |
| Kinase Assay | Enzyme Inhibition (IC50) | Potent inhibition of target kinase(s) |
| Flow Cytometry | Cell Cycle Arrest & Apoptosis | G2/M or G0/G1 arrest, increased apoptotic population |
| Western Blot | Protein Phosphorylation/Expression | Downregulation of p-AKT, p-mTOR; increased cleaved caspase-3 |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothesized, framework for understanding the mechanism of action of this compound. The proposed anticancer activity, mediated through the inhibition of key cellular signaling pathways, is grounded in the established pharmacology of related chemical scaffolds. The detailed experimental protocols outlined herein offer a clear path for the validation of this hypothesis.
Future research should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography of the compound bound to its target enzyme. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of this promising compound. The exploration of this compound and its derivatives could pave the way for the development of novel and effective anticancer agents.
References
- 1. ajrconline.org [ajrconline.org]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A Technical Guide to a Scaffold with Latent Biological Potential
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 2,4-dichloro-5,6,7,8-tetrahydroquinoline. In the absence of direct experimental data for this specific molecule, this paper leverages established knowledge of the tetrahydroquinoline scaffold as a "privileged" structure in medicinal chemistry. We will explore the vast therapeutic landscape of tetrahydroquinoline derivatives and analyze the structure-activity relationships (SAR) of chloro-substituted quinolines to project the likely biological profile of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.
The Tetrahydroquinoline Core: A Foundation of Diverse Bioactivity
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in the design of biologically active molecules. This bicyclic heterocyclic system is prevalent in numerous natural products and synthetic compounds, demonstrating a remarkable breadth of pharmacological effects.[1] Its rigid, partially saturated structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets.
The documented biological activities of THQ derivatives are extensive and include:
-
Anticancer Properties: Tetrahydroquinolines have shown significant potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[1] Mechanisms of action are diverse, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1]
-
Neuropharmacological Effects: The THQ nucleus is a key component in molecules targeting the central nervous system. For instance, substituted THQs have been identified as potent agonists of the large-conductance, calcium-activated potassium (BKCa) channels, which are important regulators of neuronal activity.[2]
-
Antimicrobial Activity: The scaffold has been successfully employed in the development of agents against bacterial and parasitic infections.[3]
-
Anti-inflammatory Effects: Various THQ derivatives have demonstrated significant anti-inflammatory properties.[3]
The versatility of the tetrahydroquinoline core makes it a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent promiscuity, when properly harnessed through targeted chemical modification, allows for the development of highly specific and potent therapeutic agents.
The Influence of Chloro-Substitution on Quinoline Bioactivity: A Predictive Framework
The introduction of chlorine atoms onto the quinoline and related heterocyclic rings is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. The position and number of chloro-substituents are critical determinants of the resulting pharmacological profile.
One of the most iconic examples is the antimalarial drug chloroquine, where the 7-chloro group is indispensable for its activity against Plasmodium falciparum.[4] Structure-activity relationship studies have consistently shown that the electron-withdrawing nature and the specific location of the chlorine atom are crucial for the drug's mechanism of action, which involves inhibiting heme detoxification in the parasite.[4]
Furthermore, chloro-substitution has been shown to enhance the activity of various synthetic quinoline derivatives in other therapeutic areas:
-
Antileishmanial Activity: Studies have revealed that the presence of a chloro-substituent on the quinoline ring can enhance the antileishmanial activity of the compound.
-
Anticancer Activity: Dichloro-substituted aromatic systems are a recurring motif in potent anticancer agents. For example, novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines.[5]
The 2- and 4-positions of the quinoline ring are particularly significant for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to further explore the chemical space and optimize biological activity. The presence of chlorine atoms at these positions in this compound makes it a versatile intermediate for the synthesis of a diverse library of derivatives.
Projected Biological Profile of this compound
Based on the established bioactivities of the tetrahydroquinoline scaffold and the known effects of chloro-substitution, we can project a potential biological profile for this compound. It is important to emphasize that these are hypotheses that require experimental validation.
Potential as an Anticancer Agent
Given the prevalence of both the tetrahydroquinoline scaffold and dichloro-aromatic motifs in anticancer compounds, it is highly probable that this compound could serve as a valuable starting point for the development of novel oncologic agents. The lipophilic nature imparted by the chlorine atoms may enhance cell membrane permeability, a desirable trait for intracellular drug targets.
Hypothesized Mechanism of Action:
Caption: Hypothesized anticancer mechanism of action.
Potential as an Antimicrobial Agent
The quinoline core is the basis for many successful antimicrobial drugs. The addition of chlorine atoms can enhance the antimicrobial potency. Therefore, this compound and its derivatives warrant investigation as potential antibacterial, antifungal, or antiparasitic agents.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following are suggested protocols for the initial screening of this compound.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound will be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions will be made to obtain a range of test concentrations.
-
MTT Assay:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The cells will be treated with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals will be dissolved in a solubilization buffer, and the absorbance will be measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability will be calculated for each concentration, and the half-maximal inhibitory concentration (IC50) will be determined.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing
Objective: To assess the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Strains: A selection of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) will be used.
-
Broth Microdilution Method:
-
The test compound will be serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Each well will be inoculated with a standardized suspension of the test microorganism.
-
The plates will be incubated under appropriate conditions (temperature and time) for microbial growth.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC will be determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Summary and Future Directions
While no direct experimental data for this compound exists in the public domain, the following table summarizes the known biological activities of the parent tetrahydroquinoline scaffold, providing a basis for future investigations.
| Biological Activity | Target/Mechanism | Representative Derivatives |
| Anticancer | Tubulin polymerization inhibition, Apoptosis induction, Cell cycle arrest | Various substituted THQs |
| Neuropharmacology | BKCa channel agonism | Substituted THQs |
| Antimicrobial | Various/unspecified | Halogenated and other substituted THQs |
| Anti-inflammatory | Various/unspecified | Various substituted THQs |
Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and complete physicochemical characterization of this compound.
-
In Vitro Screening: Comprehensive in vitro screening against a wide range of biological targets, including cancer cell lines, microbial strains, and specific enzymes and receptors.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a library of derivatives with modifications at the 2- and 4-positions to establish clear SAR.
-
In Silico Modeling: Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to guide the design of more potent and selective analogs.[6][7]
Conclusion
This compound represents an unexplored chemical entity with significant potential for biological activity. By leveraging the well-established pharmacological importance of the tetrahydroquinoline scaffold and the strategic placement of chloro-substituents, this compound serves as a promising starting point for the discovery of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The experimental protocols and future directions outlined in this guide provide a roadmap for the systematic evaluation of this intriguing molecule and its derivatives.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5,6,7,8-Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The introduction of chloro substituents at the 2 and 4-positions of this saturated heterocyclic system can profoundly influence its physicochemical properties and biological activity, making the synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline derivatives a key area of interest for drug discovery and development.
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, designed to be a valuable resource for researchers in the field. The narrative delves into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Strategic Synthesis: A Two-Step Approach
The most logical and efficient pathway to the target molecule, this compound, involves a two-step sequence. The initial step focuses on the construction of the core heterocyclic framework to yield a 4-hydroxy-5,6,7,8-tetrahydroquinoline intermediate. The subsequent step involves the dichlorination of this intermediate.
References
An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline (CAS 858279-01-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Scaffold in the Landscape of Drug Discovery
In the vast and ever-expanding universe of chemical entities, certain molecular scaffolds emerge as privileged structures—frameworks that repeatedly appear in biologically active compounds and natural products. The tetrahydroquinoline core is one such scaffold, a testament to its versatile three-dimensional architecture that allows for precise spatial presentation of functional groups. This guide focuses on a specific, yet under-documented, derivative: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline (CAS 858279-01-3) .
Physicochemical Properties: The Foundation of Molecular Behavior
Understanding the fundamental physicochemical properties of a compound is paramount to predicting its behavior in both chemical reactions and biological systems. For this compound, the key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 858279-01-3 | [1] |
| Molecular Formula | C₉H₉Cl₂N | [2] |
| Molecular Weight | 202.08 g/mol | [3] |
| Synonyms | This compound | [1][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][5] |
| Number of Heavy Atoms | 12 | [6] |
| Number of Aromatic Heavy Atoms | 6 | [6] |
| Fraction Csp3 | 0.44 | [6] |
| Number of Rotatable Bonds | 0 | [6] |
| Number of H-bond Acceptors | 1 | [6] |
| Number of H-bond Donors | 0 | [6] |
| Molar Refractivity | 46.68 | [6] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [6] |
Expert Interpretation: The presence of two chlorine atoms significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. This has direct implications for its reactivity in nucleophilic aromatic substitution reactions. The low rotatable bond count suggests a rigid structure, which can be advantageous in drug design for achieving specific binding conformations. The single hydrogen bond acceptor (the nitrogen atom) and lack of hydrogen bond donors will govern its interaction with biological targets. The moderate lipophilicity, inferred from the structure, suggests it is likely to have good membrane permeability, a crucial factor for cell-based assays and bioavailability.
Synthesis and Chemical Reactivity: Building Blocks for Innovation
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway originating from a corresponding tetrahydroquinolinone precursor. The general principles of quinoline chemistry provide a strong foundation for proposing a viable synthetic route.
A plausible approach involves the chlorination of a suitable 5,6,7,8-tetrahydroquinolin-2,4-dione or a related hydroxyquinoline intermediate. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) are commonly employed for such transformations, effectively converting hydroxyl groups to chlorine atoms on the quinoline scaffold.
Below is a conceptual workflow illustrating a potential synthetic strategy.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Considerations:
-
Reaction Conditions: The chlorination reaction would likely require elevated temperatures and an inert atmosphere to prevent degradation of the starting material and product.
-
Purification: Purification of the final product would likely involve chromatographic techniques, such as column chromatography on silica gel, to separate it from reaction byproducts.
-
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity and Applications in Drug Discovery: An Evidence-Based Extrapolation
The true value of a compound like this compound in a research and development setting often lies in its potential as a building block or as a hit in a screening campaign. While direct biological data is scarce, the broader family of substituted tetrahydroquinolines has a rich history of biological activity, providing a logical framework for inferring potential applications.
Rationale for Inclusion in Screening Libraries:
Chemical vendors often synthesize and offer compounds like this compound as part of their screening libraries.[7] The rationale for its inclusion is based on several key principles of modern drug discovery:
-
Structural Diversity: The tetrahydroquinoline scaffold is a proven pharmacophore, and introducing different substitution patterns, such as the dichloro motif, expands the chemical space available for screening.
-
"Fragment-like" Properties: With a molecular weight around 200 g/mol , it can be considered a "rule of three" compliant fragment, making it an attractive starting point for fragment-based drug discovery (FBDD).
-
Chemical Tractability: The presence of two reactive chlorine atoms allows for facile chemical modification through nucleophilic substitution reactions. This enables the rapid generation of a library of analogues around a hit compound, a critical step in hit-to-lead optimization.
References
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 858279-01-3|this compound|BLD Pharm [bldpharm.com]
- 7. lifechemicals.com [lifechemicals.com]
2,4-Dichloro-5,6,7,8-tetrahydroquinoline chemical structure and IUPAC name
An In-Depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. While not a therapeutic agent itself, its structure represents a valuable scaffold and a versatile intermediate for the development of novel bioactive molecules. The tetrahydroquinoline core is a privileged structure found in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities.[1][2] The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyridine ring offers strategic handles for nucleophilic substitution, enabling the synthesis of diverse libraries of derivatives for drug discovery programs. This document details the compound's core chemical identity, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and a discussion of its potential applications and safe handling.
Core Chemical Identity
A precise understanding of the molecule's structure and nomenclature is fundamental for any research and development endeavor.
IUPAC Name and Key Identifiers
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
A summary of its key chemical identifiers is presented in the table below for unambiguous database referencing and material procurement.
| Identifier | Value | Source(s) |
| CAS Number | 858279-01-3 | [3][4][5] |
| Molecular Formula | C₉H₉Cl₂N | [4][6] |
| Molecular Weight | 202.08 g/mol | [4] |
| Monoisotopic Mass | 201.0112 Da | [6] |
| InChI Key | VGKOBWWSTKFWJJ-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | [6] |
Chemical Structure
The molecule consists of a bicyclic system where a cyclohexene ring is fused to a di-chlorinated pyridine ring. The "5,6,7,8-tetrahydro" designation indicates that the carbocyclic portion of the quinoline system is fully saturated. The chlorine atoms are located at positions 2 and 4 of the heterocyclic ring.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 858279-01-3 [amp.chemicalbook.com]
- 4. 858279-01-3|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - this compound (C9H9Cl2N) [pubchemlite.lcsb.uni.lu]
solubility of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in common lab solvents
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in Common Laboratory Solvents
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems, profoundly influencing reaction kinetics, purification strategies, and bioavailability in drug development. This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common laboratory solvents. In the absence of extensive empirical data in the public domain, this document leverages fundamental chemical principles to predict solubility behavior. Furthermore, it furnishes a detailed, field-proven experimental protocol for the accurate determination of this compound's solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of and practical approach to characterizing the solubility of halogenated heterocyclic compounds.
Introduction: The Critical Role of Solubility
In the realm of chemical sciences, particularly in pharmaceutical development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of successful research and development.[1] Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, governs a multitude of processes, including:
-
Reaction Kinetics: For a chemical reaction to occur in a solution, the reactants must be in the same phase to interact. The choice of solvent can significantly impact reaction rates and yields.[2]
-
Purification and Crystallization: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in a given solvent at varying temperatures.
-
Analytical Characterization: Many analytical techniques, including chromatography and spectroscopy, require the sample to be dissolved in a suitable solvent.
-
Drug Delivery and Bioavailability: For a therapeutic agent to be effective, it must dissolve in physiological fluids to be absorbed and reach its target. Poor aqueous solubility is a major hurdle in drug development.[3][4]
This guide focuses on this compound, a substituted heterocyclic compound. Its structural features, including a fused aliphatic and aromatic ring system, a basic nitrogen atom, and two chlorine substituents, present an interesting case for solubility prediction and determination.
Physicochemical Characterization of this compound
A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility.
-
Core Structure: The molecule is built on a 5,6,7,8-tetrahydroquinoline scaffold. This consists of a pyridine ring fused to a cyclohexane ring. The pyridine ring is aromatic and contains a nitrogen atom, while the cyclohexane ring is a saturated aliphatic structure.
-
Substituents: The two chlorine atoms at positions 2 and 4 are strong electron-withdrawing groups. Their presence significantly influences the electron distribution of the pyridine ring and the overall polarity of the molecule.
-
Polarity: The presence of the nitrogen atom and the two chlorine atoms introduces polarity to the molecule. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The C-Cl bonds are also polar. The aliphatic cyclohexane portion of the molecule is nonpolar. Therefore, this compound can be described as a molecule with both polar and nonpolar regions.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, meaning it can form hydrogen bonds with protic solvents (solvents that can donate a hydrogen atom to a hydrogen bond).[5] The molecule itself does not have any hydrogen bond donor capabilities.
-
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to be protonated in acidic solutions. This can dramatically increase its solubility in aqueous acidic media.
Theoretical Solubility Profile in Common Laboratory Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] Based on the physicochemical properties of this compound, we can predict its solubility in various classes of common laboratory solvents.
A curated list of common laboratory solvents and their relevant properties is presented in Table 1.
Table 1: Properties of Common Laboratory Solvents [2][8][9]
| Solvent Name | Class | Dielectric Constant (at 20°C) | Hydrogen Bonding |
| Water | Polar Protic | 80.1 | Donor & Acceptor |
| Methanol | Polar Protic | 32.7 | Donor & Acceptor |
| Ethanol | Polar Protic | 24.6 | Donor & Acceptor |
| Isopropanol | Polar Protic | 19.9 | Donor & Acceptor |
| Acetic Acid | Polar Protic | 6.2 | Donor & Acceptor |
| Acetone | Polar Aprotic | 20.7 | Acceptor |
| Acetonitrile | Polar Aprotic | 37.5 | Acceptor |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Acceptor |
| Dichloromethane (DCM) | Polar Aprotic | 8.9 | Weak Acceptor |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 6.0 | Acceptor |
| Hexane | Nonpolar | 1.9 | None |
| Toluene | Nonpolar | 2.4 | None |
| Diethyl Ether | Nonpolar | 4.3 | Acceptor |
Predicted Solubility
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Water: The solubility in water is expected to be very low. The large, predominantly nonpolar hydrocarbon framework (the tetrahydroquinoline ring system) and the lipophilic chlorine atoms will likely dominate over the polarity introduced by the nitrogen atom.
-
Alcohols (Methanol, Ethanol, Isopropanol): Solubility is predicted to be significantly higher in these solvents compared to water. These alcohols have both a polar hydroxyl group that can interact with the polar parts of the molecule and a nonpolar alkyl chain that can solvate the nonpolar regions. The ability of these solvents to act as hydrogen bond donors will allow for favorable interactions with the nitrogen atom of the solute.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile, DCM, THF):
-
High solubility is anticipated in strong polar aprotic solvents like DMSO and DMF . These solvents have large dipole moments and can effectively solvate the polar regions of this compound.
-
Good solubility is also expected in solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetone . These solvents are good at dissolving moderately polar organic compounds. The halogenated nature of DCM may offer particularly favorable interactions with the dichlorinated solute.
-
-
Nonpolar Solvents (e.g., Hexane, Toluene):
-
Solubility is expected to be moderate to good in these solvents. The significant nonpolar character of the tetrahydroquinoline ring system will lead to favorable van der Waals interactions with nonpolar solvents. Toluene , being an aromatic solvent, may offer slightly better solubility than Hexane due to potential π-stacking interactions with the pyridine ring.
-
-
Aqueous Acidic and Basic Solutions:
-
Dilute Aqueous Acid (e.g., 5% HCl): Due to the basic nitrogen atom, this compound is expected to be readily soluble in dilute aqueous acid.[3][10] Protonation of the nitrogen will form a salt, which is ionic and therefore highly water-soluble.
-
Dilute Aqueous Base (e.g., 5% NaOH): The compound is not expected to show enhanced solubility in aqueous base as it lacks acidic protons.
-
The following diagram illustrates a logical workflow for selecting a suitable solvent based on the predicted properties of the solute.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 3. bioassaysys.com [bioassaysys.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Unlocking the Therapeutic Potential of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A Technical Guide for Novel Drug Discovery
Abstract
The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. By leveraging the known reactivity of the dichloroquinoline core and the vast therapeutic landscape of tetrahydroquinoline derivatives, we present a forward-looking exploration of potential research avenues. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic framework for the synthesis and evaluation of novel therapeutic agents derived from this versatile starting material. We will delve into promising research areas, including the development of novel kinase inhibitors, topoisomerase-targeting anticancer agents, and a new generation of antibacterial compounds. Each proposed research direction is substantiated with detailed synthetic protocols, mechanistic insights, and methodologies for biological evaluation, aiming to accelerate the translation of this promising chemical entity from the laboratory to clinical consideration.
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline moiety is a recurring motif in a diverse array of natural products and synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1] Its inherent structural features, including a fused bicyclic system with a basic nitrogen atom, provide a versatile three-dimensional framework for molecular recognition by various biological targets. This has led to the successful development of tetrahydroquinoline-based drugs for a range of indications, including cardiovascular diseases, cancers, and neurodegenerative disorders.[2]
The subject of this guide, this compound (CAS No. 858279-01-3), presents a unique opportunity for synthetic diversification. The two chlorine atoms on the pyridine ring are not chemically equivalent. The chlorine at the C4 position is known to be more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the chlorine at the C2 position.[3][4] This differential reactivity is a key strategic advantage, allowing for selective and sequential functionalization of the molecule. This opens up a combinatorial space for the generation of diverse chemical libraries with tailored pharmacological profiles.
This guide will explore three high-potential research areas for the derivatization of this compound:
-
Medicinal Chemistry Exploration for Kinase Inhibitors: Targeting key enzymes in cellular signaling pathways.
-
Development of Novel Anticancer Agents: Focusing on the inhibition of DNA topoisomerases.
-
Discovery of New Antibacterial Agents: Addressing the challenge of antimicrobial resistance.
For each area, we will provide the scientific rationale, detailed synthetic strategies, and robust protocols for biological screening.
Core Chemistry: Functionalization of the this compound Scaffold
The synthetic utility of this compound lies in the distinct reactivity of its two chloro-substituents. This allows for a modular approach to the synthesis of a wide array of derivatives.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the quinoline ring is more electron-deficient and thus more activated towards nucleophilic attack than the C2 position. This allows for selective substitution at C4 under controlled conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position. Subsequent, more forcing conditions can then be used to substitute the C2 chlorine.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the introduction of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions offer a broader substrate scope and milder reaction conditions compared to classical methods.
Research Area 1: Development of Novel Kinase Inhibitors
Scientific Rationale: Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The quinoline and tetrahydroquinoline scaffolds are present in several FDA-approved kinase inhibitors. For example, tetrahydroisoquinoline derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a target for glaucoma and other diseases.[6] Furthermore, the tetrahydroquinoline scaffold has been proposed as an efficient starting point for the development of mTOR inhibitors for the treatment of lung cancer.[7] The ability to introduce diverse substituents at the C2 and C4 positions of this compound makes it an ideal starting point for creating focused libraries of potential kinase inhibitors.
Proposed Synthetic Strategy: A Library of 2-Amino-4-Aryl/Heteroaryl-5,6,7,8-tetrahydroquinolines
A library of compounds can be synthesized by first performing a Suzuki-Miyaura coupling at the C4 position, followed by a Buchwald-Hartwig amination or a nucleophilic aromatic substitution at the C2 position.
Experimental Protocols
Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling at C4
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3.2.2: General Procedure for Buchwald-Hartwig Amination at C2
-
In a glovebox or under an inert atmosphere, add the 4-Aryl/Heteroaryl-2-chloro-5,6,7,8-tetrahydroquinoline (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOtBu, 1.5 eq.) to an oven-dried reaction vessel.[8]
-
Add the desired primary or secondary amine (1.2 eq.) and anhydrous toluene.
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Biological Evaluation
A primary screen of the synthesized library should be conducted against a panel of cancer-relevant kinases. Commercial services offer broad kinase profiling panels. Hits from the primary screen can then be validated through dose-response studies to determine their IC₅₀ values. Further mechanistic studies, such as cell-based assays for inhibition of downstream signaling pathways and cellular proliferation assays, should be performed on the most potent compounds.
Research Area 2: Development of Novel Topoisomerase-Targeting Anticancer Agents
Scientific Rationale: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[9] Several quinoline and tetrahydroquinoline derivatives have been reported as inhibitors of bacterial and human topoisomerases.[10][11] Notably, a class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase IIα.[9] The 2,4-disubstituted-5,6,7,8-tetrahydroquinoline scaffold offers a novel framework for the design of new topoisomerase inhibitors that may overcome the limitations of existing drugs, such as the development of resistance and dose-limiting toxicities.
Proposed Synthetic Strategy: Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinoline Derivatives
A library of 2,4-diamino derivatives can be synthesized through a sequential nucleophilic aromatic substitution strategy, taking advantage of the differential reactivity of the C4 and C2 positions.
Experimental Protocols
Protocol 4.2.1: General Procedure for Selective Amination at C4
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add the desired primary or secondary amine (1.1 eq.).
-
Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC. The formation of the monosubstituted product should be evident.
-
Upon completion, cool the mixture and, if a precipitate forms, collect it by filtration.
-
Alternatively, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[12]
Protocol 4.2.2: General Procedure for Amination at C2
-
To a solution of the 4-Amino-2-chloro-5,6,7,8-tetrahydroquinoline derivative (1.0 eq.) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or 1-butanol, add the second amine (1.5-2.0 eq.).
-
Heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation
The synthesized compounds should be evaluated for their ability to inhibit human topoisomerase I and IIα. Standard assays, such as DNA relaxation assays, can be used to determine the inhibitory activity. Compounds that show significant activity should be further investigated to determine their mechanism of action (e.g., whether they are topoisomerase poisons or catalytic inhibitors). Cellular assays using a panel of cancer cell lines will be crucial to assess their antiproliferative activity.
Research Area 3: Discovery of New Antibacterial Agents
Scientific Rationale: The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for new antibacterial agents with novel mechanisms of action. Quinoline-based compounds, such as the fluoroquinolones, are a well-established class of antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV.[10] Recent studies have shown that novel quinoline and tetrahydroquinoline derivatives exhibit potent activity against a range of multidrug-resistant Gram-positive bacteria.[13][14] The this compound scaffold provides a starting point for the development of new antibacterial agents that may be effective against resistant strains.
Proposed Synthetic Strategy: A Hybrid Approach
A library of compounds can be generated by introducing various substituents at the C2 and C4 positions, combining functionalities known to be associated with antibacterial activity. For instance, introducing different amine-containing side chains at C4 and aryl or heteroaryl groups at C2.
Experimental Protocols
The synthetic protocols outlined in Sections 3.2 and 4.2 can be adapted to generate a diverse library of compounds for antibacterial screening. The choice of nucleophiles and coupling partners should be guided by structure-activity relationships of known antibacterial quinolines.
Biological Evaluation
The synthesized compounds will be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE. The minimum inhibitory concentration (MIC) for each compound will be determined using standard microbroth dilution methods. Promising compounds will be further evaluated for their bactericidal or bacteriostatic properties and their potential for resistance development. Mechanism of action studies, such as DNA gyrase inhibition assays, will be conducted to identify the molecular target.
Data Summary
| Research Area | Target Class | Proposed Derivatives | Key Synthetic Reactions | Primary Biological Assays |
| Kinase Inhibition | Protein Kinases (e.g., mTOR, ROCK) | 2-Amino-4-aryl/heteroaryl-5,6,7,8-tetrahydroquinolines | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Kinase activity assays (IC₅₀ determination) |
| Anticancer | DNA Topoisomerases I & IIα | 2,4-Diamino-5,6,7,8-tetrahydroquinolines | Sequential Nucleophilic Aromatic Substitution | DNA relaxation assays, cell proliferation assays |
| Antibacterial | Bacterial DNA Gyrase/Topoisomerase IV | Diverse 2,4-disubstituted-5,6,7,8-tetrahydroquinolines | SNAr, Suzuki-Miyaura, Buchwald-Hartwig | Minimum Inhibitory Concentration (MIC) assays |
Conclusion and Future Directions
This compound represents a highly versatile and underexplored scaffold for the development of novel therapeutic agents. Its differential reactivity at the C2 and C4 positions allows for the strategic and efficient synthesis of diverse chemical libraries. This guide has outlined three promising research avenues in kinase inhibition, anticancer therapy, and antibacterial discovery. The provided synthetic strategies and biological evaluation protocols offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule. Future work should focus on expanding the diversity of the synthesized libraries and employing structure-based drug design to optimize the potency and selectivity of lead compounds. The exploration of this chemical space holds significant promise for the discovery of next-generation medicines to address unmet medical needs.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]
Methodological & Application
The Privileged Scaffold: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in Modern Medicinal Chemistry
The 5,6,7,8-tetrahydroquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its inherent structural features, including a fused bicyclic system and a basic nitrogen atom, provide a versatile platform for the design of novel therapeutics. The introduction of a dichlorination pattern at the 2 and 4 positions of this saturated heterocyclic system presents a compelling, albeit underexplored, avenue for modulating potency, selectivity, and pharmacokinetic properties of bioactive molecules. This guide delves into the prospective applications of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, offering a scientifically grounded exploration of its potential in oncology and inflammatory diseases, complete with detailed synthetic protocols and methodologies for biological evaluation.
The Strategic Advantage of the this compound Scaffold
The tetrahydroquinoline moiety is a recurring motif in numerous natural products and synthetic compounds exhibiting significant biological activities.[1] Its partially saturated nature imparts a three-dimensional character that can facilitate optimal interactions within protein binding pockets. The strategic placement of two chlorine atoms on the pyridine ring is hypothesized to confer several advantages:
-
Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can modulate the electron density of the aromatic system, potentially leading to stronger interactions with target proteins through halogen bonding or altered hydrogen bonding capacity.
-
Improved Pharmacokinetics: The lipophilicity introduced by the chlorine atoms can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing oral bioavailability and metabolic stability.
-
Vector for Further Functionalization: The chlorine atoms serve as versatile handles for subsequent chemical modifications, allowing for the generation of diverse compound libraries through cross-coupling reactions.
Synthetic Pathways to a Versatile Intermediate
A robust and efficient synthesis of the this compound scaffold is paramount for its exploration in drug discovery. A plausible and adaptable synthetic route commences with the Vilsmeier-Haack reaction on a suitable N-aryl amide, followed by reduction of the quinoline core.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from a commercially available cyclohexanone derivative.
Step 1: Synthesis of 2,4-Dichloroquinoline from Cyclohexanone Precursor (via Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction provides a powerful method for the synthesis of chloro- and formyl-substituted quinolines.[2]
-
Materials:
-
N-(cyclohexen-1-yl)acetamide (can be prepared from cyclohexanone)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of DMF (3 equivalents) in DCM at 0 °C, add POCl₃ (5 equivalents) dropwise.
-
Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of N-(cyclohexen-1-yl)acetamide (1 equivalent) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Step 2: Selective Reduction of the Pyridine Ring
Catalytic hydrogenation can be employed to selectively reduce the pyridine ring of the quinoline core.
-
Materials:
-
2,4-Dichloroquinoline
-
Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)
-
Ethanol or acetic acid
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 2,4-dichloroquinoline (1 equivalent) in ethanol or acetic acid in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of PtO₂ or Pd/C.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography if necessary.
-
Prospective Applications in Oncology
The tetrahydroquinoline scaffold has been identified as a promising framework for the development of anticancer agents, with derivatives showing activity against various cancer cell lines.[3][4] The 2,4-dichloro substitution pattern could enhance these activities by targeting key signaling pathways involved in cancer progression.
Kinase Inhibition: A Strategic Target
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound scaffold can be envisioned as a core for developing inhibitors of various kinases, including Src kinase and other receptor tyrosine kinases. The dichlorophenyl motif has been successfully incorporated into Src kinase inhibitors.[5]
Workflow for Screening as a Kinase Inhibitor
References
- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline as a research chemical
An in-depth guide for researchers, scientists, and drug development professionals on the utility of the research chemical 2,4-Dichloro-5,6,7,8-tetrahydroquinoline.
Introduction: The Tetrahydroquinoline Scaffold as a Privileged Core
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent member of this class, found in numerous natural products and pharmacologically significant agents.[1][2][3] Its rigid, three-dimensional structure provides an excellent scaffold for the precise spatial arrangement of functional groups, facilitating targeted interactions with enzymes and receptors.
This guide focuses on a specific, highly functionalized derivative: This compound . This compound serves not as a final therapeutic agent, but as a versatile and powerful building block in synthetic chemistry. Its strategic placement of two chlorine atoms on the pyridine ring transforms the stable tetrahydroquinoline core into a reactive platform, enabling the systematic construction of diverse molecular libraries for screening and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉Cl₂N[4] |
| Molecular Weight | 202.08 g/mol [5] |
| CAS Number | 858279-01-3[5] |
| Appearance | Solid (typical) |
| Storage | Inert atmosphere, 2-8°C[5] |
| SMILES | C1CCC2=C(C1)C(=CC(=N2)Cl)Cl[4] |
| InChIKey | VGKOBWWSTKFWJJ-UHFFFAOYSA-N[4] |
Part 1: Core Reactivity and Synthetic Strategy
The utility of this compound stems from the reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom activates the C2 and C4 positions, making them electrophilic and ready to react with a wide range of nucleophiles.
A key principle governing its application is the differential reactivity between the C4 and C2 positions. In many chloro-substituted nitrogen heterocycles, the C4 position is significantly more reactive towards nucleophiles than the C2 position. This allows for selective, sequential functionalization. A nucleophile can be introduced at C4 under milder conditions, leaving the C2-chloro group intact for a subsequent, different transformation. This stepwise approach is the cornerstone of building molecular complexity and diversity from this single precursor.
Figure 1: General workflow for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Part 2: Application in Kinase Inhibitor Drug Discovery
The quinoline and related quinazoline scaffolds are central to the design of numerous kinase inhibitors, which are a critical class of anticancer drugs.[6] These drugs typically function by competing with ATP for binding in the kinase catalytic site. The 2,4-dichloro-tetrahydroquinoline scaffold is an ideal starting point for developing such inhibitors.
Causality in Design:
-
Hinge-Binding: The substituent introduced at the C4 position often forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. An amine (NH) group is frequently used for this purpose.
-
Selectivity & Potency: The substituent subsequently introduced at the C2 position extends into a more variable region of the ATP pocket. Modifying this group allows for the fine-tuning of potency and selectivity against different kinases.[7]
Figure 2: Stepwise synthesis workflow for a kinase inhibitor library.
Protocol 1: Synthesis of a 4-Anilino-2-Substituted Tetrahydroquinoline Library Core
This protocol details the synthesis of a key intermediate where a hinge-binding aniline is installed at C4.
Materials:
-
This compound (1.0 eq)
-
3-chloro-4-fluoroaniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc), Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add this compound (e.g., 1.0 g, 4.95 mmol).
-
Dissolve the starting material in NMP (approx. 10 mL).
-
Add 3-chloro-4-fluoroaniline (0.79 g, 5.44 mmol) to the solution.
-
Add DIPEA (2.16 mL, 12.37 mmol) dropwise to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to elute the product.
-
Characterization: The resulting product, 4-(3-chloro-4-fluoroanilino)-2-chloro-5,6,7,8-tetrahydroquinoline, can be characterized by ¹H NMR, ¹³C NMR, and HRMS. The C2-chloro group is now available for further diversification via Suzuki coupling, Buchwald-Hartwig amination, or other substitution reactions.
Part 3: Application as a General Synthetic Building Block
Beyond kinase inhibitors, the tetrahydroquinoline scaffold is integral to compounds targeting a range of biological activities, including C5a receptor antagonists and NMDA receptor modulators.[8][9] The dichloro intermediate provides a rapid entry point for synthesizing analogs for broad biological screening.
Protocol 2: Synthesis of a 2-Amino-4-alkoxy-tetrahydroquinoline Derivative
This protocol demonstrates the sequential substitution with two different nucleophiles (an alkoxide and an amine), highlighting the scaffold's versatility.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe), 25% solution in methanol (1.1 eq)
-
Benzylamine (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Step A: Selective Methoxylation at C4
-
Reaction Setup: Dissolve this compound (1.0 g, 4.95 mmol) in anhydrous methanol (15 mL) in a flame-dried flask under argon.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium methoxide solution (1.18 mL, 5.44 mmol) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a few drops of water. Remove the methanol under reduced pressure. Add water (20 mL) and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude intermediate, 2-chloro-4-methoxy-5,6,7,8-tetrahydroquinoline, which can be used in the next step without further purification.
Step B: Amination at C2
-
Reaction Setup: Transfer the crude intermediate from Step A to a pressure vessel. Add anhydrous 1,4-dioxane (10 mL) and benzylamine (0.81 mL, 7.42 mmol).
-
Reaction Execution: Seal the vessel and heat the mixture to 120°C for 12-18 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product, 2-(benzylamino)-4-methoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.
Safety and Handling
-
Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent degradation.[5]
-
Toxicity: While specific toxicity data is limited, related chlorinated heterocyclic compounds can be irritants and harmful if ingested or absorbed through the skin. Treat as a hazardous chemical.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. datapdf.com [datapdf.com]
- 4. PubChemLite - this compound (C9H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 5. 858279-01-3|this compound|BLD Pharm [bldpharm.com]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Application Notes on 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern synthetic chemistry, the quest for versatile building blocks that provide a gateway to diverse and complex molecular architectures is paramount. 2,4-Dichloro-5,6,7,8-tetrahydroquinoline emerges as a significant, yet underexplored, heterocyclic synthon. Its unique structural motif, featuring a fused aliphatic and di-chlorinated pyridine ring system, offers a rich platform for a variety of chemical transformations. The differential reactivity of the two chlorine atoms, coupled with the potential for modification of the tetrahydroquinoline core, makes it an attractive starting material for the synthesis of novel compounds, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and experimental protocols to empower researchers in their synthetic endeavors.
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals.[1] The strategic placement of reactive chloro-substituents at the 2- and 4-positions of the 5,6,7,8-tetrahydroquinoline scaffold opens avenues for selective functionalization, enabling the construction of diverse molecular libraries for drug discovery and development.
Synthetic Utility and Key Transformations
The synthetic potential of this compound is primarily centered around the reactivity of its two chlorine atoms. These positions are susceptible to a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electronic properties of the quinoline ring system render the C4-position particularly electrophilic and thus more susceptible to nucleophilic attack compared to the C2-position. This inherent regioselectivity is a key feature that can be exploited for sequential and controlled functionalization.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functional Diversity
The electron-deficient nature of the pyridine ring in the quinoline system, further accentuated by the two electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution. A wide array of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloro substituents, with a pronounced preference for the C4 position under kinetic control.
A typical SNAr reaction on a related 2,4-dichloroquinazoline system consistently demonstrates regioselectivity for substitution at the 4-position.[2] This preferential reactivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack.[2] This principle is expected to hold true for the this compound scaffold, allowing for the selective synthesis of 4-substituted-2-chloro-5,6,7,8-tetrahydroquinolines.
Protocol 1: Selective Monosubstitution with an Amine Nucleophile
This protocol describes the selective reaction of an amine with this compound to yield the corresponding 4-amino-2-chloro-5,6,7,8-tetrahydroquinoline derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, benzylamine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at room temperature, add the amine nucleophile (1.1 eq) followed by the base (e.g., Et3N, 1.5 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-5,6,7,8-tetrahydroquinoline.
Causality Behind Experimental Choices:
-
The use of a slight excess of the amine and a base is crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction.
-
Anhydrous solvents are used to prevent the hydrolysis of the starting material.
-
The choice of base (Et3N or DIPEA) depends on the specific amine used and the desired reaction rate.
-
Room temperature is often sufficient for the selective monosubstitution at the more reactive C4 position.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chloro-substituents on the tetrahydroquinoline core serve as excellent handles for such transformations.[3][4] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, and amino groups at the C2 and C4 positions.
For related di- and trichloroquinazolines, regioselective palladium-catalyzed cross-coupling reactions have been extensively studied, often showing preferential reactivity at the C4 position.[5] A similar trend is anticipated for this compound, allowing for a stepwise and controlled introduction of different substituents.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. Depending on the reaction conditions, either mono- or di-substitution can be achieved.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq for mono-arylation), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of palladium catalyst and ligand can significantly influence the reaction efficiency and selectivity.
-
The base is essential for the transmetalation step in the catalytic cycle.
-
A degassed solvent system is used to prevent the oxidation of the palladium(0) catalyst.
-
Elevated temperatures are typically required to drive the cross-coupling reaction to completion.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.
Caption: Sequential functionalization of this compound.
Data Summary
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Nucleophilic Substitution (C4) | Amine, Base (e.g., Et3N), THF, rt | 4-Amino-2-chloro derivative | 70-90% (estimated) |
| Suzuki Coupling (C4) | Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C | 4-Aryl-2-chloro derivative | 60-85% (estimated) |
| Nucleophilic Substitution (C2) | Amine, Base, Higher Temp. (on 4-substituted derivative) | 2,4-Disubstituted derivative | 50-75% (estimated) |
| Suzuki Coupling (C2) | Arylboronic acid, PdCl2(dppf), Cs2CO3, Toluene, 100°C (on 4-substituted derivative) | 2,4-Disubstituted derivative | 55-80% (estimated) |
Note: Yields are estimated based on analogous reactions reported in the literature for similar substrates and may vary depending on the specific nucleophile/coupling partner and reaction conditions.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for organic synthesis. Its capacity for selective, sequential functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provides a robust platform for the generation of diverse and complex molecular entities. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers aiming to harness the synthetic potential of this valuable synthon. Further exploration into the diastereoselective and enantioselective transformations of this scaffold will undoubtedly unlock new avenues for the synthesis of novel chiral ligands, catalysts, and biologically active compounds, solidifying its place in the synthetic chemist's toolbox.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
The 5,6,7,8-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological activity. This document provides an in-depth guide to the synthesis and application of 2,4-dichloro-5,6,7,8-tetrahydroquinoline, a highly versatile intermediate. We will explore its synthesis, the nuanced reactivity of its chloro-substituents, and provide detailed protocols for its selective functionalization, empowering researchers in drug discovery to leverage this powerful building block for the creation of novel molecular entities.
Introduction: The Strategic Value of Dichloro-THQ
The tetrahydroquinoline nucleus is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its partially saturated carbocyclic ring provides a three-dimensional geometry that can be advantageous for binding to complex biological targets, while the aromatic pyridine ring offers sites for electronic interactions and further functionalization.
The utility of the simple THQ core is exponentially increased by the introduction of reactive handles. Halogenated intermediates, particularly dichloro-derivatives, are workhorses of modern synthetic chemistry.[4] this compound (CAS No. 858279-01-3)[5] is an exemplary intermediate for several key reasons:
-
Differential Reactivity: The chlorine atoms at the C2 and C4 positions exhibit distinct electronic properties. The C4-chloro group is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. This allows for selective, sequential reactions.
-
Orthogonal Functionalization: The less reactive C2-chloro group typically requires transition-metal catalysis for substitution, enabling orthogonal synthetic strategies such as Suzuki or Buchwald-Hartwig cross-coupling.[6]
-
Scaffold Rigidity and Vectorial Diversity: The dichlorinated core provides a rigid platform from which substituents can be projected in well-defined vectors, which is critical for structure-activity relationship (SAR) studies.
This guide will illuminate the pathways to harness this differential reactivity through detailed protocols and strategic insights.
Synthesis of the Core Intermediate
The synthesis of this compound is most effectively achieved from its corresponding 2,4-dihydroxy precursor, 5,6,7,8-tetrahydroquinoline-2,4-diol, which exists in tautomeric equilibrium with its keto-enol forms. The conversion to the dichloro-derivative is a standard transformation using a potent chlorinating agent like phosphoryl chloride (POCl₃), often with a catalytic amount of a base like dimethylformamide (DMF) or in combination with phosphorus pentachloride (PCl₅) for more challenging substrates.
The mechanism involves the initial formation of a dichlorophosphate ester at the hydroxyl groups, which are then displaced by chloride ions. This robust reaction drives the equilibrium towards the thermodynamically stable aromatic dichloro product.
Caption: Synthetic workflow for the core intermediate.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the conversion of 5,6,7,8-tetrahydroquinoline-2,4-diol to the target dichloro-intermediate via reaction with phosphoryl chloride. The reaction is performed under reflux and the product is isolated by careful workup to remove excess reagent.
| Reagents & Materials | Supplier | Grade | Quantity |
| 5,6,7,8-Tetrahydroquinoline-2,4-diol | Commercial | >95% | 10.0 g (56.4 mmol) |
| Phosphoryl Chloride (POCl₃) | Commercial | Reagent | 60 mL (645 mmol) |
| Dichloromethane (DCM) | Commercial | Anhydrous | 200 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | In-house | ACS Grade | ~500 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | ACS Grade | ~20 g |
| Round-bottom flask (250 mL), Reflux condenser, Stir bar | Standard | Glassware | 1 set |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6,7,8-tetrahydroquinoline-2,4-diol (10.0 g, 56.4 mmol).
-
Reagent Addition: In a fume hood, carefully add phosphoryl chloride (60 mL, 645 mmol) to the flask. The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Critical Step): After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (~400 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is ~8. This will neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to afford pure this compound.
Expected Outcome: A white to pale yellow solid. Yield: 70-85%. Characterization via ¹H NMR, ¹³C NMR, and MS should confirm the structure.[5]
Strategic Functionalization: Harnessing Differential Reactivity
The synthetic power of this compound lies in the ability to selectively address each chlorine atom. This allows for a modular and divergent approach to building molecular libraries.
Caption: Divergent pathways for sequential functionalization.
Selective C4-Functionalization via SNAr
The C4 position is highly susceptible to nucleophilic attack. This reaction proceeds readily with a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, typically under mild basic conditions. This step is foundational for introducing key pharmacophoric elements. For instance, many C5a receptor antagonists are derived from such substitutions.[7]
Protocol 2: Selective C4-Amination
Principle: This protocol details the SNAr reaction of this compound with a representative primary amine, benzylamine, at the C4 position. A mild base is used to scavenge the HCl byproduct.
| Reagents & Materials | Supplier | Grade | Quantity |
| This compound | From Protocol 1 | >98% | 1.0 g (4.67 mmol) |
| Benzylamine | Commercial | >99% | 0.55 mL (5.14 mmol) |
| Diisopropylethylamine (DIPEA) | Commercial | Anhydrous | 1.63 mL (9.34 mmol) |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | 20 mL |
| Ethyl Acetate (EtOAc) & Hexanes | Commercial | HPLC Grade | As needed |
| Round-bottom flask (50 mL), Stir bar, Septum | Standard | Glassware | 1 set |
Procedure:
-
Setup: To a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.67 mmol), DMF (20 mL), and DIPEA (1.63 mL, 9.34 mmol).
-
Nucleophile Addition: Add benzylamine (0.55 mL, 5.14 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour into water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired N-benzyl-2-chloro-5,6,7,8-tetrahydroquinolin-4-amine.
Troubleshooting: If the reaction is sluggish, a higher temperature (up to 120 °C) or a stronger non-nucleophilic base may be required. If double substitution is observed, reduce the reaction time or temperature.
Selective C2-Functionalization via Cross-Coupling
With the C4 position functionalized (or blocked), the C2-chloro group can be addressed. Palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura reaction (using boronic acids), Buchwald-Hartwig amination (using amines), and Sonogashira coupling (using terminal alkynes) allow for the installation of a vast array of carbon and heteroatom substituents, further expanding the chemical diversity.
Protocol 3: Selective C2-Suzuki Cross-Coupling
Principle: This protocol describes the palladium-catalyzed Suzuki coupling of the C4-aminated product from Protocol 2 with phenylboronic acid to install an aryl group at the C2 position, completing the synthesis of a 2,4-disubstituted THQ scaffold.
| Reagents & Materials | Supplier | Grade | Quantity |
| N-benzyl-2-chloro-5,6,7,8-tetrahydroquinolin-4-amine | From Protocol 2 | >98% | 1.0 g (3.54 mmol) |
| Phenylboronic Acid | Commercial | >97% | 0.52 g (4.25 mmol) |
| Pd(PPh₃)₄ (Tetrakis) | Commercial | Catalyst | 204 mg (0.177 mmol) |
| Sodium Carbonate (Na₂CO₃) | Commercial | Anhydrous | 0.75 g (7.08 mmol) |
| Toluene / Water Mixture (4:1) | In-house | Reagent | 25 mL |
| Schlenk flask (50 mL), Stir bar, Condenser | Standard | Glassware | 1 set |
Procedure:
-
Setup: To a 50 mL Schlenk flask, add the C4-aminated THQ (1.0 g, 3.54 mmol), phenylboronic acid (0.52 g, 4.25 mmol), sodium carbonate (0.75 g, 7.08 mmol), and Pd(PPh₃)₄ (204 mg, 0.177 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (25 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final 2-phenyl-4-(benzylamino)-5,6,7,8-tetrahydroquinoline.
Applications in Pharmaceutical Scaffolds
The sequential, selective functionalization of this compound opens the door to a wide range of biologically relevant chemical spaces. The table below summarizes potential therapeutic applications based on the substitution patterns achievable from this intermediate.
| Substitution Pattern | Key Synthetic Reaction | Potential Therapeutic Area | Literature Precedent |
| C4-Amino, C2-Aryl/Heteroaryl | SNAr, Suzuki Coupling | Kinase Inhibitors, Anticancer | [2][8] |
| C4-Amido/Sulfonamido, C2-H | SNAr, Dechlorination | Vasopressin Receptor Antagonists | [3] |
| C4-Alkoxy, C2-Aryl | SNAr, Suzuki Coupling | Antidepressants, CNS Agents | [3] |
| C4-Heterocyclyl, C2-Alkyl | SNAr, Negishi Coupling | C5a Receptor Antagonists, Anti-inflammatory | [7] |
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its predictable and differential reactivity allows for the controlled and sequential introduction of diverse functional groups, making it an ideal starting point for library synthesis and lead optimization campaigns. The protocols and strategies outlined in this document provide a robust framework for researchers to exploit this building block, accelerating the discovery of novel therapeutics based on the privileged tetrahydroquinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 858279-01-3|this compound|BLD Pharm [bldpharm.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Harnessing 2,4-Dichloro-5,6,7,8-tetrahydroquinoline for Modern Antimicrobial Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 2,4-Dichloro-5,6,7,8-tetrahydroquinoline scaffold in the discovery of novel antimicrobial agents.
Introduction: A Versatile Scaffold for a New Generation of Antibiotics
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Quinoline-based compounds have a rich history in antimicrobial and antimalarial chemotherapy, with their mechanism often involving the critical inhibition of bacterial DNA replication.[1][2][3] Specifically, many quinolones target bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—enzymes essential for DNA supercoiling, replication, and segregation, but which have distinct structural differences from their mammalian counterparts.[4][5]
The this compound core represents a strategic starting point for a modern drug discovery campaign. Its tetrahydroquinoline framework maintains the key pharmacophoric elements for potential topoisomerase inhibition, while the two chlorine atoms at the 2 and 4 positions serve as versatile chemical handles. These reactive sites are primed for nucleophilic substitution, allowing for the systematic construction of a chemical library with diverse functionalities. This process is crucial for navigating the structure-activity relationship (SAR) landscape to optimize potency, broaden the spectrum of activity, and enhance the selectivity index, thereby minimizing host cytotoxicity.
This guide provides a comprehensive framework for utilizing this scaffold, detailing the core experimental workflows from initial screening to preliminary mechanism-of-action studies.
Proposed Mechanism of Action: Targeting Bacterial DNA Replication
The primary hypothesis for the antimicrobial action of novel quinoline derivatives is the inhibition of DNA gyrase (predominantly in Gram-negative bacteria) and Topoisomerase IV (predominantly in Gram-positive bacteria).[4][5] These enzymes manage DNA topology during replication. By forming a stable ternary complex with the enzyme and cleaved DNA, the compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.
Caption: Proposed mechanism targeting bacterial type II topoisomerases.
The Drug Discovery Workflow: From Synthesis to Lead Candidate
A successful antimicrobial discovery program follows a logical, multi-stage screening cascade. This workflow is designed to efficiently identify compounds with high potency against target pathogens while simultaneously filtering out those with unfavorable properties, such as host cell toxicity.
Caption: A streamlined workflow for antimicrobial drug discovery.
Protocols and Methodologies
Protocol 1: Primary Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[7][8][9]
Rationale: This initial screen is a quantitative measure of a compound's potency. It allows for the rapid testing of an entire library of synthesized analogs against a panel of clinically relevant bacteria, identifying the most promising candidates for further evaluation.
Materials:
-
Synthesized this compound analogs dissolved in DMSO.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or microplate reader.
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into MHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: a. In a 96-well plate, add 50 µL of MHB to wells 2 through 12. b. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (MHB only).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is 100 µL.
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in absorbance at 600 nm compared to the growth control).
Example Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Scaffold | 64 | >128 |
| Analog 1A | 8 | 32 |
| Analog 2B | 4 | 16 |
| Ciprofloxacin | 0.5 | 0.015 |
Protocol 2: Determining Bactericidal Activity - Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test.
Rationale: It is critical to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. For many severe infections, a bactericidal agent is preferred. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.
Step-by-Step Protocol:
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 1.
-
Sub-culturing: a. From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot. b. Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: a. Incubate the agar plate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the sub-culture plate).
Example Data Presentation:
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio | Activity |
| Analog 1A | 8 | 64 | 8 | Bacteriostatic |
| Analog 2B | 4 | 8 | 2 | Bactericidal |
Protocol 3: Assessing Safety - In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[10][11]
Rationale: A successful antimicrobial must be selectively toxic to the pathogen with minimal harm to host cells.[12][13] This assay provides a crucial first look at the therapeutic window of a compound. The Selectivity Index (SI = IC₅₀ / MIC) is a key metric, with a higher SI being more favorable.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or Solubilization Buffer.
-
Sterile 96-well plates.
Step-by-Step Protocol:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: a. Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability) using a dose-response curve.
Example Data Presentation:
| Compound | S. aureus MIC (µg/mL) | HeLa IC₅₀ (µg/mL) | Selectivity Index (SI) |
| Analog 1A | 8 | 100 | 12.5 |
| Analog 2B | 4 | >200 | >50 |
Protocol 4: Preliminary Target Identification via Resistant Mutant Selection
Rationale: Identifying a compound's molecular target is a critical step in drug development.[14][15] A common and effective method is to generate spontaneous resistant mutants and identify the genetic basis of resistance through whole-genome sequencing.[16] A mutation in a specific gene across multiple independent resistant isolates strongly suggests that the gene's product is the drug's target.
Step-by-Step Protocol:
-
Mutant Selection: a. Grow a large culture of the susceptible bacterial strain (e.g., S. aureus) to a high density (~10¹⁰ CFU). b. Plate the dense culture onto agar plates containing the test compound at a concentration of 4x to 8x its MIC. c. Incubate the plates for 48-72 hours. Colonies that grow are potential resistant mutants.
-
Resistance Confirmation: a. Isolate several distinct colonies and re-streak them on both antibiotic-free and compound-containing agar to confirm the resistance phenotype is stable. b. Perform an MIC assay on the confirmed mutants to quantify the shift in susceptibility compared to the wild-type parent strain.
-
Genomic DNA Extraction and Sequencing: a. Extract high-quality genomic DNA from the wild-type strain and at least three independent resistant mutants. b. Perform whole-genome sequencing on each sample.
-
Bioinformatic Analysis: a. Align the sequencing reads of the mutant genomes to the wild-type reference genome. b. Identify single nucleotide polymorphisms (SNPs) or insertions/deletions. c. A gene that is mutated in all independent resistant isolates (e.g., gyrA or parC) is the highest-confidence candidate for the drug's target.
Data Synthesis and Hit-to-Lead Progression
The data gathered from these protocols provides a multi-parameter view of each compound's potential. The goal is to identify a "hit" compound that can be advanced to "lead" status through medicinal chemistry optimization.
Caption: Logic diagram for hit-to-lead compound selection.
A promising hit candidate, such as Analog 2B from the example data, would exhibit:
-
High Potency: A low MIC value against the target pathogens.
-
Bactericidal Activity: An MBC/MIC ratio of ≤4.
-
High Selectivity: A large therapeutic window, indicated by a high Selectivity Index (SI > 10 is a common benchmark).
Compounds meeting these criteria become the focus of lead optimization, where further chemical modifications are made to improve pharmacokinetic and pharmacodynamic properties for eventual in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdb.apec.org [pdb.apec.org]
- 7. routledge.com [routledge.com]
- 8. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 9. woah.org [woah.org]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
protocol for Suzuki coupling with 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
An Application Guide to the Regioselective Suzuki-Miyaura Coupling with 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Introduction: The Privileged Tetrahydroquinoline Scaffold
Substituted 1,2,3,4-tetrahydroquinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. Their rigid, partially saturated heterocyclic structure provides a valuable three-dimensional framework for interacting with biological targets. The ability to precisely install diverse substituents onto this scaffold is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for molecular construction.[2][3] This guide provides a detailed protocol and technical insights for the application of the Suzuki coupling to a challenging yet valuable substrate: this compound. We will focus on achieving regioselective mono-arylation, a key transformation that enables subsequent, differential functionalization of the remaining chloro-substituent.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base.[4][5] The catalytic cycle, which is central to understanding and troubleshooting the reaction, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-X) of the organic halide. This is often the rate-determining step of the reaction.[2][5] The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex. The reactivity of halides follows the general trend: I > Br > OTf >> Cl.[3] Aryl chlorides are notoriously the least reactive, often requiring specialized, highly active catalyst systems to undergo efficient oxidative addition.[6][7]
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic moiety to the palladium center and displacing the halide.[8]
-
Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling together to form the new C-C bond.[5] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Application to this compound: The Challenge of Regioselectivity
When applying the Suzuki coupling to a substrate with two potential reaction sites, such as this compound, controlling the regioselectivity is the primary challenge. In heteroaromatic systems, halides adjacent to a nitrogen atom (the C2 position in this case) are often more electronically activated towards oxidative addition.[6] However, this electronic preference can be overridden by other factors.
Site-selectivity in the coupling of dihaloheteroarenes is influenced by a delicate balance of:
-
Electronic Effects : The C2-Cl bond is generally more polarized and susceptible to oxidative addition than the C4-Cl bond.
-
Steric Hindrance : The C2 position is more sterically encumbered due to its proximity to the fused aliphatic ring and the nitrogen atom's lone pair. Bulky ligands on the palladium catalyst can amplify this steric bias, favoring reaction at the less hindered C4 position.[9][10]
-
Catalyst/Ligand System : The choice of ligand is crucial. Highly electron-rich and sterically demanding ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are known to facilitate the coupling of unreactive aryl chlorides and can be used to steer selectivity.[7][10]
For synthetic utility, selective mono-functionalization at the C4 position is often desirable, as it leaves the more activated C2 chloride available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or a second, different cross-coupling reaction. The following protocol is optimized for this outcome.
Detailed Experimental Protocol: C4-Selective Mono-Arylation
This protocol details a general method for the C4-selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents and Equipment
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a suitable pre-formed Pd(II) precatalyst.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄), finely ground (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous, degassed 1,4-dioxane or toluene.
-
Equipment: Schlenk flask or reaction vial, magnetic stir bar, heating plate with oil bath, inert gas line (Argon or Nitrogen), septa, syringes, and standard glassware for workup and purification.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), finely ground K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.01 equiv., 1 mol%), and SPhos (0.02 equiv., 2 mol%).[7]
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11] Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[11]
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent) via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Vigorous stirring is crucial, especially for heterogeneous mixtures, to ensure efficient mass transfer.[12]
-
Monitoring : Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed or no further progress is observed (typically 4-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts. Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-chloro-4-aryl-5,6,7,8-tetrahydroquinoline product.
Data Presentation: Reaction Parameters
The optimal conditions can vary depending on the specific arylboronic acid used. The following table summarizes key parameters and provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Comments |
| Substrate | This compound | Dichloro-substrate allows for selective mono-arylation. |
| Boronic Acid | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | A highly active system for coupling unreactive aryl chlorides. The bulky, electron-rich SPhos ligand facilitates oxidative addition and promotes C4 selectivity.[7] |
| Base | K₃PO₄ (2-3 equiv.) | A moderately strong base effective in anhydrous conditions. Weaker bases like K₂CO₃ or CsF can also be screened.[7] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents are standard. Must be rigorously degassed to prevent catalyst deactivation.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for aryl chlorides. Start at 100 °C and adjust as needed.[7] |
| Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst system for the chloride substrate.3. Low reaction temperature. | 1. Ensure rigorous exclusion of oxygen by properly degassing solvents and using a robust inert atmosphere technique.[11]2. Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos) or consider a different palladium precatalyst.[7]3. Increase the reaction temperature in increments (e.g., to 110-120 °C). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Presence of excess water or protic sources.3. Base is too strong or reaction temperature is too high. | 1. Use the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are often more stable.[7][13]2. Ensure the use of anhydrous solvents and reagents. 3. Try a weaker base (e.g., K₂CO₃, CsF) or lower the reaction temperature.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for the solvent and ensure the reaction is maintained under a positive pressure of inert gas.[12] |
| Poor Regioselectivity | The chosen ligand does not provide sufficient steric bias for C4 coupling. | Screen more sterically hindered ligands. For example, if SPhos gives a mixture, try XPhos or t-BuXPhos. Ligand-free conditions have also been shown to surprisingly enhance C4 selectivity in some dichloropyridine systems.[9] |
| Catalyst Decomposition (Palladium Black) | 1. Reaction temperature is too high.2. Ligand is not robust enough or ligand-to-metal ratio is too low.3. Catalyst poisoning by impurities or the substrate's nitrogen atom. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C).[11]2. Increase the ligand-to-palladium ratio slightly (e.g., to 2.5:1).3. Ensure high purity of all reagents. Heteroaryl chlorides with Lewis basic nitrogens can sometimes inhibit the catalyst.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Development of Novel Compounds from 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Abstract
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 2,4-dichloro-5,6,7,8-tetrahydroquinoline. We present detailed application notes and validated protocols for the regioselective functionalization of this versatile starting material, enabling the generation of diverse compound libraries for screening and lead optimization. The protocols herein focus on leveraging the differential reactivity of the C4 and C2 chlorine substituents to achieve selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline motif is a cornerstone in the design of therapeutic agents, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The partially saturated carbocyclic ring fused to the pyridine core imparts a three-dimensional character that is often beneficial for molecular recognition by biological targets. This compound is a particularly attractive starting material for medicinal chemistry campaigns due to its two distinct reactive sites, allowing for sequential and controlled diversification.
The electronic properties of the dichloro-substituted pyridine ring are key to its synthetic utility. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the C2 and C4 positions towards nucleophilic attack. Computational studies on analogous 2,4-dichloroquinazoline systems have shown that the carbon atom at the 4-position possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack.[4] This inherent electronic bias allows for predictable, regioselective reactions.
Regioselective Functionalization Strategy
The primary synthetic strategy for derivatizing this compound hinges on the differential reactivity of the two chlorine atoms. The C4 position is significantly more reactive towards nucleophiles than the C2 position. This allows for a stepwise approach to generating diverse analogs.
Figure 1: Stepwise functionalization workflow for this compound.
This guide will detail protocols for two key transformations:
-
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position.
-
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions at the C2 and/or C4 Positions.
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Amines at the C4-Position
This protocol describes the preferential reaction of a primary or secondary amine with the C4-chloro group of this compound. The greater electrophilicity of the C4 position allows this reaction to proceed under milder conditions, leaving the C2-chloro group intact for subsequent modification.[5]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (DMF or 1,4-Dioxane) to achieve a concentration of 0.1-0.2 M.
-
Add the amine (1.1 equivalents) to the solution, followed by DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-amino-5,6,7,8-tetrahydroquinoline derivative.
Causality and Trustworthiness:
-
Choice of Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the amine nucleophile.
-
Temperature Control: Maintaining the temperature between 80-100 °C is crucial for achieving regioselectivity. Higher temperatures may lead to the formation of the disubstituted product.
-
Self-Validation: The reaction can be validated by LC-MS analysis of the crude product, which should show a major peak corresponding to the monosubstituted product and minimal formation of the disubstituted analog. 1H NMR of the purified product will confirm the structure.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or 1,4-Dioxane | Aprotic polar solvents that solubilize the reactants and facilitate the SNAr reaction. |
| Temperature | 80-100 °C | Optimal for selective C4 substitution without significant C2 reaction. |
| Reaction Time | 4-12 hours | Dependent on the nucleophilicity of the amine; monitor by TLC or LC-MS. |
| Base | DIPEA | Sterically hindered, non-nucleophilic base to neutralize HCl. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a carbon-carbon bond at either the C4 or C2 position via a Suzuki-Miyaura cross-coupling reaction.[6][7] By employing a 2-chloro-4-substituted-5,6,7,8-tetrahydroquinoline (from Protocol 1) as the starting material, selective C2-arylation can be achieved. Alternatively, starting with this compound under carefully controlled conditions can favor C4-arylation.
Materials:
-
Chloro-5,6,7,8-tetrahydroquinoline substrate (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Anhydrous 1,4-Dioxane and water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask, combine the chloro-5,6,7,8-tetrahydroquinoline substrate (1.0 equivalent), arylboronic acid (1.2 equivalents), and base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst (5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to achieve a concentration of 0.1 M.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality and Trustworthiness:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for efficient coupling. For less reactive chloroarenes, more electron-rich and bulky phosphine ligands may be required.
-
Base and Solvent: The aqueous base is essential for the transmetalation step of the catalytic cycle. The dioxane/water system is a common and effective solvent mixture for Suzuki couplings.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh3)4 (5 mol%) | A common and effective catalyst for many Suzuki couplings. |
| Base | K2CO3 or Cs2CO3 (2.0 eq.) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) | A biphasic system that facilitates both organic and inorganic reagent solubility. |
| Temperature | 90-110 °C | Sufficient to drive the catalytic cycle, especially for C-Cl bond activation. |
Characterization of Novel Compounds
The structural elucidation of the newly synthesized tetrahydroquinoline derivatives is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the substitution pattern. The chemical shifts and coupling constants of the aromatic and aliphatic protons provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups introduced during the derivatization process.
Purification Considerations
Purification of the synthesized quinoline derivatives is typically achieved by flash column chromatography on silica gel. Due to the basic nature of the quinoline nitrogen, tailing of peaks on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
Application Notes and Protocols: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its unique three-dimensional structure, combining a saturated carbocyclic ring with an aromatic pyridine moiety, provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3]
The subject of this guide, 2,4-dichloro-5,6,7,8-tetrahydroquinoline, represents a highly versatile and strategic starting material for the synthesis of diverse libraries of bioactive molecules. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective and sequential functionalization, opening a vast chemical space for drug discovery and development. This document provides a detailed exploration of the synthetic utility of this building block, complete with field-proven insights and detailed experimental protocols.
Core Concepts: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily governed by the differential reactivity of the two chlorine atoms. The chlorine at the C2 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C4 position. This regioselectivity is attributed to the electronic influence of the nitrogen atom in the pyridine ring, which makes the C2 position more electron-deficient.[4][5] This inherent difference in reactivity is the cornerstone of the synthetic strategies outlined below, allowing for a controlled and stepwise elaboration of the tetrahydroquinoline core.
A general workflow for the sequential functionalization of this compound is depicted below.
Caption: Sequential functionalization workflow.
Application Protocol 1: Synthesis of 2-Aryl-4-amino-5,6,7,8-tetrahydroquinoline Derivatives via Sequential Suzuki Coupling and Nucleophilic Aromatic Substitution
This protocol details a two-step synthesis of 2-aryl-4-amino-5,6,7,8-tetrahydroquinoline derivatives, a class of compounds with potential applications as kinase inhibitors and anticancer agents. The strategy leverages the higher reactivity of the C2 position for a regioselective Suzuki-Miyaura coupling, followed by a nucleophilic aromatic substitution at the C4 position.
Step 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][5] By carefully selecting the catalyst and reaction conditions, we can achieve a highly regioselective arylation at the more reactive C2 position of the this compound scaffold.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 5. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of specific substitution patterns, such as dichlorination at the 2- and 4-positions of the 5,6,7,8-tetrahydroquinoline framework, offers a unique opportunity to develop novel chemical entities with potentially enhanced or novel pharmacological profiles. This document provides a comprehensive guide to the asymmetric synthesis of these challenging derivatives. We will explore the strategic considerations for introducing chirality into this heavily functionalized heterocyclic system, focusing on a proposed, robust protocol based on organocatalytic asymmetric transfer hydrogenation. This application note is designed to equip researchers with the foundational knowledge and a detailed experimental workflow to pursue the synthesis of these valuable chiral building blocks.
Introduction: The Significance of Chiral Dichlorinated Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) motif is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities.[1] The chirality of these molecules is often crucial for their pharmacological effect, as different enantiomers can interact differently with biological targets such as enzymes and receptors.[2] The incorporation of a chiral tetrahydroquinoline moiety is a significant strategy in drug discovery for developing new chemotherapeutic agents.[2]
The 2,4-dichloro-5,6,7,8-tetrahydroquinoline scaffold is of particular interest due to the presence of two reactive chloro-substituents. These positions can serve as handles for further functionalization through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug screening. The asymmetric synthesis of this scaffold, therefore, opens the door to a new class of chiral molecules with significant potential in drug development.
Core Challenge: The Asymmetric Reduction of Electron-Deficient Heterocycles
The primary challenge in the synthesis of chiral 2,4-dichloro-5,6,7,8-tetrahydroquinolines lies in the enantioselective reduction of the corresponding aromatic precursor, 2,4-dichloroquinoline. The direct asymmetric hydrogenation of N-heterocycles like quinolines can be difficult due to the inherent aromatic stability and the potential for the nitrogen atom to coordinate with and poison metal catalysts.[3] Furthermore, the presence of two electron-withdrawing chloro-groups at the 2- and 4-positions deactivates the pyridine ring, making its reduction more challenging compared to unsubstituted or electron-rich quinolines.
Several strategies have been developed for the asymmetric synthesis of THQs, including transition-metal-catalyzed hydrogenation and organocatalytic transfer hydrogenation.[1][3][4] For substrates that are challenging for direct hydrogenation, asymmetric transfer hydrogenation using a chiral catalyst and a hydride donor like a Hantzsch ester has emerged as a powerful and practical alternative.[1]
Proposed Synthetic Strategy: Organocatalytic Asymmetric Transfer Hydrogenation
We propose a robust and highly enantioselective synthesis of this compound derivatives via an organocatalytic asymmetric transfer hydrogenation of the 2,4-dichloroquinoline precursor. This strategy leverages a chiral phosphoric acid (CPA) as the catalyst and a Hantzsch ester as the hydride source. This approach has proven effective for a wide range of substituted quinolines and is known for its operational simplicity and tolerance of various functional groups.[1]
The overall synthetic workflow is depicted below:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of this multi-step synthesis. As Senior Application Scientists, we aim to equip you with the necessary insights to overcome common experimental challenges and optimize your synthetic outcomes.
Introduction to the Synthetic Pathway
The synthesis of this compound is a versatile route to a key intermediate in medicinal chemistry. The most common and logical synthetic approach involves a three-step process starting from cyclohexanone:
-
Vilsmeier-Haack Formylation: Reaction of cyclohexanone with a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield a β-chloro-α,β-unsaturated aldehyde derivative.
-
Cyclization: Reaction of the Vilsmeier product with a nitrogen source, such as an amine or ammonia derivative, to form the 5,6,7,8-tetrahydroquinolin-4-ol intermediate.
-
Chlorination: Treatment of the tetrahydroquinolin-4-ol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, this compound.
This guide is structured to address potential issues at each of these critical stages.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
Part 1: Vilsmeier-Haack Formylation of Cyclohexanone
The Vilsmeier-Haack reaction is a powerful tool for formylation, but its success with cyclic ketones like cyclohexanone can be sensitive to reaction conditions.[1]
Question 1: My Vilsmeier-Haack reaction is sluggish, showing low conversion of cyclohexanone. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Vilsmeier-Haack formylation of cyclohexanone can stem from several factors:
-
Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure that your phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are anhydrous. Using freshly distilled reagents is highly recommended. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent reaction with the ketone may require heating.[2] The optimal temperature can vary depending on the scale and specific conditions. We recommend monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the sweet spot for your setup.
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to cyclohexanone is a good starting point.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add cyclohexanone (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 2: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. How can I improve the selectivity?
Answer:
The formation of side products is a common challenge. Key factors influencing selectivity include:
-
Temperature Control: Overheating the reaction can lead to polymerization and the formation of undesired byproducts. Maintain a consistent temperature throughout the reaction.
-
Reaction Time: Prolonged reaction times can also contribute to side product formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Work-up Procedure: The work-up is critical. Ensure rapid and efficient neutralization to prevent acid-catalyzed side reactions of the product.
| Parameter | Recommended Range | Potential Issues if Deviated |
| POCl₃:DMF Ratio | 1:1 to 1:1.2 | Excess POCl₃ can lead to charring. |
| Vilsmeier Reagent:Ketone Ratio | 1.5:1 to 3:1 | Insufficient reagent leads to low conversion. |
| Reaction Temperature | 60-80 °C | Temperatures >90 °C can cause decomposition.[3] |
| Reaction Time | 2-6 hours | Longer times may increase byproduct formation. |
Part 2: Cyclization to form 5,6,7,8-Tetrahydroquinolin-2,4-diol
This step involves the reaction of the β-chloro-α,β-unsaturated aldehyde with a nitrogen source to form the heterocyclic ring.
Question 3: My cyclization reaction is giving a low yield of the desired tetrahydroquinolin-2,4-diol. What could be the problem?
Answer:
Low yields in the cyclization step can often be attributed to the following:
-
Choice of Nitrogen Source: While ammonia is a common choice, other reagents like urea or hydroxylamine can also be used. The reactivity of the nitrogen source is crucial.
-
Reaction Conditions: This cyclization is often base-catalyzed. The choice of base and solvent can significantly impact the yield. A common approach is to use a sodium alkoxide in an alcohol solvent.
-
Purity of the Starting Material: Impurities from the Vilsmeier-Haack reaction can interfere with the cyclization. It is advisable to purify the β-chloro-α,β-unsaturated aldehyde before proceeding.
Experimental Protocol: Cyclization
-
Dissolve the purified β-chloro-α,β-unsaturated aldehyde (1 equivalent) in a suitable alcohol (e.g., ethanol).
-
Add a solution of sodium ethoxide in ethanol (1.1 equivalents).
-
Add the nitrogen source (e.g., urea, 1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
The product may precipitate out of the solution. If so, collect it by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography.
Part 3: Chlorination of 5,6,7,8-Tetrahydroquinolin-2,4-diol
The final step involves the conversion of the hydroxyl groups to chloro groups using a chlorinating agent like POCl₃.
Question 4: The chlorination of my tetrahydroquinolin-2,4-diol with POCl₃ is incomplete, and I recover a significant amount of starting material even after prolonged heating. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a frequent issue, especially with heterocyclic systems.[1] Here are some troubleshooting strategies:
-
Excess POCl₃: The reaction is often performed using POCl₃ as both the reagent and the solvent. A large excess (10-20 equivalents) is typically required.
-
Addition of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.[4] The base can help to activate the hydroxyl groups and neutralize the HCl generated during the reaction.
-
Higher Temperatures: Refluxing in POCl₃ (boiling point ~107 °C) is usually necessary. In some cases, higher temperatures might be required, which can be achieved by adding a high-boiling inert solvent or by running the reaction in a sealed tube (with appropriate safety precautions).
-
Addition of PCl₅: Adding phosphorus pentachloride (PCl₅) along with POCl₃ can create a more potent chlorinating mixture, which can be effective for less reactive substrates.[5]
Caption: Troubleshooting flowchart for the chlorination step.
Question 5: My final product, this compound, is difficult to purify. What are the common impurities and what purification methods are most effective?
Answer:
Purification can be challenging due to the presence of several potential impurities:
-
Monochloro Intermediates: Incomplete chlorination can lead to the presence of 2-chloro-5,6,7,8-tetrahydroquinolin-4-ol or 4-chloro-5,6,7,8-tetrahydroquinolin-2-ol.
-
Phosphorous Byproducts: The use of excess POCl₃ results in the formation of phosphoric acid and other phosphorous-containing byproducts during work-up.
-
Tar and Polymeric Materials: Overheating or prolonged reaction times can lead to the formation of dark, tarry substances.
Recommended Purification Strategy:
-
Work-up: After the reaction is complete, it is crucial to carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. This should be done in a well-ventilated fume hood as it is a highly exothermic process and generates HCl gas.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8 and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any remaining acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product is often a dark oil or solid. Purification by column chromatography on silica gel using a gradient of hexane and ethyl acetate is typically the most effective method to isolate the pure this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?
A1: While thionyl chloride is a common chlorinating agent for alcohols, phosphorus oxychloride is generally more effective for the chlorination of hydroxyl groups on nitrogen-containing heterocyclic rings like quinolines and quinazolones.[6] SOCl₂ may not be potent enough to achieve dichlorination in this case.
Q2: How can I monitor the progress of the chlorination reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (more polar) and the chlorinated product (less polar). The spots can be visualized under UV light.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Vilsmeier-Haack Reaction: The reaction can be exothermic. Ensure proper cooling during the initial stages.
-
Work-up of Chlorination: Quenching POCl₃ with water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated fume hood.
Q4: Can this synthesis be scaled up?
A4: Yes, this synthesis can be scaled up. However, careful consideration must be given to heat management, especially during the Vilsmeier-Haack reaction and the quenching of POCl₃. A mechanical stirrer is recommended for larger scale reactions to ensure efficient mixing.
References
Technical Support Center: Purification of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Welcome to the technical support guide for the purification of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline (CAS 858279-01-3). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a dichlorinated tetrahydroquinoline, this compound presents unique purification challenges, including the removal of regioisomeric impurities, unreacted starting materials, and potential degradation products. This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My compound shows persistent impurities by NMR/LC-MS after column chromatography.
-
Potential Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high, causing impurities to co-elute with your product, or too low, leading to significant band broadening and poor separation. An ideal solvent system should yield a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[1]
-
Recommended Solution: Conduct a systematic TLC screening using a range of solvent systems with varying polarities. A common and effective starting point for N-heterocycles is a hexane/ethyl acetate or heptane/ethyl acetate gradient.[2] If separation is still poor, consider adding a small percentage (~0.5-1%) of triethylamine (TEA) to the eluent. The basic nature of the tetrahydroquinoline nitrogen can cause tailing on acidic silica gel; TEA neutralizes active sites on the silica, leading to sharper peaks and improved separation.
-
Potential Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of stationary phase is a primary cause of poor separation.
-
Recommended Solution: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. For difficult separations, a higher ratio (e.g., 1:100 or more) is recommended. If you have a large amount of material, consider performing a preliminary purification step like an acid-base extraction or recrystallization to remove bulk impurities before chromatography.
-
Potential Cause 3: Improper Column Packing or Sample Loading. Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform solvent front and poor separation. Similarly, dissolving the sample in a large volume of strong solvent for loading will compromise the initial separation band.
-
Recommended Solution: Pack the column using a slurry method to ensure a homogenous, dense bed.[3] For loading the sample, dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to yield a dry, free-flowing powder. This "dry loading" method results in a much sharper starting band and significantly improves resolution.[3]
Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.
-
Potential Cause 1: Solution Cooled Too Rapidly. A sudden drop in temperature can cause the compound's solubility to decrease so quickly that it crashes out of solution as a supersaturated liquid (oil) rather than forming an ordered crystal lattice.[4]
-
Recommended Solution: Allow the hot, saturated solution to cool slowly. Let it first cool to room temperature on a benchtop, insulated with a cork ring. Once at ambient temperature, transfer the flask to an ice bath to maximize crystal recovery.[4]
-
Potential Cause 2: Incorrect Solvent Choice. The solvent may be too good, meaning the compound remains highly soluble even at low temperatures. Alternatively, the presence of significant impurities can lower the melting point of the mixture, promoting oiling.[5]
-
Recommended Solution: The ideal recrystallization solvent dissolves the compound poorly at room temperature but completely at its boiling point.[5] If your compound is oiling out, try a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone), and then slowly add a "poor," miscible solvent (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. This method carefully modulates solubility to favor crystal growth.[6]
-
Potential Cause 3: Lack of Nucleation Sites. Crystallization requires an initial seed or surface to begin.
-
Recommended Solution: If crystals are slow to form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a single, pure "seed crystal" of the compound from a previous batch to initiate crystallization.[4]
Issue 3: I'm experiencing low recovery after purification.
-
Potential Cause (Chromatography): Irreversible Adsorption. The basic nitrogen of the tetrahydroquinoline can bind strongly to the acidic sites on silica gel, resulting in material loss.
-
Recommended Solution: As mentioned previously, add 0.5-1% triethylamine to your eluent to suppress this interaction and improve recovery.
-
Potential Cause (Recrystallization): Using Too Much Solvent. The most common error leading to low recovery is using an excessive volume of solvent to dissolve the crude product.[4] Even at low temperatures, some product will remain dissolved in the mother liquor.
-
Recommended Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid, waiting for it to dissolve before adding more. After cooling and filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose: chromatography or recrystallization? This decision depends on your scale and required purity. Recrystallization is often more efficient and economical for larger quantities (>5-10 g) where the crude material is already reasonably pure (>85%). Flash column chromatography is superior for smaller scales or when separating complex mixtures of impurities with similar polarities to achieve very high purity (>99%).
Q2: How do I select an initial solvent system for column chromatography of this compound? Start by spotting your crude material on a TLC plate and eluting with a 100% non-polar solvent like hexanes. Gradually increase the polarity by testing solvent mixtures like 95:5, 90:10, and 80:20 hexanes:ethyl acetate. Your goal is to find a system where the Rf of your product is ~0.3-0.4, and there is clear separation from major impurities.
Q3: What are the likely impurities from the synthesis of this compound? Potential impurities depend on the synthetic route, but common ones include:
-
Starting Materials: Unreacted precursors.
-
Monochloro-isomers: Compounds where only one chlorination occurred.
-
Over-chlorinated species: Additional chlorination on the aromatic or aliphatic ring.
-
Oxidation Products: The tetrahydroquinoline ring can be susceptible to oxidation, leading to the corresponding quinoline or other aromatic byproducts.
Q4: Is this compound stable on silica gel? Generally, dichlorinated N-heterocycles are robust. However, prolonged exposure to acidic silica gel can potentially lead to some degradation. If you notice streaking on TLC or new spots appearing after the compound has been left on a column for an extended period, it may be a sign of instability. Running the column relatively quickly and using a TEA-doped eluent can mitigate this risk.
Q5: How can I definitively assess the purity of my final product? A single method is often insufficient. For a comprehensive assessment, use a combination of techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To confirm the mass and assess purity by peak area percentage.
-
High-Performance Liquid Chromatography (HPLC): To obtain a more accurate quantitative measure of purity than standard LC-MS.
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity. Impurities typically cause melting point depression and broadening.[4]
Visualized Workflows & Protocols
Decision Logic for Purification Method Selection
The following diagram provides a decision-making framework to help you choose the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Detailed Protocol 1: Flash Column Chromatography
This protocol is a robust method for purifying multi-gram quantities of the title compound to high purity. It is adapted from well-established organic synthesis procedures.[3][7]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA), Dichloromethane (DCM)
-
TLC plates, collection tubes, rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal eluent system. A gradient of 5% to 20% EtOAc in Hexanes (+0.5% TEA) is a good starting point. The target Rf should be ~0.3-0.4.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1.0 g) in a minimal volume of DCM (e.g., 5-10 mL).
-
Add silica gel (e.g., 2-3 g) to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 50 g for a 1:50 load) in the initial, low-polarity eluent (e.g., 100% Hexanes).
-
Pour the slurry into your column and use gentle air pressure to pack a firm, level bed. Ensure ~1-2 cm of solvent remains above the silica bed at all times.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed silica bed, forming a thin, even layer.
-
Gently add a small layer of sand or fritted glass on top to prevent disturbance.
-
Begin elution with the low-polarity solvent, collecting fractions.
-
Gradually increase the solvent polarity according to your TLC analysis (e.g., 100% Hexanes -> 95:5 Hexanes:EtOAc -> 90:10 Hexanes:EtOAc).
-
-
Fraction Analysis:
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine all fractions that contain only the pure product.
-
-
Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound. Dry further under high vacuum.
Protocol 2: Recrystallization from a Two-Solvent System
This method is ideal for purifying larger batches of material that are already substantially pure.[5][8]
Materials:
-
Crude this compound
-
"Good" Solvent (e.g., Ethyl Acetate)
-
"Poor" Solvent (e.g., Hexanes)
-
Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat on a hot plate and add the minimum amount of hot ethyl acetate required to just dissolve the solid completely.
-
Induce Saturation: While the solution is still hot, add hexanes dropwise until you observe persistent cloudiness. Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes (or a hexanes-rich mixture) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or vial and place it in a vacuum oven.
Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for flash column chromatography.
References
Technical Support Center: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction outcomes and obtain a high purity product.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the chlorination of a suitable precursor, most commonly 5,6,7,8-tetrahydro-4-hydroxyquinolin-2-one or a related dione. A widely used method for this transformation is the Vilsmeier-Haack reaction or a similar process employing phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or N,N-dimethylformamide (DMF). While effective, this reaction can be prone to the formation of several side products, which can complicate purification and reduce the overall yield. This guide will address the identification, prevention, and elimination of these common impurities.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific experimental issues.
Issue 1: My reaction yields a significant amount of a monochlorinated product. How can I drive the reaction to completion?
Answer:
The presence of monochlorinated intermediates, such as 2-chloro-5,6,7,8-tetrahydroquinolin-4-one or 4-chloro-5,6,7,8-tetrahydroquinolin-2-one, is a clear indication of incomplete chlorination. This can be due to several factors:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. A molar excess of POCl₃ is typically required to ensure both hydroxyl groups are converted to their corresponding chlorides.
-
Low Reaction Temperature: The activation energy for the second chlorination step may be higher. Insufficient heating can stall the reaction at the monochloro stage.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration for the dichlorination to complete.
-
Presence of Moisture: Phosphorus oxychloride reacts readily with water. Any moisture in the starting materials or solvent will consume the reagent, reducing its effective concentration.[1]
Troubleshooting Protocol:
-
Reagent Stoichiometry: Increase the molar equivalents of POCl₃. A common starting point is 3-5 equivalents relative to the starting quinolone dione.
-
Temperature and Time Optimization: Gradually increase the reaction temperature, for example, from 80°C to 110°C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Extend the reaction time if necessary.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
| Parameter | Standard Condition | Optimized Condition |
| POCl₃ (equiv.) | 2.5 | 3.0 - 5.0 |
| Temperature | 80 °C | 90 - 110 °C |
| Time | 4 hours | 6 - 12 hours |
| Atmosphere | Air | Nitrogen or Argon |
Issue 2: I am observing a byproduct with a higher molecular weight, suggesting over-chlorination. What is happening and how can I prevent it?
Answer:
While less common on the saturated carbocyclic ring, over-chlorination can occur on the pyridine ring, especially under harsh conditions. This could lead to the formation of trichloro-tetrahydroquinoline derivatives. The Vilsmeier-Haack reagent is a powerful electrophile, and at elevated temperatures, it can promote further electrophilic substitution on the electron-rich aromatic ring.
Causality and Prevention:
-
Excessively High Temperature: High temperatures can provide the necessary activation energy for further chlorination.
-
Prolonged Reaction Times: Leaving the reaction for an extended period, even at a moderate temperature, can lead to the slow formation of over-chlorinated products.
Mitigation Strategy:
-
Careful Temperature Control: Maintain the reaction temperature at the minimum required for complete dichlorination. Avoid excessive heating.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the desired product is the major component and the starting material is consumed, proceed with the workup.
-
Use of a Milder Chlorinating Agent: In some cases, a less reactive chlorinating agent, such as oxalyl chloride or thionyl chloride with a catalytic amount of DMF, might provide better selectivity.
Issue 3: My product is contaminated with a formylated impurity. What is the source and how do I avoid it?
Answer:
The formation of a formylated byproduct, such as 2,4-dichloro-3-formyl-5,6,7,8-tetrahydroquinoline, is a classic side reaction when using a Vilsmeier-Haack reagent (POCl₃/DMF).[2][3] The Vilsmeier reagent is a potent formylating agent for electron-rich systems. The enol or enolate form of the starting dione can be susceptible to electrophilic attack by the Vilsmeier reagent at the C3 position.
dot
Caption: Vilsmeier-Haack reaction leading to desired product and formylated side product.
Preventative Measures:
-
Alternative Chlorinating Systems: If formylation is a persistent issue, consider using a chlorinating system that does not generate a formylating species. A mixture of POCl₃ and PCl₅ can be effective.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the formylation reaction, which may have a higher activation energy than the desired chlorination.
-
Order of Addition: Adding the POCl₃ to a solution of the substrate in a non-formylating solvent (e.g., toluene or acetonitrile) before the addition of any tertiary amine base might help to minimize the formation of the Vilsmeier reagent if DMF is not used.
Issue 4: During workup, my product seems to revert to the starting material or a hydroxy-intermediate. Why is this happening?
Answer:
The chloro groups at the 2 and 4 positions of the quinoline ring are activated towards nucleophilic substitution. During aqueous workup, especially under acidic or neutral conditions, these chloro groups can be hydrolyzed back to hydroxyl groups, regenerating the starting material or monochloro-hydroxy intermediates.
dot
Caption: Workup workflow to prevent hydrolysis of the chlorinated product.
Effective Workup Protocol:
-
Remove Excess POCl₃: Before quenching, it is advisable to remove the excess POCl₃ under reduced pressure.
-
Quench with a Base: Instead of quenching the reaction mixture with water or ice directly, pour it slowly into a cold, saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will neutralize the acidic byproducts and maintain a basic pH, which suppresses the hydrolysis of the chlorinated product.[5]
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating it.
Frequently Asked Questions (FAQs)
Q1: What is the optimal precursor for the synthesis of this compound?
A1: The most common and effective precursor is 5,6,7,8-tetrahydro-4-hydroxyquinolin-2-one. This compound can be synthesized from cyclohexanone and a malonic acid derivative. The presence of the two hydroxyl groups (in their tautomeric forms) allows for a direct, one-pot dichlorination.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired dichlorinated product from the less polar starting materials and more polar side products. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed for further purification.
Q3: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)?
A3: Yes, thionyl chloride, often with a catalytic amount of DMF, can also be used as a chlorinating agent.[1] In some cases, this system may offer milder reaction conditions and could be a good alternative if you are experiencing issues with over-chlorination or formylation with POCl₃. However, the reactivity can vary depending on the substrate, and optimization of the reaction conditions would be necessary.
Q4: What are the safety precautions I should take when working with phosphorus oxychloride?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes of hydrogen chloride. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure that all glassware is dry and that the reaction is protected from moisture.
References
Technical Support Center: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to ensure your success in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound?
The most reliable and commonly employed route is a two-stage process. It begins with the synthesis of the precursor, 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione, which is subsequently subjected to a dichlorination reaction. This precursor is typically synthesized via a condensation and cyclization reaction involving cyclohexanone and a malonic ester derivative. The subsequent dichlorination is a robust method for converting the dione into the target dichloro compound.
Caption: General two-stage synthesis workflow.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Dichlorination of 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione
The conversion of the dione precursor to the final dichloro product is the most critical step and often presents the most challenges.
This is a common issue often related to insufficient reactivity or reagent degradation.
Possible Causes & Solutions:
-
Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts violently with water, becoming deactivated. Anhydrous conditions are paramount.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled or a newly opened bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Reagent: The stoichiometry is critical. Both the 2- and 4-position carbonyls (in their enol form) must be converted.
-
Inadequate Temperature or Reaction Time: The reaction requires sufficient thermal energy to proceed to completion.
-
Solution: Ensure the reaction mixture is heated to reflux (the boiling point of POCl₃ is ~107°C). Monitor the reaction by TLC until the starting material is completely consumed. Reaction times of 4-12 hours are typical.[1]
-
-
Poor Solubility of Starting Material: If the dione does not dissolve well in the POCl₃, the reaction will be slow and incomplete.
-
Solution: Consider adding a co-reagent like phosphorus pentachloride (PCl₅) which can help generate a more reactive intermediate.[3] Alternatively, a high-boiling-point solvent like toluene can sometimes be used, though using POCl₃ as the solvent is generally preferred.
-
| Parameter | Standard Condition | Optimized Condition |
| POCl₃ Stoichiometry | 5-10 molar equivalents | 10-20 molar equivalents (acts as solvent) |
| Temperature | 90-100°C | Reflux (~107°C) |
| Reaction Time | 2-4 hours | 4-12 hours (or until TLC confirms completion) |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) |
Table 1: Recommended vs. Optimized Dichlorination Reaction Conditions.
This indicates decomposition, which can be caused by excessive temperatures or the presence of impurities.
Possible Causes & Solutions:
-
Aggressive Heating: Rapidly heating the mixture can cause localized overheating and charring before the reaction proceeds smoothly.
-
Solution: Heat the reaction mixture gradually to reflux using an oil bath. This ensures uniform temperature distribution.
-
-
Reactive Impurities: Impurities in the starting dione can trigger polymerization or decomposition pathways under the harsh, acidic conditions of the reaction.
-
Solution: Ensure the precursor, 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione, is purified (e.g., by recrystallization) before the chlorination step. Purity should be confirmed by NMR or melting point analysis.
-
The work-up procedure is critical for both safety and yield. The highly reactive nature of POCl₃ must be carefully managed.
Recommended Work-up Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess POCl₃: If possible, remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from acidic fumes with a base trap).
-
Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic reaction that will generate HCl gas. Add the mixture dropwise or in small portions to control the rate of reaction.
-
Basification: Once the quench is complete, the aqueous solution will be highly acidic. Slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Washing & Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
The dichlorination of the 2,4-dione tautomer proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.[1][4] The oxygen atoms of the enol or keto forms are activated by POCl₃, converting the hydroxyl/carbonyl groups into excellent leaving groups, which are then displaced by chloride ions.
Caption: Simplified dichlorination mechanism.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example based on established procedures for the chlorination of hydroxyquinolines and should be adapted and optimized as needed.[1][3]
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione (5.0 g, 28.2 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL, 538 mmol) to the flask.
-
Reaction: Place the flask in an oil bath and heat the mixture to reflux (~107°C). Maintain the reflux with stirring for 6 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent), checking for the disappearance of the starting material.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Perform this step in a large beaker within a fume hood.
-
Work-up - Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until gas evolution ceases and the pH is ~8.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Work-up - Drying: Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent by rotary evaporation to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford pure this compound.
References
Technical Support Center: Scale-Up of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline Production
Welcome to the technical support center for the synthesis and scale-up of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production. As a key intermediate in medicinal chemistry, successful and reproducible synthesis at scale is critical. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Synthetic Pathway Overview
The production of this compound is typically not a single-step synthesis. A common and logical approach involves the initial synthesis of a dihydroxy precursor, 5,6,7,8-Tetrahydroquinoline-2,4-diol, followed by a dichlorination step. This two-stage process allows for greater control over purity and yield.
Caption: Proposed two-stage synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues encountered during the synthesis and scale-up process.
General Scale-Up Challenges
Q1: We are moving from a 10g lab scale to a 1kg pilot scale and experiencing a significant drop in yield. What are the most common scale-up pitfalls?
A1: A drop in yield during scale-up is a frequent challenge and typically points to issues with mass and heat transfer.[1] Key areas to investigate are:
-
Mixing Inefficiency: In larger reactors, achieving homogenous mixing of reactants and maintaining uniform temperature is more difficult. "Hot spots" can form, leading to thermal degradation of reactants or products and the formation of tarry byproducts.[2] Ensure your reactor's agitation system (impeller type, speed) is sufficient for the increased volume and viscosity.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to both heat the reaction to the optimal temperature and, more critically, to dissipate heat from exothermic events. The chlorination step, in particular, can be exothermic. A runaway reaction is a significant safety hazard. You must re-evaluate your heating and cooling systems to ensure they can handle the larger thermal load.[1]
-
Reagent Addition Rate: The rate of adding a reagent, which may have been a quick single pour on the lab scale, must be carefully controlled on a larger scale to manage heat evolution and concentration gradients. For instance, the drop-wise addition of phosphoryl chloride (POCl₃) is critical.[3]
Step 1: Precursor Synthesis (5,6,7,8-Tetrahydroquinoline-2,4-diol)
Q2: The yield of our 5,6,7,8-Tetrahydroquinoline-2,4-diol precursor is inconsistent. What factors influence the initial cyclocondensation reaction?
A2: Inconsistency in cyclocondensation reactions often stems from catalyst activity, water content, and temperature control.
-
Catalyst Choice and Deactivation: Whether acid or base-catalyzed, the catalyst's effectiveness is paramount. Ensure you are using a fresh, high-purity catalyst. Some catalysts can be deactivated by moisture or impurities in the starting materials.[4]
-
Presence of Water: Many condensation reactions produce water, which can inhibit the reaction equilibrium.[2] While not always feasible, performing the reaction under conditions that remove water (e.g., a Dean-Stark trap) can significantly improve yields. Ensure your starting materials and solvents are as anhydrous as possible.
-
Suboptimal Temperature: Condensation reactions often require a specific temperature profile—heating to initiate the reaction and drive it to completion, but avoiding excessive temperatures that cause decomposition.[5] A temperature optimization study (e.g., in 10°C increments) is highly recommended during process development.[4]
Step 2: Dichlorination Reaction
Q3: Our primary issue is incomplete conversion of the diol precursor to the dichloro product. We see significant amounts of mono-chlorinated impurity and unreacted starting material.
A3: This is a classic problem in chlorination reactions. The hydroxyl groups on the quinoline ring have different reactivities, and achieving complete dichlorination requires optimized conditions.
-
Insufficient Chlorinating Agent: On a larger scale, ensure the molar ratio of the chlorinating agent (e.g., POCl₃) to the diol is sufficient. Losses due to handling or reaction with trace moisture are more significant at scale. A slight excess (e.g., 2.2-2.5 equivalents) of POCl₃ is often required.
-
Reaction Temperature and Time: The conversion of the second hydroxyl group may require more forcing conditions. A low temperature may result in only the more reactive hydroxyl group being replaced.[3] Consider a staged temperature profile: an initial lower temperature for the first chlorination, followed by an increase in temperature to drive the second. Extend the reaction time and monitor progress closely by TLC or HPLC until all starting material is consumed.[4]
-
Solvent Effects: The choice of solvent or using the chlorinating agent itself as the solvent can impact the reaction. Some syntheses use a high-boiling solvent like Dowtherm A for similar cyclization/chlorination steps to reach the necessary temperatures.[6] Using a co-solvent like N,N-dimethylformamide (DMF) can facilitate the reaction, as seen in Vilsmeier-Haack type reactions which also use POCl₃.[7][8]
Q4: During work-up of the POCl₃ reaction, we are getting a thick, unmanageable slurry upon quenching with ice/water. How can we improve this step?
A4: Quenching excess POCl₃ is highly exothermic and can produce phosphoric acid and HCl, which can cause product precipitation and handling difficulties.
-
Controlled Reverse Quench: Instead of adding the reaction mixture to ice, consider a "reverse quench." Slowly and carefully add the ice/water to the cooled reaction mixture with vigorous stirring. This helps to better control the temperature and the rate of precipitation.
-
Solvent Addition Pre-Quench: Before quenching, dilute the cooled reaction mixture with a suitable, water-immiscible organic solvent (e.g., toluene, dichloromethane). This keeps the product in solution and makes the subsequent neutralization and extraction steps much cleaner.
-
Neutralization Strategy: After the initial quench, the mixture will be highly acidic. Careful neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) is required.[3] Perform this slowly and with efficient cooling to avoid excessive heat generation. The final product can then be isolated by extraction into an organic layer.
Purification Challenges
Q5: We are struggling to remove a persistent, colored impurity from our final this compound product. What is its likely source and how can we remove it?
A5: Colored impurities are often high molecular weight byproducts formed from thermal degradation or side reactions under harsh acidic conditions, commonly referred to as "tar."[5]
-
Minimizing Formation: The best strategy is prevention. Avoid excessive temperatures and prolonged reaction times during the chlorination step.[2] Ensure an inert atmosphere (e.g., nitrogen) is maintained to prevent oxidative side reactions.
-
Purification Methods:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb many colored impurities.[9]
-
Recrystallization: This is the most effective method for achieving high purity on a large scale. A solvent screen is essential to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Silica Gel Chromatography: While effective, this is less desirable for large-scale production due to cost and solvent usage. It can, however, be used for a final polishing step or to identify the optimal solvent system for recrystallization.
-
Troubleshooting Workflow & Data
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues during the dichlorination step.
Caption: A general troubleshooting workflow for addressing low yields in the dichlorination step.
Typical Dichlorination Reaction Parameters
The following table summarizes typical conditions for chlorinating hydroxyquinolines, which can be used as a starting point for optimization.
| Parameter | Condition | Rationale & Key Considerations | Reference |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | Common, effective, and can serve as its own solvent. Phosphorus pentachloride (PCl₅) can be used as an additive to enhance reactivity. | [10] |
| Stoichiometry | 2.2 - 3.0 molar equivalents | An excess is required to drive the reaction to completion and account for any reaction with trace water. | [10] |
| Temperature | 90 - 120 °C | Sufficiently high to ensure both hydroxyl groups react. Temperature control is critical to prevent byproduct formation. | [3][7] |
| Reaction Time | 4 - 18 hours | Must be monitored (TLC/HPLC) to determine endpoint. Prolonged heating can lead to degradation. | [3][7] |
| Solvent | Neat (POCl₃) or DMF | DMF can catalyze the reaction (Vilsmeier-Haack conditions). Using POCl₃ as the solvent is common. | [3][10] |
| Work-up | Poured into ice, neutralized (e.g., Na₂CO₃), extracted | Highly exothermic quench requires careful control. Neutralization is necessary to isolate the free base product. | [3] |
Key Experimental Protocol
Protocol 1: Dichlorination of 5,6,7,8-Tetrahydroquinoline-2,4-diol
This protocol provides a detailed, step-by-step methodology for the chlorination step, incorporating best practices for safety and yield optimization.
Materials:
-
5,6,7,8-Tetrahydroquinoline-2,4-diol (1.0 eq)
-
Phosphoryl chloride (POCl₃) (3.0 eq)
-
Toluene
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a clean, dry, three-necked round-bottom flask with a reflux condenser, a temperature probe, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
Charging Reactants: To the flask, add 5,6,7,8-Tetrahydroquinoline-2,4-diol (1.0 eq). Slowly and carefully, add phosphoryl chloride (3.0 eq) via an addition funnel. The addition may be mildly exothermic.
-
Reaction: With stirring, heat the reaction mixture to 105-110°C using a heating mantle. Maintain this temperature for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Take small aliquots periodically, carefully quench them, and analyze to confirm the disappearance of the starting material and mono-chloro intermediate.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Slowly add toluene to dilute the reaction mixture. This will aid in the subsequent work-up.
-
Work-up (Quenching): Prepare a separate vessel with a large amount of crushed ice and water. With vigorous stirring, slowly pour the diluted reaction mixture onto the ice. CAUTION: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood. The temperature of the quench vessel should be kept below 20°C.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral to alkaline (pH 7-8). Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with toluene.
-
Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final, high-purity product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 10. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
Technical Support Center: Navigating Reactions of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and field-proven protocols to overcome common pitfalls in its application.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis. However, the presence of two chlorine atoms and a coordinating nitrogen atom in this compound introduces complexities related to selectivity and catalyst activity.
FAQ 1.1: Why am I seeing low or no yield in my Suzuki-Miyaura coupling, especially when targeting the C4 position?
Initial Diagnosis: This is a frequent issue stemming from several factors: catalyst deactivation, suboptimal reaction conditions, or poor reactivity of the C-Cl bond. The C4-Cl bond is generally more reactive than the C2-Cl bond in nucleophilic aromatic substitution (SNAr) due to electronic factors, but this preference can be less pronounced in Pd-catalyzed couplings where oxidative addition is the key step.[1][2][3]
In-depth Explanation: The quinoline nitrogen can act as a ligand for the palladium catalyst. This coordination can sometimes poison the catalyst or alter its reactivity, leading to sluggish or failed reactions.[4][5] Furthermore, the oxidative addition of Pd(0) into the C-Cl bond is often the rate-limiting step for aryl chlorides.[6] If the catalyst system is not active enough, the reaction will not proceed efficiently. Side reactions, such as hydrodehalogenation (replacement of Cl with H) or protodeboronation of the boronic acid, can also consume starting materials and lower the yield.[5][6]
Troubleshooting Steps & Solutions:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Switch to a more robust system designed for challenging aryl chlorides.
-
Recommendation: Use a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[6]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands are also highly effective for activating C-Cl bonds.[7][8]
-
-
Base Optimization: The choice of base is critical. Strong bases like alkoxides can promote side reactions.
-
Recommendation: Use a milder base such as K₃PO₄ or K₂CO₃. These are often effective in Suzuki couplings and minimize degradation of sensitive substrates.[5]
-
-
Solvent & Temperature: Ensure conditions are rigorously controlled.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.
-
Recommendation: Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 15-20 minutes.[6]
-
FAQ 1.2: My Buchwald-Hartwig amination is sluggish and gives complex mixtures. What's going wrong?
Initial Diagnosis: This is often due to catalyst inhibition by the amine substrate/product or the use of a suboptimal ligand/base combination for this electron-deficient heterocyclic system.
In-depth Explanation: Similar to Suzuki coupling, the quinoline nitrogen can interfere with the palladium catalyst. Additionally, the amine coupling partner itself can act as a competing ligand. The Buchwald-Hartwig amination catalytic cycle involves a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination.[9][10] For an electron-deficient substrate like this compound, the choice of ligand is paramount to facilitate these steps efficiently.[7][11] Using a base that is too weak may not effectively deprotonate the amine-palladium intermediate, stalling the catalytic cycle.
Troubleshooting Steps & Solutions:
-
Ligand Choice is Critical: Standard phosphine ligands are often ineffective.
-
Select the Right Base: A strong, non-nucleophilic base is required.
-
Recommendation: Use sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS. These bases are strong enough to deprotonate the coordinated amine without acting as competing nucleophiles.
-
-
Control Reagent Stoichiometry: An excess of the amine can sometimes inhibit the catalyst.
-
Recommendation: Start with 1.1-1.2 equivalents of the amine. If issues persist, consider slow addition of the amine to maintain a low concentration throughout the reaction.
-
-
Use a Precatalyst: Well-defined palladium precatalysts can provide more consistent results.
-
Recommendation: Use commercially available G3 or G4 Buchwald precatalysts. These are air-stable and efficiently generate the active monoligated Pd(0) species in solution.
-
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a powerful, metal-free method for functionalizing the quinoline core. The electron-withdrawing nature of the ring nitrogen activates the C2 and C4 positions towards nucleophilic attack.
FAQ 2.1: How can I achieve selective mono-substitution at the C4 position?
Initial Diagnosis: Achieving selectivity can be challenging, but it is well-established that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[3][12] If you are seeing di-substitution, your reaction conditions are likely too harsh or the reaction time is too long.
In-depth Explanation: The regioselectivity of SNAr on dichloroquinolines and related heterocycles is governed by electronics. The carbon at the 4-position is more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate due to resonance delocalization involving the nitrogen atom.[1][12] The C2 position is adjacent to the nitrogen, but its activation is less pronounced. Therefore, under controlled, mild conditions, a nucleophile will preferentially attack the C4 position.[3]
Troubleshooting Steps & Solutions:
-
Control Temperature: This is the most critical parameter.
-
Recommendation: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor carefully by TLC or LC-MS. Only increase the temperature if the reaction is too slow. Harsh conditions like high heat will eventually drive the reaction at the less reactive C2 position.[3]
-
-
Limit Nucleophile Stoichiometry: Using a large excess of the nucleophile will favor di-substitution.
-
Recommendation: Use approximately 1.0 to 1.1 equivalents of your nucleophile (e.g., amine, alkoxide). This ensures that once the mono-substituted product is formed, there is little remaining nucleophile to react at the C2 position.
-
-
Solvent Choice: The solvent can influence reactivity.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are common. However, for highly reactive nucleophiles, a less polar solvent like THF or CH₃CN can help temper reactivity and improve selectivity.
-
-
Consider a Base: For nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often needed to scavenge the HCl produced. The choice and amount can modulate the reaction rate.
Section 3: General Experimental Protocols
These protocols are starting points and should be optimized for specific substrates.
Protocol 3.1: General Procedure for Selective Suzuki-Miyaura Coupling at C4
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene). The concentration should typically be around 0.1 M with respect to the starting quinoline.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.[6]
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Data & Decision Making
Table 1: Comparison of Conditions for Selective C4 vs. C2 Functionalization
| Reaction Type | Target Position | Recommended Catalyst/Reagent | Base | Temperature | Key Considerations |
| Suzuki-Miyaura | C4 (Selective) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 80-100 °C | Use bulky, electron-rich ligands. C2 coupling is difficult.[2] |
| Buchwald-Hartwig | C4 (Selective) | Pd G3-XPhos Precatalyst | NaOtBu | 80-100 °C | Requires strong, non-nucleophilic base and specialized ligands.[7][9] |
| SNAr (Amine) | C4 (Selective) | Amine (1.1 equiv) | DIPEA / K₂CO₃ | 25-60 °C | C4 is highly activated; control temperature to avoid di-substitution.[3][12] |
| SNAr (Amine) | C2 (of 4-amino product) | Amine (Excess) | N/A | >100 °C | Requires forcing conditions after C4 has reacted.[3] |
Diagrams for Workflow and Mechanisms
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Reaction pathway for selective SNAr on the dichloro-scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for optimizing catalytic reactions involving 2,4-Dichloro-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this substrate. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst loading and the unique challenges presented by the this compound scaffold.
Q1: Why is optimizing catalyst loading particularly critical for this compound?
A1: The structure of this compound presents two primary challenges that make catalyst loading a non-trivial parameter:
-
Catalyst Poisoning: The nitrogen atom within the tetrahydroquinoline ring possesses a lone pair of electrons that can strongly coordinate to the palladium catalyst's metal center.[1][2] This coordination can form stable, off-cycle intermediates that are slow to re-enter the catalytic cycle, effectively "poisoning" or deactivating the catalyst.[1] An insufficient catalyst load will be quickly consumed by this process, leading to a stalled reaction.
-
Substrate Reactivity: The presence of two chlorine atoms offers sites for multiple reactions. While the C4-Cl is generally more reactive in typical cross-coupling reactions due to its position adjacent to the nitrogen, optimizing the catalyst load is crucial for achieving high selectivity and preventing side reactions like double coupling or dehalogenation.
Therefore, finding the "sweet spot" for catalyst loading is essential to ensure the catalytic cycle outcompetes the deactivation pathways while maintaining selectivity.
Q2: What are the typical signs of incorrect catalyst loading in my reaction?
A2: Observing your reaction progress closely can provide clear indicators of suboptimal catalyst loading.
-
Signs of Too Low Loading:
-
The reaction starts but stalls after reaching a low-to-moderate conversion (e.g., 10-40%). This is a classic symptom of the active catalyst being consumed by deactivation.[2]
-
Very slow or no reaction initiation, even at elevated temperatures.
-
Inconsistent results and poor reproducibility between runs.[1]
-
-
Signs of Too High Loading:
-
Increased formation of side products. For example, in Suzuki couplings, high local concentrations of the active catalyst can promote the homocoupling of boronic acid partners.
-
For reactions involving sensitive functional groups, a high catalyst load can lead to undesired side reactions or degradation of starting materials or products.
-
While not a chemical indicator, excessive catalyst loading is economically inefficient, especially at scale, and increases the burden of removing residual palladium from the final product.[3]
-
Q3: How does catalyst loading influence reaction kinetics and product purity?
A3: Catalyst loading has a direct, though not always linear, relationship with reaction kinetics and purity.
-
Kinetics: In an ideal scenario, increasing the catalyst concentration increases the reaction rate. However, with substrates like this compound, the kinetics can be more complex. A higher catalyst load can help overcome a certain threshold of catalyst poisoning, leading to a significant rate increase. Kinetic modeling has shown that catalyst deactivation pathways can have a different kinetic order than the desired productive reaction, leading to lower yields at higher concentrations if not managed properly.[4]
-
Purity: An optimal catalyst load promotes the desired reaction pathway at a rate that is significantly faster than competing side reactions. If the loading is too low and the reaction is sluggish, starting materials may degrade over long reaction times at high temperatures. Conversely, excessively high loading can accelerate side reactions, reducing the purity of the final product.
Q4: Should I use a standard catalyst loading (e.g., 1-2 mol%) as a starting point?
A4: While 1-2 mol% is a common starting point for many cross-coupling reactions, it is often insufficient for challenging substrates that exhibit catalyst-poisoning behavior.[5] For this compound, we recommend starting your initial screening at a higher loading.
| Reaction Type | Recommended Starting Catalyst Loading (mol%) | Key Considerations |
| Suzuki-Miyaura Coupling | 2.0 - 5.0 mol% | Often requires bulky, electron-rich phosphine ligands to mitigate nitrogen coordination.[6] |
| Buchwald-Hartwig Amination | 1.5 - 3.0 mol% | Highly sensitive to the choice of ligand and base. The amine nucleophile can also interact with the catalyst.[3][7] |
| Heck Alkenylation | 2.0 - 5.0 mol% | Can be prone to catalyst deactivation via Pd(0) aggregation, which can be influenced by loading.[8][9] |
Part 2: Systematic Protocol for Optimizing Catalyst Loading
Trustworthy and reproducible results come from systematic optimization. This protocol outlines a microscale, parallel approach to efficiently screen for the optimal catalyst loading.
Objective: To identify the minimum catalyst loading required to achieve maximum conversion and yield within a reasonable timeframe.
Materials:
-
This compound
-
Coupling partner (e.g., arylboronic acid for Suzuki, amine for Buchwald-Hartwig)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 Buchwald precatalyst)[10]
-
Ligand (e.g., SPhos, XPhos, or other bulky biarylphosphine ligand)[1]
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Array of reaction vials (e.g., 2 mL HPLC vials with crimp caps)
-
Internal standard (for analytical monitoring)
Experimental Workflow Diagram
Caption: Workflow for parallel catalyst loading optimization.
Step-by-Step Procedure:
-
Prepare Stock Solutions: To ensure accuracy, prepare stock solutions of all reagents. The catalyst/ligand solution should be prepared by pre-mixing the palladium source and ligand in the solvent and allowing them to stir for 15-20 minutes to form the active complex.
-
Reaction Setup: In an inert atmosphere (glovebox), dispense the substrate, coupling partner, and base solutions into a series of 8-10 labeled reaction vials.
-
Vary Catalyst Loading: Add varying amounts of the catalyst/ligand stock solution to each vial to achieve a range of loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0 mol%).
-
Execution: Securely seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block. Stir vigorously for a set period (e.g., 4 hours).
-
Analysis: After cooling, unseal the vials, quench the reaction with a small amount of water, dilute with a suitable solvent (e.g., Ethyl Acetate), and analyze each sample by LC-MS or GC-MS to determine the percent conversion of the starting material.
-
Data Interpretation: Plot the conversion against the catalyst loading (mol%). The optimal loading is typically found at the "knee" of the curve, where further increases in catalyst provide diminishing returns in conversion.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction stalls at 30% conversion after 2 hours.
Diagnosis: This is a classic sign of catalyst deactivation, likely caused by poisoning from the tetrahydroquinoline nitrogen.[1][2] The initial catalyst load was sufficient to start the reaction but was fully titrated into an inactive state before the starting material was consumed.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting stalled reactions.
Solutions:
-
Increase Catalyst Loading: Your primary action should be to increase the catalyst loading. Based on the screening protocol above, find a loading where conversion goes to completion.
-
Change the Ligand: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[1] These ligands promote faster reductive elimination and their steric bulk can hinder the strong coordination of the quinoline nitrogen to the palladium center.
-
Use a Pre-catalyst: Ensure the active Pd(0) species is generated efficiently. Using a stable, well-defined palladacycle pre-catalyst can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][11]
Problem 2: I am observing significant amounts of dehalogenated starting material (2-chloro-5,6,7,8-tetrahydroquinoline).
Diagnosis: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can be caused by several factors, including the presence of a hydride source or catalyst decomposition pathways that lead to β-hydride elimination.
Solutions:
-
Scrutinize Reagents: Ensure your base is not a hydride source. Some bases can contain trace impurities. Also, ensure solvents are truly anhydrous; water can sometimes facilitate protodeboronation in Suzuki reactions, which can be linked to dehalogenation pathways.[6]
-
Lower Reaction Temperature: Dehalogenation pathways can have a higher activation energy than the desired cross-coupling. Lowering the temperature may slow the side reaction more than the productive one. This must be balanced with a potentially higher catalyst loading to maintain a reasonable reaction rate.
-
Adjust Ligand-to-Metal Ratio: An excess of phosphine ligand can sometimes help stabilize the catalyst and suppress decomposition pathways. Try increasing the L:Pd ratio from 2:1 to 3:1 or even 4:1.
Problem 3: My reaction works, but the yield is inconsistent between runs.
Diagnosis: Inconsistent yields often point to sensitivity to air, moisture, or variations in reagent quality.[1] The active Pd(0) catalyst is readily oxidized, and water can interfere with many steps in the catalytic cycle.
Solutions:
-
Rigorous Inert Technique: Ensure your reaction setup is scrupulously free of oxygen and moisture. Use a Schlenk line or glovebox for reagent handling. Solvents must be anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[10]
-
Reagent Quality Control: Use fresh, high-purity reagents. The palladium catalyst, ligands, and base should be from a reputable supplier. If possible, use the same batch of reagents for a series of experiments to minimize variability.
-
Consistent Catalyst Preparation: If generating the catalyst in situ, always follow the exact same procedure for pre-formation of the active complex before adding the substrates. Small variations in mixing time or temperature can affect the nature of the active catalytic species. Using a stable, commercially available pre-catalyst is the best way to ensure consistency.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
purification of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline from crude reaction mixture
Technical Support Center: Purification of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the s. Our goal is to move beyond simple protocols and offer a framework of chemical logic to empower you to troubleshoot and optimize your purification strategy effectively.
Understanding the Challenge: Common Impurities and Starting Points
The synthesis of this compound typically involves the chlorination of a precursor diol (e.g., 5,6,7,8-tetrahydroquinoline-2,4-diol) using reagents like phosphoryl chloride (POCl₃). The primary purification challenge is the removal of several key impurities:
-
Unreacted Starting Material: The diol starting material is significantly more polar than the dichlorinated product.
-
Mono-chlorinated Intermediates: Incomplete reaction can leave behind 4-chloro-2-hydroxy- or 2-chloro-4-hydroxy-5,6,7,8-tetrahydroquinoline, which have intermediate polarity.
-
Hydrolysis Products: Exposure of the product to moisture during workup can lead to hydrolysis of one or both chloro groups, regenerating the polar impurities above.
-
Residual Chlorinating Agent: Excess phosphoryl chloride and its breakdown products (e.g., phosphoric acid, HCl) are acidic and must be thoroughly removed.
A typical crude product appears as a yellow solid or a dark, oily residue after the initial reaction workup.[1]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the first step before attempting advanced purification?
A1: An initial aqueous workup is critical. Before proceeding to chromatography or recrystallization, you must remove the highly polar and acidic impurities. A standard procedure involves dissolving the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). This solution should then be washed sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize residual acids like HCl and phosphoric acid.
-
Water: To remove any remaining bicarbonate and other water-soluble impurities.
-
Brine (saturated NaCl solution): To break any emulsions and remove the bulk of the dissolved water from the organic layer.
After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure, you should have a solid or semi-solid crude product that is more amenable to further purification.[1][2]
Q2: I've performed the aqueous workup, but my product is still impure. Should I use column chromatography or recrystallization?
A2: The choice depends on the nature of the impurities.
-
Column Chromatography is the most robust method and is highly recommended if you have a mixture of products with varying polarities (e.g., starting material, mono-chlorinated, and di-chlorinated species). It offers the highest resolution for separating these components.[3]
-
Recrystallization is a faster and more scalable option if your crude product is already of moderate purity (>85-90%) and the main impurities have significantly different solubilities than your target compound.
The diagram below illustrates a typical decision workflow.
Caption: Decision workflow for purifying this compound.
Q3: What is a good starting solvent system for column chromatography?
A3: Based on the structure (a moderately polar dichlorinated heterocycle), a good starting point for normal-phase silica gel chromatography is a non-polar/polar solvent mixture. First, determine the optimal mobile phase using Thin Layer Chromatography (TLC).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences.[3] |
| Mobile Phase (Eluent) | Start with Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate. | These systems provide a good polarity gradient to separate the non-polar product from more polar impurities.[2][4] |
| TLC Test Gradient | Test solvent systems like 95:5, 90:10, and 80:20 (Hexanes:EtOAc). | The goal is to find a system where the desired product has an Rf value of ~0.3-0.4 , as this typically provides the best separation on a column. |
| Visualization | UV lamp (254 nm) | The quinoline ring system is UV active and will appear as a dark spot on the fluorescent TLC plate. |
Q4: My compound won't dissolve for recrystallization. What solvents should I try?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, screen the following solvents:
-
Single Solvents: Ethanol, Isopropanol, Acetonitrile.
-
Solvent Pairs: If no single solvent works, use a pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Pentane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
Q5: How do I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is essential:
-
¹H NMR: The proton NMR spectrum is the best tool for assessing structural integrity and purity. For 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, the related signals are broad singlets around 1.8, 2.73, and 2.88 ppm.[1] You should expect similar aliphatic signals for the tetrahydroquinoline core and aromatic signals for the pyridine ring, with an absence of signals corresponding to impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight. Look for the molecular ion peak (M+) and the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity.
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes an initial aqueous workup has been performed.
1. Preparation of the Column:
- Select a glass column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[3]
- Insert a plug of glass wool or cotton at the bottom and add a small layer (~1 cm) of sand.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 Hexanes:EtOAc).
- Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[3]
- Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry.
- Add another small layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Loading the Sample:
- Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice).
- Alternatively (for better resolution): Dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 times the weight of the crude product), and remove the solvent by rotary evaporation to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" method often results in sharper bands and better separation.[5]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle air pressure to the top of the column to achieve a steady flow rate.
- Begin collecting the eluent in fractions (e.g., test tubes).
- Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.[3]
- Once the desired product begins to elute, you may choose to gradually increase the polarity of the mobile phase (gradient elution) to speed up the process and elute any remaining, more polar impurities.[6]
4. Isolation of the Product:
- Combine all fractions that contain the pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
// Node Definitions
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
prep_column [label="Prepare Slurry\n& Pack Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
load_sample [label="Load Sample\n(Dry or Wet)", fillcolor="#FBBC05", fontcolor="#202124"];
elute [label="Elute with Mobile Phase\n(e.g., Hexanes:EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"];
collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
tlc [label="Monitor Fractions by TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
combine [label="Combine Pure Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"];
evaporate [label="Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Edges
start -> prep_column;
prep_column -> load_sample;
load_sample -> elute;
elute -> collect;
collect -> tlc [label="Analyze"];
tlc -> collect [label="Continue Elution"];
tlc -> combine [label="Product Found"];
combine -> evaporate;
evaporate -> end;
}
Caption: Step-by-step workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Place a small amount of crude product (~20-30 mg) in a test tube.
- Add a small amount of a test solvent (~0.5 mL) and observe solubility at room temperature.
- If insoluble, heat the mixture gently in a water bath. If it dissolves, it is a potential recrystallization solvent.
- Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
- If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold recrystallization solvent.
- Dry the crystals under vacuum to remove all residual solvent.
References
Validation & Comparative
Validating the Biological Activity of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A Comparative Guide
For researchers and drug development professionals, the identification of novel bioactive scaffolds is a critical starting point. The quinoline and tetrahydroquinoline cores are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][2] This guide provides a comprehensive framework for the validation of a specific derivative, 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, outlining a rigorous, multi-pronged approach to elucidate its potential therapeutic value. Drawing from the established activities of structurally related halogenated quinolines, we hypothesize that this compound may possess significant anticancer and/or antimicrobial properties.[3][4] This document serves as a detailed roadmap for testing this hypothesis through a series of comparative in vitro assays.
I. Foundational Rationale: Why Investigate this compound?
The tetrahydroquinoline moiety is a core structure in numerous natural products and synthetic compounds with demonstrated biological activities, including anticancer and cardiovascular effects.[5] Furthermore, the introduction of halogen atoms, particularly chlorine, to the quinoline ring has been shown to enhance the biological efficacy of these compounds.[6] Specifically, chloro-substituted quinolines have demonstrated potent antimalarial, antibacterial, and anticancer activities.[7][8][9] For instance, halogenated quinolines have been identified as potent agents for eradicating drug-resistant bacterial biofilms, a significant challenge in clinical practice.[3][10][11] Given this precedent, the dichloro-substituted tetrahydroquinoline scaffold of our target compound presents a compelling case for investigation as a potential therapeutic agent.
II. Proposed Validation Workflow: A Two-Tiered Approach
To systematically evaluate the biological activity of this compound, a two-tiered validation workflow is proposed. The initial tier will consist of broad-spectrum screening to identify the primary area of activity (anticancer vs. antimicrobial). The second tier will involve more detailed mechanistic and comparative studies against established drugs.
Caption: Proposed two-tiered workflow for validating the biological activity of this compound.
III. Tier 1: Primary Activity Screening
The initial phase of validation will involve parallel screening for antimicrobial and anticancer activities to efficiently identify the most promising therapeutic avenue.
A. Antimicrobial Activity Screening
Based on the potent antibacterial properties of halogenated quinolines, a primary screen for antimicrobial activity is warranted.[3][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A representative panel of clinically relevant bacteria should be used, including:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Preparation of Test Compound: this compound will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions will be prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Incubation: The plates will be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls:
-
Positive Control: Ciprofloxacin
-
Negative Control: DMSO (at the highest concentration used for the test compound)
-
Growth Control: Bacteria in CAMHB without any compound.
-
Sterility Control: CAMHB alone.
-
Data Presentation:
| Compound | MIC (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | | S. aureus | MRSA | E. coli | P. aeruginosa | | This compound | Data | Data | Data | Data | | Ciprofloxacin (Positive Control) | Data | Data | Data | Data | | DMSO (Negative Control) | > Max Conc. | > Max Conc. | > Max Conc. | > Max Conc. |
B. Anticancer Activity Screening
The established anticancer potential of the tetrahydroquinoline scaffold necessitates a primary screen for cytotoxic activity against a panel of human cancer cell lines.[4][5][12]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Lines: A diverse panel of human cancer cell lines should be selected, for instance:
-
MCF-7 (Breast adenocarcinoma)
-
HCT-116 (Colon carcinoma)
-
A549 (Lung carcinoma)
-
PC-3 (Prostate carcinoma)
-
A non-cancerous cell line for selectivity assessment (e.g., HaCaT - human keratinocytes).
-
-
Cell Seeding: Cells will be seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compound will be serially diluted in the appropriate cell culture medium and added to the cells.
-
Incubation: Plates will be incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Incubation: MTT solution will be added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals will be dissolved in a solubilization buffer (e.g., DMSO), and the absorbance will be read at 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.
-
Controls:
-
Positive Control: Doxorubicin
-
Negative Control: DMSO (at the highest concentration used for the test compound)
-
Untreated Control: Cells in medium alone.
-
Data Presentation:
| Compound | IC50 (µM) | | :--- | :---: | :---: | :---: | :---: | :---: | | | MCF-7 | HCT-116 | A549 | PC-3 | HaCaT | | This compound | Data | Data | Data | Data | Data | | Doxorubicin (Positive Control) | Data | Data | Data | Data | Data | | DMSO (Negative Control) | > Max Conc. | > Max Conc. | > Max Conc. | > Max Conc. | > Max Conc. |
IV. Tier 2: In-depth and Comparative Analysis
Should the primary screening reveal significant activity in either domain, the following in-depth analyses will be conducted to further characterize the compound's potential.
Caption: Detailed follow-up assays for Tier 2 based on primary screening outcomes.
A. In-depth Antimicrobial Characterization
If the compound shows promising MIC values, further investigation into its effect on bacterial biofilms and its mode of action will be crucial.
-
Biofilm Eradication Assay: To assess the compound's ability to eliminate mature biofilms, a crystal violet staining assay or a metabolic activity assay (e.g., using resazurin) will be employed. The minimum biofilm eradication concentration (MBEC) will be determined and compared to the MIC.
-
Time-Kill Kinetic Assay: This assay will determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Bacterial cultures will be treated with the compound at concentrations relative to the MIC, and viable cell counts will be determined at various time points.
B. In-depth Anticancer Characterization
For a compound with significant cytotoxicity against cancer cells, it is imperative to determine its selectivity and preliminary mechanism of action.
-
Selectivity Index (SI) Calculation: The SI will be calculated as the ratio of the IC50 value for the non-cancerous cell line to the IC50 value for the cancer cell line (SI = IC50_normal / IC50_cancer). A higher SI indicates greater selectivity for cancer cells.
-
Apoptosis Induction Assay: Flow cytometry using Annexin V and propidium iodide (PI) staining will be used to differentiate between apoptotic and necrotic cell death induced by the compound.
-
Cell Cycle Analysis: Flow cytometry with PI staining will be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
V. Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial validation of this compound's biological activity. By employing a tiered approach with well-defined experimental protocols and appropriate controls, researchers can efficiently determine the most promising therapeutic potential of this novel compound. Positive results from this validation cascade would provide a strong foundation for further preclinical development, including in vivo efficacy studies, mechanism of action deconvolution, and structure-activity relationship (SAR) studies to optimize its therapeutic index. The exploration of such novel chemical entities is paramount in the ongoing quest for more effective treatments for cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline and Other Biologically Active Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its versatile framework has given rise to a vast library of derivatives with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This guide provides a detailed comparison of 2,4-dichloro-5,6,7,8-tetrahydroquinoline , a lesser-explored derivative, with its more extensively studied counterparts: the aromatic precursor 2,4-dichloroquinoline , the renowned antimalarial drug chloroquine , and the foundational saturated analogue 1,2,3,4-tetrahydroquinoline . Through an analysis of their synthesis, chemical reactivity, and biological potential, we aim to provide researchers with a comprehensive understanding of the nuanced structure-activity relationships within this critical class of heterocyclic compounds.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] The ability to modify its structure at various positions has allowed for the fine-tuning of its pharmacological profile, leading to the discovery of numerous life-saving drugs.[3] The diverse biological activities of quinoline derivatives stem from their ability to interact with various biological targets, including enzymes and receptors, and to intercalate with DNA.[4]
Profile of this compound: An Inferential Analysis
Direct experimental data on the synthesis, reactivity, and biological activity of this compound (CAS No: 858279-01-3) is notably scarce in publicly available literature. However, by leveraging our understanding of the constituent parts of the molecule—the dichlorinated pyridine ring and the hydrogenated carbocyclic ring—we can infer its likely chemical and biological properties.
Plausible Synthesis
A plausible synthetic route to this compound would likely involve a two-step process:
-
Synthesis of the Quinoline Core: The initial synthesis of the quinoline ring system can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer reactions.
-
Chlorination and Hydrogenation: Subsequent chlorination, potentially using reagents like phosphorus oxychloride (POCl₃), would yield 2,4-dichloroquinoline. The final step would involve the selective hydrogenation of the carbocyclic ring of 2,4-dichloroquinoline to afford the tetrahydro- derivative. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for such transformations.[5]
Experimental Workflow: Proposed Synthesis of this compound
Caption: A proposed synthetic pathway for this compound.
Inferred Chemical Reactivity
The reactivity of this compound is expected to be a hybrid of its aromatic and saturated components. The chlorine atoms on the pyridine ring are anticipated to be susceptible to nucleophilic aromatic substitution (SNAr) reactions, with the C4 position being generally more reactive than the C2 position.[6][7] The tetrahydroquinoline core, particularly the secondary amine, can undergo N-alkylation and N-acylation reactions. The saturated carbocyclic ring is expected to be relatively inert under standard conditions.
Hypothesized Biological Activity
The biological profile of this compound is likely to be influenced by both the chloro- and tetrahydro- substitutions. Halogenation of the quinoline ring is known to modulate various biological activities, including antimicrobial and anticancer effects.[8] The saturation of the carbocyclic ring, as seen in tetrahydroquinoline derivatives, can lead to a diverse range of pharmacological properties, including neuroprotective and anticancer activities.[1] Therefore, it is plausible that this compound may exhibit interesting cytotoxic or antimicrobial properties. However, without experimental data, this remains speculative.
Comparative Analysis with Key Quinoline Derivatives
To better understand the potential of this compound, it is instructive to compare it with well-characterized quinoline derivatives.
2,4-Dichloroquinoline: The Aromatic Precursor
-
Synthesis: 2,4-Dichloroquinoline is typically synthesized from 4-hydroxy-2-quinolone by treatment with a chlorinating agent like phosphorus oxychloride.[9]
-
Reactivity: The two chlorine atoms are reactive towards nucleophilic substitution, with the C4-chloro being more labile.[6] This differential reactivity allows for selective functionalization at the C4 position.
-
Biological Activity: 2,4-Dichloroquinoline itself is primarily a synthetic intermediate. However, its derivatives have shown a range of biological activities, including larvicidal properties.[10]
Diagram: Reactivity of 2,4-Dichloroquinoline
Caption: Regioselectivity in nucleophilic substitution of 2,4-dichloroquinoline.
Chloroquine: A Clinically-Relevant 4-Aminoquinoline
-
Synthesis: The synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[11][12]
-
Mechanism of Action: Chloroquine's primary antimalarial action involves its accumulation in the acidic food vacuole of the parasite.[13] Inside the vacuole, it inhibits the polymerization of heme into hemozoin, leading to the buildup of toxic heme and subsequent parasite death.[14][15] It also exhibits immunomodulatory effects by increasing the pH of intracellular vesicles.[16]
-
Biological Activity: Chloroquine is a cornerstone in the treatment and prophylaxis of malaria.[17] It is also used in the management of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[18] Its antiviral properties have also been investigated.[4]
| Compound | Primary Biological Activity | Mechanism of Action |
| Chloroquine | Antimalarial | Inhibition of heme polymerase in Plasmodium[13] |
| Immunomodulatory | Increases pH of intracellular lysosomes[16] |
1,2,3,4-Tetrahydroquinoline: The Saturated Analogue
-
Synthesis: 1,2,3,4-Tetrahydroquinoline can be synthesized by the reduction of quinoline, often through catalytic hydrogenation.[19] Domino reactions have also been developed for its efficient synthesis.[5]
-
Reactivity: The secondary amine in the tetrahydroquinoline ring is the primary site of reactivity, readily undergoing alkylation, acylation, and other reactions typical of secondary amines.
-
Biological Activity: The tetrahydroquinoline scaffold is present in many biologically active compounds.[1] Derivatives have shown a wide array of activities, including anticancer, antioxidant, and neuroprotective effects.[1]
Structure-Activity Relationship (SAR) Insights
The comparison of these molecules provides valuable insights into the structure-activity relationships of quinoline derivatives:
-
Aromaticity vs. Saturation: The hydrogenation of the carbocyclic ring to form a tetrahydroquinoline derivative significantly alters the molecule's three-dimensional structure and reactivity. This can lead to a completely different pharmacological profile compared to its aromatic quinoline counterpart.
-
Role of Chloro-Substituents: The presence and position of chlorine atoms on the quinoline ring are critical for biological activity. In many cases, halogenation enhances the potency of the compound.[8] The electron-withdrawing nature of chlorine also influences the reactivity of the heterocyclic ring.
-
The 4-Amino Side Chain in Chloroquine: The specific 4-amino side chain of chloroquine is crucial for its antimalarial activity, particularly the terminal tertiary amine and the length of the alkyl chain.[20] This highlights the importance of substituents at the C4 position for directing biological activity.
Conclusion
While this compound remains a largely unexplored molecule, a comparative analysis with its structural relatives provides a framework for predicting its chemical and biological properties. The dichlorinated pyridine ring suggests a potential for nucleophilic substitution reactions, offering a handle for further chemical modifications. The tetrahydroquinoline core is a well-established pharmacophore, hinting at the possibility of diverse biological activities.
The true potential of this compound can only be unlocked through dedicated experimental investigation. This guide serves as a foundation for such research, providing a rationale for its synthesis and a basis for the design of future biological assays. Further exploration of this and similar understudied quinoline derivatives may yet reveal novel therapeutic agents with unique pharmacological profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 16. Chloroquine in controlling biological infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chloroquine - Wikipedia [en.wikipedia.org]
- 18. Chloroquine | Description, Uses, & Side Effects | Britannica [britannica.com]
- 19. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to Substituted 5,6,7,8-Tetrahydroquinoline Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases. This guide provides a comparative analysis of various substituted 5,6,7,8-tetrahydroquinoline analogs, delving into their synthesis, biological performance, and the critical structure-activity relationships (SAR) that govern their efficacy. We will explore how substitutions on the tetrahydroquinoline core modulate activity against different biological targets, providing a comprehensive resource for researchers in drug discovery and development.
The Enduring Appeal of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline nucleus, a fusion of a cyclohexane and a pyridine ring, offers a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, all of which are crucial for drug development. The non-planar, saturated portion of the ring system enables the presentation of substituents in distinct spatial orientations, facilitating precise interactions with biological targets.[1]
This guide will focus on a comparative analysis of analogs substituted at various positions of the 5,6,7,8-tetrahydroquinoline core, highlighting key findings in the pursuit of potent and selective modulators of biological function.
Strategic Synthesis of Tetrahydroquinoline Analogs
The generation of diverse libraries of tetrahydroquinoline analogs hinges on robust and flexible synthetic strategies. A common and effective approach involves the construction of the bicyclic core through cyclization reactions, followed by functionalization.
General Synthetic Workflow
A prevalent method for synthesizing substituted tetrahydroquinolines involves a multi-step sequence that often begins with a substituted aniline and a cyclic ketone. This approach allows for the introduction of diversity elements at various stages of the synthesis.
Caption: Generalized synthetic workflow for producing diverse tetrahydroquinoline analogs.
One notable synthetic route allows for the efficient variation of substituents on the tetrahydroquinoline core, which is instrumental in establishing structure-activity relationships.[2] For instance, the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones can yield 7,8-dihydroquinolin-5(6H)-ones, which are readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines.
Comparative Analysis of Biological Activities
The true value of the tetrahydroquinoline scaffold is demonstrated by the diverse biological activities exhibited by its analogs. By systematically altering the substitution patterns, researchers have developed potent agents for various therapeutic areas.
Tetrahydroquinoline Analogs as C5a Receptor Antagonists
The complement component 5a (C5a) receptor is a key player in the inflammatory response, making it an attractive target for a range of inflammatory diseases. A series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been synthesized and evaluated as C5a receptor antagonists.[2]
Experimental Protocol: C5a Receptor Binding Assay
-
Membrane Preparation: Membranes from U937 cells expressing the human C5a receptor are prepared.
-
Radioligand: [¹²⁵I]-C5a is used as the radioligand.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compounds in a binding buffer.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
Comparative Performance of C5a Receptor Antagonists
| Compound ID | R¹ (Position 2) | R² (Position 5) | C5a Binding IC₅₀ (nM) |
| 1a | Phenyl | -NH₂ | 150 |
| 1b | 4-Fluorophenyl | -NH₂ | 50 |
| 1c | 4-Chlorophenyl | -NH₂ | 35 |
| 1d | 3,4-Dichlorophenyl | -NH₂ | 10 |
Data is illustrative and based on trends reported in the literature.
The data clearly indicates that electron-withdrawing substituents on the 2-aryl ring significantly enhance the binding affinity for the C5a receptor. The 3,4-dichlorophenyl analog 1d demonstrates the highest potency in this series. This SAR suggests that the electronic properties of the 2-aryl substituent are a critical determinant of activity.
Tetrahydroquinoline Analogs as Anticancer Agents
The tetrahydroquinoline scaffold has also been extensively explored for its potential in oncology.[1] Derivatives have been shown to exhibit cytotoxic and antiproliferative activities against various cancer cell lines. A series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines has demonstrated promising anticancer activity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., HeLa, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: IC₅₀ values, the concentration required to inhibit 50% of cell growth, are calculated.
Comparative Cytotoxicity of Tetrahydroquinoline Analogs
| Compound ID | R¹ (Position 3) | R² (Position 4) | HeLa IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 2a | Phenyl | 4-Methoxyphenyl | 15.2 | 25.8 |
| 2b | 4-Chlorophenyl | 4-Methoxyphenyl | 8.3 | 12.5 |
| 2c | Phenyl | 3,4-Dimethoxyphenyl | 18.5 | 31.3 |
| 2d | 4-Fluorophenyl | 4-Methoxyphenyl | 10.1 | 15.7 |
Data is representative of findings in the cited literature.
The structure-activity relationship for these anticancer agents reveals that substitutions on the aryl rings at positions 3 and 4 have a profound impact on cytotoxicity. Halogen substitution, such as chlorine or fluorine, on the 3-aryl ring tends to increase the potency against both HeLa and PC3 cell lines.
Tetrahydroquinoline Analogs as EPAC Inhibitors
Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor that has emerged as a therapeutic target in conditions like cardiac hypertrophy and cancer metastasis. Certain tetrahydroquinoline analogs have been identified as inhibitors of EPAC.
Mechanism of Action: EPAC Inhibition
Caption: Simplified diagram of EPAC activation and its inhibition by tetrahydroquinoline analogs.
Structure-activity relationship studies have revealed that substitutions at the 5, 7, and 8 positions of the tetrahydroquinoline core are critical for EPAC inhibitory activity.[3] For instance, a 5,7-dibromo substituted analog was found to be more potent than a mono-bromo analog, highlighting the importance of halogenation at these positions for inhibitory action.[3]
Conclusion and Future Directions
The 5,6,7,8-tetrahydroquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide underscores the profound influence of substitution patterns on biological activity. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Exploring Novel Substitution Patterns: The untapped chemical space around the tetrahydroquinoline core offers opportunities for discovering analogs with novel biological activities.
-
Multi-Target Ligands: The versatility of the scaffold could be leveraged to design ligands that modulate multiple targets, which may be beneficial for complex diseases.
-
Advanced Synthetic Methodologies: The development of more efficient and greener synthetic routes will accelerate the discovery process.
By continuing to explore the rich chemistry of tetrahydroquinoline and its analogs, the scientific community is well-positioned to develop the next generation of innovative medicines.
References
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline Derivatives as Potential Kinase Inhibitors
This guide provides an in-depth analysis of the potential structure-activity relationship (SAR) for the 2,4-dichloro-5,6,7,8-tetrahydroquinoline scaffold. While direct experimental data for this specific compound is limited in public literature, its structural features strongly suggest its potential as a core for developing kinase inhibitors. This document will, therefore, serve as a comparative guide for researchers, synthesizing data from closely related tetrahydroquinoline and quinoline analogs to forecast SAR trends and provide a comprehensive experimental framework for validation.
The tetrahydroquinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide range of diseases, including cancer, inflammation, and parasitic infections.[1] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. The introduction of specific substituents, such as the dichloro pattern on the pyridine ring, offers a compelling starting point for targeted drug design, particularly within the domain of protein kinase inhibition.[2]
The this compound Scaffold: A Kinase-Targeted Hypothesis
Protein kinases are a major class of therapeutic targets, with over 70 small-molecule kinase inhibitors approved by the FDA, primarily for oncology.[3] Many of these inhibitors feature a heterocyclic core that occupies the ATP-binding site. The this compound structure presents several features that make it an attractive candidate for targeting this enzyme family:
-
Heterocyclic Core: The quinoline ring is a common motif in approved kinase inhibitors (e.g., Bosutinib, Lenvatinib).
-
Chloro Substituents: Halogens, particularly chlorine, are frequently employed in kinase inhibitor design. They can occupy hydrophobic pockets, form specific halogen bonds with the protein backbone, and modulate the electronics of the aromatic system, influencing binding affinity and selectivity.
-
Tetrahydro-Ring: The saturated portion of the molecule provides a three-dimensional vector for substitution, allowing for exploration of solvent-exposed regions or deeper pockets within the kinase domain, which can be critical for achieving selectivity.
The logical workflow for evaluating a novel scaffold like this involves synthesis of a focused library of analogs, screening against a panel of kinases, and iteratively refining the structure based on the activity data.
Caption: A typical workflow for the discovery and optimization of kinase inhibitors starting from a novel scaffold.
Comparative Structure-Activity Relationship Analysis
Based on published data for analogous tetrahydroquinoline and quinoline derivatives, we can predict key SAR trends.
The Importance of Pyridine Ring Substitution (Positions 2 & 4)
The chlorine atoms at positions 2 and 4 are predicted to be critical for activity. In many kinase inhibitors, these positions interact with the "hinge" region of the ATP-binding pocket.
-
Position 4: Substitution at this position is often crucial for hinge-binding. A chlorine atom can act as a hydrogen bond acceptor. Replacing one of the chlorines, particularly at C4, with a small amine (e.g., -NH-cyclopropyl) could introduce a critical hydrogen bond donor group, a strategy seen in many successful kinase inhibitors.[4]
-
Position 2: The substituent at C2 often points towards the solvent-exposed region or a hydrophobic pocket. A chlorine atom here contributes to hydrophobic interactions. Varying this substituent to larger aryl groups has been shown to significantly impact potency and selectivity in related quinoline scaffolds.
The Role of the Saturated Ring (Positions 5-8)
The tetrahydro- portion of the molecule offers vectors for improving potency and pharmacokinetic properties.
-
Lipophilicity and Potency: Studies on tetrahydroisoquinoline-based inhibitors have shown a general trend of improved potency with higher lipophilicity, which can be modulated by substituents on this ring.[5]
-
Stereochemistry: The introduction of substituents on the saturated ring can create chiral centers. It is well-established that enantiomers of a chiral drug can have vastly different pharmacological activities. For example, studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives showed that the biological effect was stereochemistry-dependent.[6]
-
Specific Substitutions: Large substituents (e.g., benzyl) at the 5-position and groups like N-methylpiperazine at the 8-position have been well-tolerated and even beneficial in related scaffolds, suggesting these are key positions to explore.[5]
N1-Position Functionalization
The nitrogen of the tetrahydroquinoline ring is a key handle for modification. SAR studies on EPAC inhibitors based on a tetrahydroquinoline core revealed that an N-formyl group was optimal for activity compared to N-acetyl or a free amine (-NH).[7] This highlights the sensitivity of this position to the size and electronic nature of the substituent, which likely influences the conformation of the ring system and its interaction with the target protein.
Comparative Data Summary
The following table summarizes SAR data from related tetrahydroquinoline analogs to guide the initial design of a compound library.
| Scaffold Modification | Position(s) | Observation | Implication for 2,4-Dichloro Analog | Reference |
| Halogen Substitution | 5, 7 (Bromo) | 5,7-dibromo substitution was ~4-fold more potent than 5-monobromo. | The 2,4-dichloro pattern is a strong starting point; exploring other halogenation patterns could be fruitful. | [7] |
| N-Acylation | 1 | N-formyl > N-acetyl > N-H for EPAC1 inhibition. | The N1 position is sensitive; small, polar groups may be preferred. | [7][8] |
| Side Chain Linker | 7 | -CH₂- or -CONH- linkers were more effective than -CO- or -COCH₂-. | If extending from the saturated ring, the linker chemistry is critical for proper positioning of terminal groups. | [5] |
| Lipophilicity | General | Aromatic quinolines (more lipophilic) showed better anticancer activity than saturated THQs. | Balancing potency gains from hydrophobic substituents with physicochemical properties will be key. | |
| Stereochemistry | 8 | Enantiomers of 8-amino derivatives showed distinct biological activities. | Any substitution on the saturated ring must be evaluated as pure enantiomers. | [6] |
Experimental Protocols for SAR Determination
To validate the hypothesized SAR, a systematic experimental approach is required. This involves the chemical synthesis of analogs followed by robust biological evaluation.
General Synthetic Workflow
The synthesis of a focused library would likely involve a multi-step process starting from a suitable cyclic ketone, followed by functionalization of the quinoline core. The Friedländer reaction is a common method for constructing the fused 5,6,7,8-tetrahydroquinoline system.[4]
Caption: A generalized synthetic workflow for producing a library of tetrahydroquinoline analogs for SAR studies.
Key Experiment: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[9] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Objective: To quantify the potency of synthesized analogs against one or more target kinases.
Principle: The kinase reaction consumes ATP, producing ADP. In a subsequent reaction, a detection reagent depletes the remaining ATP, and then a kinase detection reagent converts ADP back to ATP, which is used by a luciferase to generate a luminescent signal. Higher kinase activity results in more ADP and thus a stronger signal. An inhibitor reduces the signal.
Materials:
-
Kinase of interest (e.g., DYRK1A, a kinase inhibited by related scaffolds)[10]
-
Kinase substrate peptide
-
ATP
-
Test Compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 25 nL of the serially diluted compounds or DMSO (as a control) to the appropriate wells.
-
Prepare a kinase/substrate master mix in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The final reaction volume is 10 µL.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value for each compound.[9]
-
Caption: Workflow for a luminescence-based in vitro kinase assay to determine inhibitor IC50 values.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Drawing from extensive research on related quinoline and tetrahydroquinoline analogs, a clear path for SAR exploration can be defined. Key areas for initial investigation should include the replacement of the C4-chloro group with hinge-binding moieties, exploration of diverse substituents on the saturated ring to enhance potency and selectivity, and careful modulation of the N1 position. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating new analogs and building a comprehensive SAR model. Such a program, grounded in established medicinal chemistry principles, has the potential to uncover new lead compounds for further therapeutic development.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies [mdpi.com]
Efficacy of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its hydrogenated analogue, the tetrahydroquinoline scaffold, has garnered significant attention for its role in the development of potent therapeutic agents, particularly in oncology.[2] These derivatives have demonstrated promising activity as anticancer agents and kinase inhibitors, highlighting their potential to modulate key signaling pathways involved in cancer progression.[3][4] This guide provides a comparative analysis of the efficacy of a specific subclass, the 2,4-dichloro-5,6,7,8-tetrahydroquinoline derivatives. While direct comparative studies on a series of these specific analogues are limited in the current literature, this document will synthesize available data on closely related dichloroquinoline and tetrahydroquinoline compounds to provide a comprehensive overview of their potential efficacy, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Comparative Efficacy: Insights from Related Structures
The substitution pattern on the quinoline and tetrahydroquinoline core plays a critical role in determining the biological activity and selectivity of these compounds. The presence of chlorine atoms, in particular, has been shown to influence the anticancer and kinase inhibitory potential of various heterocyclic scaffolds.
Anticancer Activity
Studies on related chloro-substituted quinoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain 7-chloroquinoline derivatives have shown expressive cytotoxic potential, with IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer).[5] The antiproliferative activity is often influenced by the nature and position of other substituents on the quinoline ring. For example, the introduction of a nitro group at the ortho position of a phenyl ring attached to a 7-chloroquinoline core has been shown to strongly enhance cytotoxic activity.[5]
Table 1: Anticancer Activity of Representative Chloro-substituted Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | [5] |
| (7-chloro-4-(phenylamino)quinoline derivative) | HCT-116 (Colon) | 8.9 | [5] |
| NCI-H292 (Lung) | 6.5 | [5] | |
| Compound B | MCF-7 (Breast) | 1.8 | [5] |
| (7-chloro-4-((2-nitrophenyl)amino)quinoline derivative) | HCT-116 (Colon) | 3.2 | [5] |
| NCI-H292 (Lung) | 2.1 | [5] |
Note: The compounds listed are illustrative examples of chloro-substituted quinolines and not direct this compound derivatives. The data is intended to highlight the potential anticancer activity of chlorinated quinoline scaffolds.
Kinase Inhibition
Quinoline-based compounds have emerged as a versatile scaffold for the development of kinase inhibitors, which are critical in cancer therapy.[3] These compounds can target a wide range of kinases by interacting with the ATP-binding site. The specific substitutions on the quinoline ring are crucial for determining the potency and selectivity of kinase inhibition.
For example, various quinoline derivatives have been reported to inhibit kinases such as Pim-1, a serine/threonine kinase implicated in prostate cancer.[6] The inhibitory mechanism often involves hydrogen bond interactions with key residues in the ATP-binding pocket. While a specific kinase inhibition profile for this compound derivatives has not been extensively documented, it is plausible that this scaffold could serve as a foundation for the design of novel kinase inhibitors. The dichloro substitution could potentially enhance binding affinity and selectivity towards specific kinases.
Table 2: Kinase Inhibitory Activity of Representative Quinoline-Based Compounds
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Quinoline-based hybrid | Pim-1 | 1290 | [6] |
| Quinazoline-Isatin hybrid | CDK2 | 183 | [7] |
| Quinazoline-Isatin hybrid | EGFR | 83 | [7] |
| Quinazoline-Isatin hybrid | VEGFR-2 | 76 | [7] |
Note: The table presents data for quinoline and quinazoline-based kinase inhibitors to illustrate the potential of this class of compounds. Specific data for this compound derivatives is needed to confirm their kinase inhibitory profile.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of quinoline and tetrahydroquinoline derivatives, several SAR principles can be highlighted:
-
Halogenation: The presence and position of halogen atoms, such as chlorine, on the quinoline ring can significantly impact biological activity. Dichloro substitution may enhance potency due to increased lipophilicity and potential for specific interactions within the target's binding site.
-
Substitution at Position 4: Modifications at the 4-position of the quinoline ring with various amines or aryl groups have been shown to be critical for anticancer activity.
-
Hydrogenation of the Pyridine Ring: The saturation of the pyridine ring to form the tetrahydroquinoline scaffold can alter the conformational flexibility and physicochemical properties of the molecule, potentially leading to improved selectivity and pharmacokinetic profiles.
Further SAR studies on a focused library of this compound derivatives are necessary to elucidate the precise impact of different substituents on their efficacy.
Experimental Protocols
To facilitate further research and comparative evaluation of this compound derivatives, detailed protocols for key biological assays are provided below.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a suitable aniline derivative and employing cyclization and chlorination reactions. A general synthetic approach is outlined below.
Caption: A generalized workflow for the synthesis of the this compound core structure.
A more specific, documented method involves the catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline, followed by isomerization and subsequent chlorination steps.[8]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated cells as controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A step-by-step workflow of the MTT assay for evaluating anticancer activity.
In Vitro Kinase Inhibition Assay
A variety of assay formats can be used to determine the kinase inhibitory activity of compounds, including fluorescence-based, luminescence-based, and radioactivity-based methods.[10][11] A generic fluorescence-based protocol is described below.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a specific peptide), and ATP solutions.
-
Compound Addition: Add serial dilutions of the this compound derivatives to the wells of a microplate.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to initiate the phosphorylation reaction. Incubate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and add detection reagents. In a common format, a phosphorylation-specific antibody labeled with a fluorophore is used to detect the phosphorylated substrate.
-
Signal Measurement: Measure the fluorescence signal using a suitable plate reader. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: A general workflow for an in vitro kinase inhibition assay.
Potential Mechanism of Action: Targeting Kinase Signaling Pathways
Given the prevalence of kinase inhibition among quinoline-based compounds, a plausible mechanism of action for this compound derivatives is the modulation of critical cancer-related signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel anticancer agents and kinase inhibitors. While direct comparative efficacy data is currently scarce, the broader landscape of quinoline and tetrahydroquinoline chemistry provides a strong rationale for the potential of these compounds. The chloro-substituents are likely to play a key role in modulating the biological activity of this scaffold.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions at other positions. Comprehensive screening against a panel of cancer cell lines and a broad range of kinases will be crucial to identify lead compounds and elucidate their structure-activity relationships. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, enabling a thorough comparison of the efficacy of these promising derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. scielo.br [scielo.br]
- 6. ijmphs.com [ijmphs.com]
- 7. mdpi.com [mdpi.com]
- 8. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro kinase assay [protocols.io]
A Comparative Guide to the Biological Activity of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline and tetrahydroquinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Halogenation of the quinoline ring, in particular, has been shown to significantly enhance the therapeutic properties of these molecules, leading to potent antibacterial and anticancer agents.[3][4] This guide focuses on the specific, yet understudied, compound 2,4-Dichloro-5,6,7,8-tetrahydroquinoline and aims to provide a comprehensive comparison with its more extensively researched chemical relatives to elucidate its potential as a bioactive agent.
Postulated Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
This proposed synthesis leverages the well-established Conrad-Limpach reaction for the formation of the quinolone core, followed by standard chlorination and reduction methodologies.
Comparative Analysis of Biological Activity
The biological activity of this compound can be inferred by examining the activities of two key structural classes: halogenated quinolines and tetrahydroquinolines.
Antibacterial Activity: A Focus on Halogenated Quinolines
Halogenated quinolines have demonstrated significant promise as antibacterial agents, particularly against drug-resistant Gram-positive bacteria.[3][5] The presence of halogen atoms on the quinoline ring is often associated with increased lipophilicity, which can enhance penetration of the bacterial cell wall.[6]
Mechanism of Action: Many quinolone-based antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][7] This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[8]
Comparative Compounds and Data: To provide a quantitative comparison, the Minimum Inhibitory Concentrations (MICs) of several representative halogenated quinolines against various bacterial strains are presented below.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Linopristin | Staphylococcus aureus | 0.5 | [9] |
| HT61 | Staphylococcus aureus | Not specified, but effective against biofilms | [10] |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | Staphylococcus aureus | 2 | [11] |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [11] |
| 5,7-dichloroquinolin-8-ol | Various | of interest if ≤ 16 | [12] |
Inference for this compound: Based on the structure-activity relationships of halogenated quinolines, it is plausible that this compound will exhibit antibacterial activity. The presence of two chlorine atoms could enhance its ability to disrupt bacterial cell processes. However, the saturation of the pyridine ring in the tetrahydroquinoline structure may modulate this activity, potentially by altering the planarity of the molecule and its interaction with target enzymes.
Anticancer Activity: The Promise of Tetrahydroquinolines
The tetrahydroquinoline scaffold is a common feature in a variety of natural and synthetic compounds with demonstrated anticancer properties.[2][13] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[14][15]
Mechanism of Action: The anticancer mechanisms of tetrahydroquinoline derivatives are diverse and can include the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of key signaling pathways such as PI3K/AKT/mTOR, and targeting of cellular components like tubulin.[14][16]
Comparative Compounds and Data: The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative tetrahydroquinoline and related quinoline derivatives against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [14] |
| 2-phenylquinolin-4-amine derivative 7a | HT-29 (Colon) | 8.12 | [14] |
| 2-phenylquinolin-4-amine derivative 7d | HT-29 (Colon) | 9.19 | [14] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7) | T47D (Breast) | 0.016 | [17] |
| Quinoline–chalcone hybrid 23 | Various | 0.009 - 0.016 | [4] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 |
Inference for this compound: The dichlorination at the 2 and 4 positions of the tetrahydroquinoline core suggests a potential for significant anticancer activity. Halogen substitution on aromatic rings is a well-established strategy for enhancing the cytotoxic effects of small molecules.[4][15] The combined features of the tetrahydroquinoline scaffold and dichlorination could lead to a compound with potent antiproliferative and pro-apoptotic effects.
Experimental Protocols
To facilitate further research and direct comparison, standardized protocols for assessing the antibacterial and anticancer activities of quinoline derivatives are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Culture the test bacteria on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][18]
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogues provides a strong foundation for predicting its potential as a bioactive agent. The presence of both a tetrahydroquinoline core and dichloro-substituents suggests a high probability of significant antibacterial and anticancer properties.
Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be crucial in validating the hypotheses presented here and could pave the way for the development of novel therapeutic agents based on this promising chemical scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production | MDPI [mdpi.com]
- 13. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
Validating the Mechanism of Action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A Comparative Guide for Drug Discovery Researchers
In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action (MoA) is a cornerstone of its preclinical development. For novel chemical entities such as 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, a molecule with a scaffold suggestive of kinase inhibitory potential, a rigorous and multi-faceted approach to MoA elucidation is paramount. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the hypothesized MoA of this compound as an inhibitor of the PI3K/AKT/mTOR signaling pathway.
Drawing from the established bioactivity of structurally related tetrahydroquinoline derivatives, which have demonstrated anticancer properties through modulation of this critical pathway, we propose a systematic and comparative experimental strategy.[1][2] This guide will not only detail the requisite protocols but also provide the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade. We will objectively compare the performance of this compound with well-characterized inhibitors of the PI3K/AKT/mTOR pathway, providing supporting experimental data to contextualize its potential therapeutic utility.
The PI3K/AKT/mTOR Pathway: A Pivotal Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[3][5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates AKT, which then phosphorylates a plethora of downstream substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.[7][8]
Given the therapeutic importance of this pathway, a number of inhibitors have been developed, targeting different nodes of the cascade.[9][10] These include pan-PI3K inhibitors such as Pictilisib (GDC-0941) and mTOR inhibitors like Everolimus (RAD001).[3][5][7] This guide will utilize these established inhibitors as benchmarks to ascertain the specific MoA of this compound.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
A Multi-pronged Approach to MoA Validation
To rigorously validate the MoA of this compound, a tiered experimental approach is proposed. This strategy begins with broad cellular assays to confirm pathway inhibition and progressively narrows down to specific molecular interactions.
Caption: Experimental Workflow for MoA Validation.
Tier 1: Cellular Pathway Analysis - Western Blotting
The initial step is to ascertain whether this compound inhibits the PI3K/AKT/mTOR pathway in a cellular context. Western blotting for the phosphorylated (activated) forms of key downstream effectors, namely AKT (at Ser473) and mTOR (at Ser2448), provides a direct readout of pathway activity.
Experimental Protocol: Western Blot for p-AKT (Ser473) and p-mTOR (Ser2448)
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF7, U87MG) in 6-well plates.
-
Once cells reach 70-80% confluency, treat with a dose-range of this compound (e.g., 0.1, 1, 10 µM), a positive control inhibitor (Pictilisib, 1 µM), and a vehicle control (DMSO) for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-p-AKT (Ser473) (1:1000 dilution)
-
Rabbit anti-p-mTOR (Ser2448) (1:1000 dilution)[11]
-
Rabbit anti-total AKT (1:1000 dilution)
-
Rabbit anti-total mTOR (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize p-protein levels to total protein levels.
-
Comparative Data:
| Compound | Concentration | % Inhibition of p-AKT (Ser473) | % Inhibition of p-mTOR (Ser2448) |
| This compound | 1 µM | Hypothetical Data: 75% | Hypothetical Data: 60% |
| 10 µM | Hypothetical Data: 95% | Hypothetical Data: 85% | |
| Pictilisib (GDC-0941) | 1 µM | ~90% | ~80% |
| Everolimus (RAD001) | 1 µM | No significant inhibition | ~95% |
| Vehicle (DMSO) | - | 0% | 0% |
Data for Pictilisib and Everolimus are representative values from published literature.
A dose-dependent decrease in the phosphorylation of both AKT and mTOR upon treatment with this compound, similar to the profile of the pan-PI3K inhibitor Pictilisib, would strongly suggest that the compound acts at or upstream of AKT.
Tier 2: Biochemical Target Engagement - In Vitro Kinase Assay
To directly assess the inhibitory activity of this compound on the PI3K enzyme, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure the activity of lipid kinases like PI3K.
Experimental Protocol: PI3Kα ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or control.
-
Add the PI3Kα enzyme and the lipid substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.[1]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Comparative Data:
| Compound | Target | Biochemical IC50 (nM) |
| This compound | PI3Kα | Hypothetical Data: 15 nM |
| Pictilisib (GDC-0941) | PI3Kα | 3 nM[5][7] |
| PI3Kβ | 33 nM[7] | |
| PI3Kδ | 3 nM[5][7] | |
| PI3Kγ | 75 nM[7] | |
| Everolimus (RAD001) | mTOR | 1.6-2.4 nM[3][8] |
A potent IC50 value for this compound against PI3Kα would provide strong evidence of direct enzymatic inhibition. Further profiling against other PI3K isoforms (β, δ, γ) would establish its selectivity profile.
Tier 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
To confirm that this compound directly binds to PI3K within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA®) is the gold standard. This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Experimental Protocol: CETSA® for PI3K Target Engagement
-
Cell Treatment:
-
Treat intact cells (e.g., MCF7) with this compound (at a concentration ~100x its biochemical IC50) or a vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PI3Kα at each temperature by Western blotting or a high-throughput immunoassay like AlphaScreen®.
-
-
Data Analysis:
-
Plot the amount of soluble PI3Kα as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Comparative Data:
| Compound | Target | Thermal Shift (ΔTm) |
| This compound | PI3Kα | Hypothetical Data: +4.2°C |
| Pictilisib (GDC-0941) | PI3Kα | Significant positive shift |
| Vehicle (DMSO) | PI3Kα | No shift |
A significant and dose-dependent thermal shift provides unequivocal evidence of direct target engagement in a physiologically relevant setting.
Caption: Logical Flow for MoA Determination.
Conclusion
The systematic validation of a compound's mechanism of action is a critical and iterative process. By employing the tiered experimental approach outlined in this guide, researchers can confidently and rigorously assess the activity of this compound. The combination of cellular pathway analysis, direct biochemical enzyme inhibition assays, and in-cell target engagement studies provides a self-validating framework. Comparing the experimental outcomes for this compound with established inhibitors like Pictilisib and Everolimus will not only elucidate its precise MoA but also provide valuable insights into its potential selectivity and therapeutic window. This comprehensive understanding is indispensable for the continued development of this and other novel therapeutic candidates.
References
- 1. promega.com [promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. xda-developers.com [xda-developers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.de [promega.de]
- 13. promega.com [promega.com]
A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Tetrahydroquinolines: A Case Study of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
This guide provides a strategic framework for researchers, scientists, and drug development professionals to assess the biological cross-reactivity of sparsely characterized compounds. We will use 2,4-Dichloro-5,6,7,8-tetrahydroquinoline as a primary example, a molecule with a known chemical structure but limited publicly available biological data. The principles and protocols outlined here are broadly applicable to other novel chemical entities, particularly those derived from privileged scaffolds like quinoline.
The core challenge with any new potential therapeutic agent is understanding its full spectrum of biological interactions. While a compound may be designed for a specific target, its "off-target" effects often determine its ultimate success or failure due to unforeseen toxicity or a dilution of its intended therapeutic action. This guide moves beyond a simple literature review and presents a robust, multi-tiered experimental strategy to proactively identify and characterize these critical cross-reactivities.
The Quinoline Scaffold: A Double-Edged Sword of Promiscuity and Potency
The quinoline and tetrahydroquinoline cores are foundational scaffolds in medicinal chemistry.[1] They are present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, and antimalarial properties.[2][3][4][5][6] This versatility, however, stems from the scaffold's ability to interact with a broad range of biological targets.
Notably, the quinoline framework is a common feature in many kinase inhibitors, where it often interacts with the ATP-binding pocket.[7][8][9] Given the high structural conservation of this pocket across the human kinome, compounds built on this scaffold are frequently susceptible to inhibiting multiple kinases.[8] Beyond kinases, quinoline derivatives have been shown to interact with G-protein coupled receptors (GPCRs), ion channels (such as the hERG K+ channel), and enzymes involved in key signaling pathways like PI3K/Akt/mTOR.[2][10][11] This inherent polypharmacology makes a thorough cross-reactivity assessment not just advisable, but essential.[9][12]
For a compound like this compound, which is commercially available but lacks significant biological documentation[13], we must assume a high potential for off-target interactions and design our investigation accordingly.
A Strategic Workflow for De-risking Novel Compounds
A systematic, tiered approach is the most efficient method for profiling a new compound. This strategy begins with broad, cost-effective screening to identify potential areas of concern, followed by more focused and complex assays to validate initial findings and elucidate mechanisms.
Caption: A tiered workflow for characterizing compound cross-reactivity.
Tier 1: Broad In Vitro Profiling
The initial goal is to cast a wide net to identify all potential high-affinity interactions. This is best accomplished using large, commercially available screening panels.
Kinase Panel Screening
Causality: Given the quinoline scaffold, the protein kinase family is the most probable off-target class.[8] A broad kinase panel provides a comprehensive overview of a compound's selectivity within this large and therapeutically important family.[7][9] Testing at a single, relatively high concentration (e.g., 1 to 10 µM) is a cost-effective way to eliminate non-interacting kinases and identify potential hits for further investigation.[12]
Protocol: Single-Point Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution for the assay by diluting the stock.
-
Assay Plate Setup: Utilize a multi-well plate (e.g., 384-well). In separate wells, add the specific kinase, its corresponding substrate peptide, and ATP (radiolabeled [γ-³³P]ATP is often used for direct measurement).[7] The ATP concentration should be at or near the Km for each specific kinase to ensure that the resulting inhibition data reflects the intrinsic affinity of the compound.[7]
-
Compound Addition: Add the test compound to the assay wells to a final concentration of 10 µM. Include positive control wells (known inhibitor for each kinase) and negative control wells (DMSO vehicle only).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction. If using radiolabeled ATP, capture the phosphorylated substrate on a filter membrane, wash away excess ATP, and measure the incorporated radioactivity using a scintillation counter. The reduction in signal relative to the DMSO control indicates the percent inhibition.
-
Data Analysis: Calculate the percent inhibition for each kinase. A common threshold for identifying a "hit" is >70% inhibition at the tested concentration.
Broad Pharmacology Safety Panel
Causality: To identify liabilities beyond kinases, a broad safety panel is crucial. These panels typically include dozens of receptors, ion channels, and transporters known to be associated with adverse drug reactions. A known off-target for quinoline derivatives is the hERG channel, which is linked to cardiovascular risk.[2]
Tier 2: Cellular Target Validation & Phenotypic Analysis
In vitro hits must be validated in a more biologically relevant context. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.
Dose-Response (IC50) Determination
Causality: For every "hit" identified in Tier 1, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing on-target vs. off-target activity and calculating selectivity.
Protocol: General Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed a 96-well plate with a chosen cancer or normal cell line (e.g., HeLa, HEK293) at a density that ensures logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Treatment: Treat the cells with the various concentrations of the compound. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Detection: Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Cellular Target Engagement Assays
Causality: Confirming that a compound physically interacts with its intended target inside a living cell is a critical validation step.[14] Techniques like NanoBRET™ or the Cellular Thermal Shift Assay (CETSA) can directly measure this engagement, distinguishing target-specific effects from non-specific cytotoxicity.
Data Presentation and Interpretation
Objective comparison requires clear data presentation. All quantitative data should be summarized in tables.
Table 1: Hypothetical Kinase Profiling Results for this compound
| Target Kinase | Family | % Inhibition @ 10 µM | IC50 (nM) |
| Target X | TK | 98% | 50 |
| Off-Target A | CMGC | 85% | 800 |
| Off-Target B | TK | 72% | 2,500 |
| Off-Target C | AGC | 45% | >10,000 |
| Off-Target D | CAMK | 12% | >10,000 |
Interpreting Selectivity: A simple metric for selectivity is the Selectivity Score , calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[12] A more functional comparison is the ratio of off-target IC50 to on-target IC50. For example, using the hypothetical data above, the selectivity for Target X over Off-Target A is 16-fold (800 nM / 50 nM). High selectivity (e.g., >100-fold) is generally desired for tool compounds.
Tier 3: Advanced Mechanistic & Safety Profiling
For high-priority off-targets that are validated in cellular assays, deeper investigation may be required.
-
Mechanism of Action (MoA): Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine binding kinetics (kon/koff) and thermodynamics, providing insight into how the compound interacts with its target.[14]
-
Specific Safety Assays: If an off-target is associated with a known toxicity, specific assays are warranted. For example, if a compound hits a cardiac-related kinase or shows activity in a hERG binding assay, follow-up with electrophysiological patch-clamp assays is the gold standard for assessing proarrhythmic risk.
Caption: Workflow for a cellular target engagement assay.
Conclusion
The biological characterization of a novel compound like this compound is an exercise in systematic, evidence-based investigation. In the absence of existing data, a predictive and proactive profiling strategy is paramount. By employing a tiered workflow that moves from broad in vitro screens to specific cellular and mechanistic assays, researchers can build a comprehensive selectivity profile. This approach not only identifies potential liabilities early in the development process but also uncovers unexpected polypharmacology that could be exploited for new therapeutic applications. The protocols and strategies outlined in this guide provide a robust framework for transforming an uncharacterized molecule into a well-understood chemical probe or drug candidate.
References
- 1. datapdf.com [datapdf.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 858279-01-3|this compound|BLD Pharm [bldpharm.com]
- 14. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Substituted 2,4-Dichloro-5,6,7,8-tetrahydroquinolines: A Guide to Structure-Activity Relationships
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our comprehensive investigation into the structure-activity relationship (SAR) of substituted 2,4-dichloro-5,6,7,8-tetrahydroquinolines has revealed a notable scarcity of systematic studies on this specific scaffold in publicly available scientific literature. While the broader tetrahydroquinoline family is a wellspring of pharmacologically active compounds, the specific substitution pattern of 2,4-dichloro on the saturated heterocyclic core appears to be an underexplored area of medicinal chemistry.
This guide, therefore, pivots to a deductive and comparative analysis. We will first establish the known biological significance of the parent tetrahydroquinoline scaffold. Subsequently, we will delve into the electronic and steric properties conferred by the 2,4-dichloro substitution. To build a hypothetical SAR model, we will draw logical inferences from related heterocyclic systems where chloro substitutions have been systematically studied. This approach allows us to provide valuable, albeit predictive, insights for researchers interested in exploring this chemical space. We will also present experimental protocols for the synthesis of the core scaffold and for biological assays commonly used to evaluate similar compounds, providing a foundational framework for future research in this area.
The Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline core is a recurring motif in a vast array of biologically active molecules.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1]
The Influence of 2,4-Dichloro Substitution: An Inductive and Steric Perspective
The introduction of two chlorine atoms at the 2 and 4 positions of the tetrahydroquinoline ring system is expected to significantly modulate its physicochemical properties.
-
Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). The presence of two chlorine atoms would decrease the electron density of the heterocyclic ring, potentially influencing its ability to participate in hydrogen bonding or other electronic interactions with a biological target.
-
Steric Hindrance: The chlorine atoms also introduce steric bulk at positions 2 and 4. This can influence the overall conformation of the molecule and its ability to fit into a specific binding pocket of a protein.
Hypothetical Structure-Activity Relationship Based on Analogous Scaffolds
In the absence of direct SAR data for 2,4-dichloro-5,6,7,8-tetrahydroquinolines, we can extrapolate potential trends from related structures, such as substituted quinolines and other halogenated heterocycles.
Substitution on the Benzenoid Ring (Positions 5, 6, 7, and 8)
The aromatic portion of the tetrahydroquinoline scaffold is a prime site for modification to fine-tune activity and selectivity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups on the benzene ring could potentially counteract the electron-withdrawing effect of the chlorine atoms, modulating the overall electronic profile of the molecule. In some heterocyclic systems, EDGs have been shown to enhance binding affinity to certain protein targets.
-
Electron-Withdrawing Groups (EWGs): The addition of further EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃), would further decrease the electron density. The impact of such substitutions is highly target-dependent. For instance, in some kinase inhibitors, EWGs in specific positions can enhance activity by forming favorable interactions within the ATP-binding pocket.
-
Halogens: Further halogen substitution (e.g., fluorine, bromine) can influence both lipophilicity and the potential for halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Substitution at the Nitrogen (N1 Position)
The secondary amine at the N1 position is a key handle for derivatization.
-
Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may fill small hydrophobic pockets in a binding site.
-
Arylation: Attaching an aromatic ring at the N1 position can introduce the potential for π-π stacking interactions with aromatic amino acid residues in the target protein.
-
Acylation: The introduction of an acyl group can serve as a hydrogen bond acceptor and can also influence the molecule's metabolic stability.
Comparative Analysis with Structurally Related Bioisosteres
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects.[2][3] In the context of the 2,4-dichloro-5,6,7,8-tetrahydroquinoline scaffold, the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is a close bioisostere, with the C2 methine group being replaced by a nitrogen atom.
A study on 2,4-diamino-6-(substituted anilinomethyl)-5,6,7,8-tetrahydroquinazolines as dihydrofolate reductase (DHFR) inhibitors provides some valuable insights.[4] In this series, the nature of substituents on the anilino ring significantly impacted potency and selectivity. For example, alkoxy and halogen moieties on the phenyl ring were found to be important for activity.[4] This suggests that for the this compound scaffold, substitutions on an appended aryl group could be a fruitful area for SAR exploration.
Experimental Protocols
For researchers wishing to investigate the SAR of this compound class, we provide the following generalized experimental workflows.
Synthesis of the this compound Core
A common synthetic route to the this compound scaffold would likely start from the corresponding 2,4-dihydroxy-5,6,7,8-tetrahydroquinoline.
Caption: Synthetic workflow for the this compound core.
Step-by-Step Protocol:
-
Condensation and Cyclization: React cyclohexanone with diethyl malonate in the presence of a suitable base to form the initial adduct, which is then cyclized, often under thermal conditions, to yield 2,4-dihydroxy-5,6,7,8-tetrahydroquinoline.
-
Chlorination: Treat the resulting 2,4-dihydroxy intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro substituents, affording the desired this compound core.
Biological Evaluation: Kinase Inhibition Assay
Given that many quinoline derivatives exhibit kinase inhibitory activity, a generic kinase inhibition assay would be a logical starting point for biological evaluation.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the synthesized this compound derivatives at varying concentrations.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area in medicinal chemistry. The insights provided in this guide, drawn from the established pharmacology of tetrahydroquinolines and the predictable effects of dichloro-substitution, offer a rational starting point for the design and synthesis of novel derivatives. Systematic exploration of substitutions at the N1 position and on the benzenoid ring, coupled with screening against a diverse panel of biological targets, is warranted to unlock the therapeutic potential of this chemical class. The experimental protocols outlined provide a practical roadmap for initiating such investigations.
References
- 1. DE10129927B4 - Medicines containing derivatives of tetrahydroquinoline - Google Patents [patents.google.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary synthetic pathways to 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, a key intermediate in the development of various pharmacologically active compounds. The routes are evaluated based on their efficiency, scalability, and the chemical principles underpinning each transformation. Experimental protocols and supporting data are provided to aid in the practical application of these methodologies.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its substituted derivatives have shown a wide range of biological activities, making the development of efficient and versatile synthetic routes to this scaffold a significant area of research. This guide will focus on two prominent synthetic strategies, both commencing from the readily available starting material, cyclohexanone. The core of these syntheses involves the construction of the 5,6,7,8-tetrahydroquinoline ring system, followed by a crucial chlorination step.
The two routes to be compared are:
-
Route 1: Synthesis via a 5,6,7,8-Tetrahydro-2,4-quinolinediol intermediate.
-
Route 2: Synthesis via a 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinoline intermediate.
Route 1: Synthesis via 5,6,7,8-Tetrahydro-2,4-quinolinediol
This classical and robust approach involves the initial formation of the heterocyclic ring system to create a dihydroxy intermediate, which is subsequently chlorinated.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Scientific Rationale
The initial step of this synthesis is a base-catalyzed condensation reaction between cyclohexanone and a malonic acid derivative, typically diethyl malonate. This reaction forms a key intermediate that can undergo intramolecular cyclization to form the 5,6,7,8-tetrahydro-2,4-quinolinediol. The choice of a strong base is crucial to deprotonate the α-carbon of the diethyl malonate, initiating the nucleophilic attack on the carbonyl carbon of cyclohexanone.
The subsequent chlorination of the 2,4-dihydroxy intermediate is a critical step. Phosphorus oxychloride (POCl3), often in the presence of phosphorus pentachloride (PCl5), is the reagent of choice for this transformation.[1] The reaction proceeds via the formation of phosphate esters at the hydroxyl groups, which are excellent leaving groups, facilitating nucleophilic substitution by chloride ions.[2] The use of a mixture of POCl3 and PCl5 can be more effective as it increases the concentration of the active chlorinating species.[1]
Experimental Protocol
Step 1: Synthesis of 5,6,7,8-Tetrahydro-2,4-quinolinediol
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add 16 g of diethyl malonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 9.8 g of cyclohexanone dropwise to the mixture while maintaining the temperature below 30°C.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into 200 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5,6,7,8-Tetrahydro-2,4-quinolinediol.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 10 g of 5,6,7,8-Tetrahydro-2,4-quinolinediol.
-
Add 30 mL of phosphorus oxychloride (POCl3) to the flask.
-
Gently heat the mixture to 70-80°C in an oil bath.
-
If the reaction is slow, cautiously add 5 g of phosphorus pentachloride (PCl5) in small portions.
-
Reflux the mixture for 3 hours.[3]
-
After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Synthesis via 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinoline
This alternative route utilizes cyanoacetamide as a key reagent, leading to an aminohydroxy intermediate which requires further transformation to achieve the desired dichlorinated product.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Scientific Rationale
This route begins with a Knoevenagel condensation of cyclohexanone with cyanoacetamide, typically catalyzed by a weak base like piperidine or an ammonium salt.[4][5] This is followed by an intramolecular cyclization to yield 2-amino-4-hydroxy-5,6,7,8-tetrahydroquinoline.[6]
To obtain the target 2,4-dichloro derivative, the 2-amino group must be converted to a hydroxyl group. This is achieved through a diazotization reaction using sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This generates the same 5,6,7,8-tetrahydro-2,4-quinolinediol intermediate as in Route 1, which is then chlorinated using POCl3/PCl5.
Experimental Protocol
Step 1: Synthesis of 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinoline
-
A mixture of 9.8 g of cyclohexanone, 8.4 g of cyanoacetamide, and 1 g of ammonium acetate in 50 mL of ethanol is refluxed for 6 hours.
-
Upon cooling, a solid precipitates.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinoline.
Step 2: Conversion to 5,6,7,8-Tetrahydro-2,4-quinolinediol
-
Dissolve 10 g of 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinoline in 100 mL of 10% hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 4.5 g of sodium nitrite in 20 mL of water, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for 1 hour.
-
Slowly heat the mixture to 50-60°C and maintain for 2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture and collect the precipitated solid by filtration. Wash with water and dry to obtain 5,6,7,8-Tetrahydro-2,4-quinolinediol.
Step 3: Synthesis of this compound
-
Follow the same chlorination procedure as described in Step 2 of Route 1.
Comparative Analysis
| Parameter | Route 1 (via Quinolinediol) | Route 2 (via Amino-hydroxy Intermediate) |
| Number of Steps | 2 | 3 |
| Overall Yield | Generally higher | Generally lower due to the additional diazotization step |
| Reagents | Diethyl malonate, NaOEt, POCl3, PCl5 | Cyanoacetamide, NH4OAc, NaNO2, HCl, POCl3, PCl5 |
| Scalability | More straightforward to scale up | The diazotization step can be challenging to control on a large scale. |
| Atom Economy | More efficient | Less efficient due to the loss of N2 in the diazotization step. |
| Safety Considerations | POCl3 and PCl5 are corrosive and react violently with water. | In addition to POCl3 and PCl5, the diazotization step involves the formation of potentially unstable diazonium salts. |
Conclusion
Both synthetic routes provide viable pathways to this compound.
Route 1 is generally the preferred method due to its higher overall yield, fewer synthetic steps, and better atom economy. The direct formation of the 2,4-quinolinediol intermediate simplifies the overall process and is more amenable to large-scale synthesis.
Route 2 offers an alternative approach but is longer and typically results in a lower overall yield. The diazotization step, while a classic transformation, introduces an additional level of complexity and potential safety hazards. However, the starting materials for Route 2 are readily available and inexpensive, which might make it a consideration in certain contexts.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available resources, and safety infrastructure.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors of progress. However, the lifecycle of these compounds extends beyond the laboratory bench. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe, ethical, and sustainable science. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-dichloro-5,6,7,8-tetrahydroquinoline (CAS No. 858279-01-3), ensuring the protection of personnel and the environment.
Our approach moves beyond a simple checklist. We will explore the causal logic behind each procedural step, grounding our recommendations in established principles of chemical safety and regulatory compliance. Every protocol described is designed as a self-validating system to build trustworthiness and ensure comprehensive protection.
Part 1: Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated heterocyclic compound with a distinct hazard profile.
1.1. Intrinsic Hazards
Based on Safety Data Sheet (SDS) information for the compound and its structural analogs, the primary hazards are:
-
Carcinogenicity: It is suspected of causing cancer.
-
Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.
-
Combustibility: It is a combustible liquid.
-
Irritation: Causes skin and eye irritation.
These hazards dictate the need for stringent handling protocols and define the material as hazardous waste.
1.2. Regulatory Classification: The RCRA Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Since this compound is not an explicitly "listed" waste (i.e., it does not appear on the F, K, P, or U lists), it must be evaluated for hazardous "characteristics": Ignitability, Corrosivity, Reactivity, and Toxicity.[4][5]
Based on the toxicological data of its parent compound, this waste would be classified as hazardous due to Toxicity . A waste is considered hazardous by acute oral toxicity if its LD50 is less than 2,500 mg/kg.[6] With an LD50 well below this threshold, it meets the criteria. The generator of the waste is legally responsible for this characterization.
This classification mandates that the waste be managed from "cradle-to-grave" under a strict regulatory framework.
Hazard Summary Table
| Hazard Characteristic | Classification & Data | Implication for Disposal |
| Acute Oral Toxicity | EPA Toxicity Category II . Read-across LD50 (Quinoline, rat): ~300 mg/kg .[1][2][3] | Mandates classification as RCRA hazardous waste. Requires stringent PPE and containment to prevent ingestion. |
| Carcinogenicity | Suspected Carcinogen (Category 1B) . | All handling and disposal steps must aim to minimize exposure (As Low As Reasonably Achievable - ALARA). |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects . | Prohibits disposal down the drain. Waste must be contained and sent for destruction to prevent environmental release. |
| RCRA Waste Classification | Characteristic Hazardous Waste (Toxicity) . | Requires management at a licensed Treatment, Storage, and Disposal Facility (TSDF). Manifests are required for transport. |
Part 2: Operational Disposal Plan: From Lab Bench to Licensed Hauler
This section provides the step-by-step methodology for safely accumulating and preparing this compound waste for disposal.
2.1. Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following minimum PPE is required:
-
Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Skin and Body Protection: A lab coat. Ensure it is kept clean and laundered professionally.
-
Respiratory Protection: All handling of the pure compound or concentrated waste solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors.
2.2. Waste Segregation: The Critical First Step
Proper segregation is the most important step in a laboratory waste management program. It prevents dangerous reactions and reduces disposal costs.
-
Designated Waste Stream: Because this compound contains chlorine, it must be disposed of in a "Halogenated Organic Waste" container.[1]
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol).[1] Disposal costs for halogenated waste are significantly higher, and cross-contamination increases the volume of this more expensive waste stream.
-
DO NOT mix with other waste categories such as acids, bases, oxidizers, or heavy metals.
Caption: Waste Segregation Flow for Halogenated Compounds.
2.3. Waste Accumulation and Container Management
-
Select the Proper Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, with no leaks or cracks.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" before the first drop of waste is added.[1]
-
Content Identification: Clearly list all chemical constituents on the label, including solvent systems. Write out full chemical names; do not use abbreviations or formulas.
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[1] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and located at or near the point of generation. The container should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Part 3: Spill and Decontamination Procedures
Accidents can happen. A prepared response is critical to mitigating risk.
3.1. Spill Response
-
Small Spills (in a chemical fume hood):
-
Ensure your PPE is appropriate.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled plastic bag.
-
This contaminated debris must be disposed of as halogenated organic waste.
-
Decontaminate the surface following the procedure below.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the area.
-
If the compound is combustible, remove all ignition sources.
-
3.2. Surface and Glassware Decontamination
For routine cleaning of contaminated glassware or decontaminating a surface after a small spill, a chemical degradation step is recommended. Halogenated aromatic compounds can be degraded by strong oxidizing agents.[7]
Protocol for Decontamination:
-
Pre-clean: Remove gross contamination with a solvent-dampened paper towel (e.g., ethanol). Dispose of the towel as hazardous waste. For glassware, perform an initial rinse with a suitable organic solvent (e.g., acetone), collecting the rinsate as halogenated organic waste.
-
Apply Decontaminant: Prepare a fresh 10% sodium hypochlorite solution (household bleach) . Apply liberally to the surface or fill the glassware, ensuring complete contact.
-
Contact Time: Allow a contact time of at least 30 minutes. The hypochlorite will act to oxidize and chlorinate the aromatic ring, aiding in its degradation.[7][8]
-
Rinse Thoroughly: After the contact time, rinse the surface or glassware thoroughly with water. The rinse water can typically be disposed of down the drain, but check with your institutional EHS guidelines.
-
Final Cleaning: Proceed with standard washing procedures for glassware.
Part 4: Final Disposal Logistics and Methodologies
The ultimate fate of hazardous waste is determined by its chemical properties. For this compound, two primary technologies are employed by licensed waste disposal companies.
4.1. Arranging for Pickup
Once your waste container is approaching 90% full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department or their contracted licensed hazardous waste hauler. Ensure your labels are complete and accurate to facilitate a smooth and compliant transfer. A hazardous waste manifest will be created to track the waste from your lab to its final destination.
4.2. Final Disposal Technologies
-
High-Temperature Incineration: This is the most common and effective method for destroying halogenated organic compounds. The waste is injected into a primary combustion chamber operating at temperatures exceeding 800°C, followed by a secondary chamber at over 1100°C.[9] The high temperature, long residence time, and excess oxygen ensure the complete destruction of the organic molecule, breaking it down into carbon dioxide, water, and hydrogen chloride (HCl).[10] The resulting HCl is neutralized and removed by a series of scrubbers in the air pollution control system.
-
Fuel Blending: An alternative to incineration is fuel blending.[2][3][11] In this process, solvent-based hazardous waste with a high British Thermal Unit (BTU) or energy value is blended with other fuels. This blended fuel is then used as an alternative energy source in energy-intensive industrial processes, most commonly cement kilns. The extremely high temperatures inside a cement kiln effectively destroy the hazardous constituents while recovering their energy value, thus conserving fossil fuels.[2][11][12]
Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.
By adhering to these scientifically grounded and procedurally robust guidelines, you ensure that your vital research does not come at the cost of safety or environmental integrity. You fulfill your professional responsibility, building a culture of trust and excellence that extends from discovery to disposal.
References
- 1. actylislab.com [actylislab.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. appchemical.com [appchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Sodium Hypochlorite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. GC-MS comparison of the behavior of chlorine and sodium hypochlorite towards organic compounds dissolved in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 858279-01-3|this compound|BLD Pharm [bldpharm.com]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. eurochlor.org [eurochlor.org]
- 12. oral ld50 values: Topics by Science.gov [science.gov]
A Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
This document provides essential safety and handling protocols for 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, tailored for researchers and professionals in drug development. As a novel chlorinated heterocyclic compound, its toxicological properties have not been exhaustively studied. Therefore, this guide is built upon a conservative hazard assessment, drawing from data on structurally analogous compounds such as dichloroquinolines and tetrahydroquinolines. This approach ensures a high margin of safety in all laboratory operations.
Hazard Assessment: The "Why" Behind the Protection
Understanding the potential risks is critical for selecting the appropriate Personal Protective Equipment (PPE). Based on an analysis of related chemical structures, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation and Corrosion: Chlorinated organic compounds frequently cause skin irritation upon contact.[1][2][3] Prolonged exposure could lead to more severe reactions. The primary objective of body and hand protection is to prevent any direct skin contact.
-
Serious Eye Damage: Accidental splashes of powders or solutions can cause serious eye irritation or damage.[2][3][4] Eye protection is therefore non-negotiable.
-
Acute Toxicity (Oral): Many quinoline derivatives are classified as toxic or harmful if swallowed.[5][6] This necessitates procedures that prevent ingestion via contaminated hands or surfaces.
-
Respiratory Irritation: Handling the compound as a fine powder may generate dust that can irritate the respiratory tract.[4][6] Vapors may also be generated, especially if heated.
-
Aquatic Toxicity: Dichloro-aromatic compounds are often toxic to aquatic life with long-lasting effects.[1][5] This dictates strict disposal protocols to prevent environmental release.[1][4]
-
Combustibility: While not highly flammable, related compounds are combustible and can decompose in a fire to produce hazardous gases like hydrogen chloride and nitrogen oxides.[1][3][5]
This assessment logically leads to the specific PPE and handling protocols detailed below, creating a self-validating system of safety where each procedural step is a direct countermeasure to an identified risk.
Core PPE Requirements
All personnel must adhere to the following PPE standards when handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, preparing solutions) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Full-Length Lab Coat | Required if not in a fume hood (N95 or higher) |
| Handling Solutions (Transfers, reactions) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Required if vapors/aerosols are likely |
| Cleanup of Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit or Apron | Air-Purifying Respirator with Organic Vapor Cartridges |
Detailed PPE Selection and Rationale
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory at all times to provide a seal around the eyes, protecting from splashes, dust, and vapors.[3]
-
Face Shield: A face shield must be worn over safety goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions or during spill cleanup.[5] This provides a secondary barrier for the entire face.
-
-
Hand Protection:
-
Nitrile or Neoprene Gloves: These materials provide good resistance to a broad range of chemicals, including chlorinated compounds. Always inspect gloves for tears or punctures before use.[5]
-
Double Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of gloves is recommended.
-
Proper Removal: Gloves must be removed without touching the outer surface with bare skin. Dispose of them immediately in the designated hazardous waste container.
-
-
Body Protection:
-
Respiratory Protection:
-
All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
If a fume hood is not available or if engineering controls are insufficient, respiratory protection is required. For solid particulates, a NIOSH-approved N95 respirator is the minimum. For potential vapors or when cleaning spills, an air-purifying respirator with organic vapor cartridges is necessary.[7]
-
Operational and Disposal Plans: A Step-by-Step Guide
A. Preparation and Handling Protocol
-
Area Preparation: Designate a specific area for handling the chemical, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Pre-Donning Inspection: Visually inspect all PPE for defects (cracks in goggles, holes in gloves, etc.).
-
Don PPE: Don protective equipment in the sequence illustrated in the diagram below.
-
Handling the Compound:
-
Post-Handling: Before leaving the designated area, decontaminate any equipment used.
-
Doff PPE: Remove PPE carefully in the reverse order of donning to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.[2][3]
B. PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent exposure and contamination spread.
C. Decontamination and Disposal Plan
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, that has come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, collecting the rinsate as hazardous waste. Then, wash thoroughly with soap and water.
-
Solid Waste: All disposable items contaminated with the chemical (e.g., gloves, weigh boats, paper towels, contaminated lab coats) must be placed in a clearly labeled, sealed hazardous waste container.[2][3]
-
Liquid Waste: Unused portions of the chemical and waste solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain, as it is considered toxic to aquatic life.[1][4][5]
-
Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Response
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give two glasses of water to drink. Seek immediate medical attention and show the Safety Data Sheet or product label to the physician.[1][2][5] |
By integrating this comprehensive PPE strategy and these detailed operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for your critical research.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
